Tetraethyl pyrophosphite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
diethoxyphosphanyl diethyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O5P2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXABLXNTVBVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OP(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O5P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176034 | |
| Record name | Tetraethyl pyrophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21646-99-1 | |
| Record name | Diphosphorous acid, P,P,P′,P′-tetraethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl pyrophosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethyl pyrophosphite | |
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| Record name | Tetraethyl pyrophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Tetraethyl Pyrophosphite: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on tetraethyl pyrophosphite. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, practical understanding of this versatile reagent. The information within is curated to empower researchers in their experimental design and execution, fostering both innovation and a culture of safety. We will delve into the nuanced chemical personality of this compound, exploring not just what it does, but why it behaves in a particular manner. Every piece of data and every protocol is presented with the goal of being a self-validating system, grounded in established scientific principles and supported by verifiable references.
Introduction to this compound
This compound, with the chemical formula C8H20O5P2, is an organophosphorus compound characterized by a P(III)-O-P(III) linkage. It is a clear, colorless oil that serves as a valuable reagent in organic synthesis, particularly in the formation of amide and phosphonate bonds. Its reactivity is centered around the electrophilic nature of the phosphorus atoms and the lability of the P-O-P bond, making it a potent activating agent. Unlike its oxidized counterpart, tetraethyl pyrophosphate (TEPP), a highly toxic insecticide, this compound's primary utility lies in the controlled construction of complex organic molecules. Understanding the distinct chemical properties and handling requirements of this compound is paramount for its safe and effective use in a laboratory setting.
Chemical Structure and Bonding
The molecular structure of this compound, diethoxyphosphanyl diethyl phosphite, consists of two diethyl phosphite units linked by an oxygen atom. The phosphorus atoms are in the +3 oxidation state and adopt a trigonal pyramidal geometry, with the lone pair of electrons on each phosphorus atom influencing its nucleophilicity and reactivity.
Caption: 2D Chemical Structure of this compound.
The P-O-P anhydride bond is the most reactive site in the molecule, susceptible to cleavage by nucleophiles. The ethoxy groups attached to the phosphorus atoms influence the compound's solubility and modulate the electrophilicity of the phosphorus centers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C8H20O5P2 | PubChem |
| Molecular Weight | 258.19 g/mol | PubChem |
| Appearance | Clear colorless oil | ChemicalBook |
| Boiling Point | 79-81 °C at 1 mmHg | ChemicalBook |
| Density | 1.057 g/mL at 25 °C | ChemicalBook |
| Refractive Index (n20/D) | 1.434 | ChemicalBook |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | ChemicalBook |
| CAS Number | 21646-99-1 | PubChem |
| IUPAC Name | diethoxyphosphanyl diethyl phosphite | PubChem |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the reaction of diethyl phosphite with diethyl phosphorochloridite in the presence of a tertiary amine base, such as triethylamine. The triethylamine acts as a scavenger for the hydrogen chloride generated during the reaction, driving the equilibrium towards the formation of the pyrophosphite.
Reaction Mechanism
Caption: Peptide bond formation using TEPP.
This method is valued for its mild reaction conditions and generally low levels of racemization.
Phosphonylation of Carbonyl Compounds
This compound can be used to phosphonylate aldehydes and ketones, forming α-hydroxy phosphonates. This reaction, a variation of the Pudovik reaction, involves the nucleophilic addition of the phosphite to the carbonyl carbon.
Hydrolysis
This compound is susceptible to hydrolysis, particularly in the presence of acid or base, which cleaves the P-O-P bond to yield two equivalents of diethyl phosphite. The rate of hydrolysis is significantly faster for pyrophosphites compared to pyrophosphates. [1]This reactivity underscores the importance of handling and storing the compound under anhydrous conditions.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy groups. The methylene protons (-OCH2-) will appear as a multiplet due to coupling with both the neighboring methyl protons and the phosphorus atom. The methyl protons (-CH3) will appear as a triplet.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the methylene and methyl carbons of the ethoxy groups.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing this compound and will show a single resonance, confirming the presence of a single phosphorus environment.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the P-O-C and P-O-P linkages.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the P-O-P bond and the loss of ethoxy groups.
Safety and Toxicology
This compound is classified as an irritant. [2]It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. [2]It may also cause respiratory irritation. [2]It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
It is imperative to distinguish this compound from its oxidized analog, tetraethyl pyrophosphate (TEPP). TEPP is a highly toxic organophosphate insecticide and a potent cholinesterase inhibitor. While specific toxicological data for this compound is limited, its structural similarity to other organophosphorus compounds warrants cautious handling. In case of exposure, immediate medical attention is necessary.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering efficient pathways for the formation of amide and phosphonate bonds under mild conditions. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently and safely incorporate this compound into their synthetic strategies. As with any reactive chemical, adherence to strict safety protocols is paramount.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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European Chemicals Agency. (n.d.). This compound. Retrieved from [Link]
- Anderson, G. W., Blodinger, J., & Welcher, A. D. (1952). This compound as a Reagent for Peptide Syntheses. Journal of the American Chemical Society, 74(21), 5309–5312.
- Michalski, J., & Zwierzak, A. (1959). Anhydrides of Organophosphorus Acids. I. Symmetrical Tetra-alkyl Pyrophosphites. Roczniki Chemii, 33, 1051-1056.
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PubChem. (n.d.). Tetraethyl pyrophosphate. National Center for Biotechnology Information. Retrieved from [Link]
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INCHEM. (2017). ICSC 1158 - TETRAETHYL PYROPHOSPHATE. International Programme on Chemical Safety. Retrieved from [Link]
-
Mistry, D., & Powles, N. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. Organic & Biomolecular Chemistry, 11(34), 5727–5733. [Link]
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The Synthesis of Tetraethyl Pyrophosphite: A Historical and Technical Guide
Abstract
Tetraethyl pyrophosphite (TEPP), a compound of significant historical and chemical interest, holds the distinction of being one of the first synthetic organophosphate cholinesterase inhibitors. Its journey from an academic curiosity in the mid-19th century to a widely used, albeit highly toxic, insecticide in the mid-20th century reflects the rapid advancements in organophosphorus chemistry. This in-depth technical guide provides a comprehensive overview of the history of TEPP synthesis, detailing the evolution of synthetic methodologies from the pioneering work of Moschnin and de Clermont to the development of commercially viable production routes. This document is intended for researchers, scientists, and professionals in drug development and allied fields, offering not only a historical perspective but also a detailed examination of the chemical principles and experimental protocols that underpin the synthesis of this pivotal molecule.
A Historical Trajectory of this compound Synthesis
The story of this compound begins in the laboratory of Adolphe Wurtz in Paris in 1854. A Russian chemist, Wladimir Petrovich Moschnin, was the first to synthesize this compound.[1][2] Shortly thereafter, his fellow student, Philippe de Clermont, also reported its synthesis, acknowledging Moschnin's pioneering work.[1][2] Their initial method was based on the reaction of silver pyrophosphate with ethyl iodide, a classic approach to ester formation at the time.[3]
For many decades following its discovery, the potent biological activity of TEPP remained unknown. It was not until the 1930s and the burgeoning field of organophosphorus chemistry, driven by researchers like Gerhard Schrader, that the potent insecticidal properties and high mammalian toxicity of TEPP were recognized.[1][4] This discovery spurred the development of more practical and scalable synthetic methods, moving away from the expensive silver salt-based route. Key figures in the development of these commercial routes include Schrader, Woodstock, and A. D. F. Toy.[3][4]
The timeline below highlights the key milestones in the synthesis of TEPP:
-
1854: Wladimir Moschnin, a student of Adolphe Wurtz, performs the first synthesis of this compound.[1][2]
-
1854: Philippe de Clermont, a fellow student, independently synthesizes TEPP and acknowledges Moschnin's earlier work.[1][2]
-
1930s: The potent insecticidal properties of TEPP are discovered, leading to increased interest in its synthesis.[4]
-
Mid-20th Century: Development of commercially viable synthetic routes by Schrader, Woodstock, and Toy, enabling its use as a pesticide.[3][4]
Synthetic Methodologies for this compound
The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. This section provides a detailed overview of the most significant synthetic routes.
The Original Moschnin and de Clermont Synthesis: From Silver Pyrophosphate
The historical synthesis of TEPP relied on the reaction of a metal salt of pyrophosphoric acid with an alkyl halide. This method, while foundational, is now primarily of academic interest due to the high cost of silver salts.
Reaction:
Causality of Experimental Choices:
-
Silver Pyrophosphate (Ag₄P₂O₇): The use of a silver salt was a common strategy in 19th-century organic synthesis to drive reactions involving alkyl halides. The precipitation of the insoluble silver iodide (AgI) provides a strong thermodynamic driving force for the reaction to proceed to completion.
-
Ethyl Iodide (C₂H₅I): Ethyl iodide is a highly reactive alkylating agent, with the iodide ion being an excellent leaving group, facilitating the nucleophilic attack by the pyrophosphate anion.
Commercial Production Routes: Evolution to Scalable Syntheses
The demand for TEPP as an insecticide necessitated the development of more economical and scalable synthetic methods. These routes typically start from readily available phosphorus compounds.
One of the key industrial methods involves the reaction of triethyl phosphate with phosphorus oxychloride.[3] This method provides a direct route to the pyrophosphate linkage.
Reaction:
Experimental Protocol:
A detailed experimental protocol for a related synthesis of tetraalkyl pyrophosphates from dialkyl chlorophosphate and trialkyl phosphate is described in a patent by Woodstock.[5] In a typical procedure, one mole of diethyl chlorophosphate is mixed with 1.5 moles of triethyl phosphate and heated to 135°C for four hours, during which ethyl chloride is evolved.[5] The excess triethyl phosphate is then removed by distillation to yield crude tetraethyl pyrophosphate.[5]
Causality of Experimental Choices:
-
Triethyl Phosphate ((C₂H₅O)₃PO): A readily available and relatively inexpensive starting material. It acts as both a reactant and a source of the ethoxy groups.
-
Phosphorus Oxychloride (POCl₃): A highly reactive phosphorus compound that serves as the electrophilic phosphorus center, readily reacting with the nucleophilic oxygen of the triethyl phosphate.
-
Elevated Temperature: The reaction requires thermal energy to proceed at a reasonable rate and to drive off the ethyl chloride byproduct, shifting the equilibrium towards the product.
Another significant industrial process involves the dehydration of triethyl phosphate using phosphorus pentoxide.[3]
Reaction:
Causality of Experimental Choices:
-
Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent that effectively removes the elements of diethyl ether from two molecules of triethyl phosphate to form the pyrophosphate bond. The reaction is driven by the high affinity of P₂O₅ for water (or its elements).
-
Stoichiometry: The stoichiometry of the reaction is crucial to ensure the complete conversion of the starting materials and to minimize the formation of polyphosphates.
A patented process describes the preparation of TEPP by heating triethyl phosphate with acetic anhydride in the presence of a catalyst.[6]
Reaction:
Experimental Protocol:
According to a patent, one mole of triethyl phosphate is heated with 0.5 moles of acetic anhydride in the presence of a catalytic amount of boron trifluoride etherate at 175-180°C for three hours.[6] The ethyl acetate formed is distilled off during the reaction.[6] The remaining product is a clear, slightly viscous liquid containing TEPP.[6]
Causality of Experimental Choices:
-
Acetic Anhydride ((CH₃CO)₂O): Acts as a dehydrating agent and an acetylating agent. The reaction likely proceeds through an acetylated phosphate intermediate.
-
Catalyst (e.g., BF₃·OEt₂, H₂SO₄): The catalyst facilitates the reaction, likely by activating the triethyl phosphate or the acetic anhydride.[6]
-
Distillation of Ethyl Acetate: The continuous removal of the ethyl acetate byproduct drives the reaction to completion according to Le Chatelier's principle.
Controlled hydrolysis of diethyl phosphorochloridate provides another route to TEPP.[3]
Reaction:
Causality of Experimental Choices:
-
Diethyl Phosphorochloridate ((C₂H₅O)₂P(O)Cl): A reactive intermediate that can be prepared from the chlorination of diethyl phosphite.[7]
-
Controlled Hydrolysis: The amount of water must be carefully controlled to favor the formation of the pyrophosphate over complete hydrolysis to diethyl phosphoric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
A process for the manufacture of TEPP from inexpensive raw materials involves the reaction of ethyl chloride with tetrasodium or tetrapotassium pyrophosphate in the presence of an iodide catalyst.[8]
Experimental Protocol:
A mixture of finely powdered anhydrous tetrasodium pyrophosphate, a catalytic amount of sodium iodide, and an excess of ethyl chloride in a solvent such as methyl ethyl ketone is heated in an autoclave at 80-100°C for two hours with agitation.[8] After cooling, the insoluble salts are filtered off, and the solvent and excess ethyl chloride are removed by distillation, leaving the crude TEPP.[8]
Causality of Experimental Choices:
-
Alkali Metal Pyrophosphate: An inexpensive source of the pyrophosphate backbone.
-
Ethyl Chloride: The ethylating agent.
-
Iodide Catalyst: The iodide ion acts as a catalyst by undergoing a Finkelstein-type reaction with ethyl chloride to form the more reactive ethyl iodide in situ, which then reacts with the pyrophosphate salt.
-
Solvent (e.g., Ketone): The solvent is chosen to facilitate the reaction between the solid pyrophosphate and the gaseous/liquid ethyl chloride.
-
Autoclave: The reaction is carried out under pressure to maintain the ethyl chloride in the liquid phase at the reaction temperature.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic protocols and ensuring product purity. The following diagrams illustrate the proposed mechanisms for the key synthetic routes and a general experimental workflow.
Proposed Reaction Mechanisms
Caption: Proposed reaction mechanisms for the synthesis of TEPP.
General Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of TEPP.
Quantitative Data and Characterization
A comparative summary of the different synthetic routes is presented in the table below. It is important to note that yields and specific conditions can vary significantly based on the exact experimental setup and scale.
| Synthesis Method | Key Reactants | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Moschnin/de Clermont | Ag₄P₂O₇, C₂H₅I | N/A | N/A | Historical significance | High cost of silver salt |
| Schrader Method | (C₂H₅O)₃PO, POCl₃ | Heat (e.g., 135°C) | Good | Uses readily available materials | Formation of byproducts |
| Woodstock Method | (C₂H₅O)₃PO, P₂O₅ | Heat | Good | High atom economy | Vigorous reaction, difficult to control |
| Acetic Anhydride Method | (C₂H₅O)₃PO, (CH₃CO)₂O | 175-180°C, catalyst | Good | Avoids corrosive HCl | High temperatures required |
| From Diethyl Phosphorochloridate | (C₂H₅O)₂P(O)Cl, H₂O | Controlled conditions | Variable | Can be high yielding | Requires preparation of the chlorophosphate |
| From Ethyl Chloride | Na₄P₂O₇, C₂H₅Cl | 80-100°C, autoclave, catalyst | Good | Uses inexpensive raw materials | Requires high pressure equipment |
Characterization of this compound:
-
Physical Properties: TEPP is a colorless to amber, odorless to faintly sweet-smelling, hygroscopic liquid.[9]
-
Spectroscopic Data:
-
³¹P NMR: The ³¹P NMR spectrum of TEPP shows a characteristic peak for the pyrophosphate linkage. For example, in the reaction of triethyl phosphate with phosphorus pentoxide, a peak at -22.33 ppm is attributed to TEPP.[10]
-
¹H and ¹³C NMR: The NMR spectra would show signals corresponding to the ethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum of TEPP would be characterized by strong P=O and P-O-C stretching vibrations.
-
-
Purification: Crude TEPP can be purified by vacuum distillation.[8]
Safety and Handling Considerations
This compound is an extremely toxic compound and a potent cholinesterase inhibitor.[9] It can be fatal if swallowed, inhaled, or absorbed through the skin. All handling of TEPP and its precursors must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. In case of exposure, immediate medical attention is required.
Conclusion
The synthesis of this compound has a rich history that mirrors the development of organophosphorus chemistry. From its initial discovery in the mid-19th century to the development of robust industrial processes, the journey of TEPP synthesis showcases the ingenuity of chemists in addressing the need for scalable and cost-effective production methods. While its use as an insecticide has been largely curtailed due to its high toxicity, the study of its synthesis and properties continues to be relevant for understanding the chemistry of pyrophosphates and the historical development of pesticides and chemical warfare agents. This guide provides a foundational understanding for researchers and scientists working in related fields, emphasizing the importance of a thorough knowledge of both the historical context and the detailed technical aspects of chemical synthesis.
References
- Petroianu, G. A. (2015). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(8), 543-549.
- Dickey, J. B., & Coover, Jr., H. W. (1952). U.S. Patent No. 2,600,378. Washington, DC: U.S.
- Petroianu, G. A. (2015). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. PubMed.
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Wikipedia contributors. (2023, December 1). Tetraethyl pyrophosphate. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7873, Tetraethyl pyrophosphate. Retrieved January 23, 2026, from [Link].
- The Impact of Tetraethyl Pyrophosphate (TEPP)
- Bellin, R. H., & Filar, L. J. (1958). U.S. Patent No. 2,865,945. Washington, DC: U.S.
- Petroianu, G. A. (2015). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. PubMed.
- Woodstock, W. H. (1951). U.S. Patent No. 2,552,326. Washington, DC: U.S.
- Steinberg, G. M. (1950). Reactions of Dialkyl Phosphites. Synthesis of Dialkyl Chlorophosphates, Tetraalkyl Pyrophosphates, and Mixed Orthophosphate Esters. Journal of Organic Chemistry, 15(3), 637–647.
- Nelson, T. D., Rosen, J. D., Bhupathy, M., McNamara, J., Sowa, M. J., Rush, C., & Crocker, L. S. (2003).
-
Wikipedia contributors. (2023, May 22). Diethyl phosphorochloridate. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). 31 P-NMR spectrum of the reaction of triethyl phosphate with phosphorus pentoxide (a) 70 • C and (b) 120 • C. Retrieved January 23, 2026, from [Link]
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Tetraethyl Pyrophosphate (TEPP): A Deep Dive into its Mechanism as a Cholinesterase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Tetraethyl pyrophosphate (TEPP), one of the first synthetic organophosphate insecticides, serves as a potent and irreversible inhibitor of cholinesterases, primarily acetylcholinesterase (AChE).[1] This guide provides a comprehensive technical overview of the molecular mechanism underpinning TEPP's inhibitory action. We will explore the chemical properties of TEPP, the kinetics and chemistry of its interaction with the active site of AChE, and the resultant physiological consequences. Furthermore, this document details established experimental protocols for studying cholinesterase inhibition and discusses the principles of therapeutic intervention. Visual diagrams and structured data are provided to facilitate a deeper understanding of this critical toxicological and pharmacological interaction.
Introduction: The Significance of Tetraethyl Pyrophosphate
Tetraethyl pyrophosphate (TEPP) is an organophosphate compound with the chemical formula C8H20O7P2.[1] Historically used as a powerful insecticide and acaricide, its high toxicity to non-target organisms, including humans, has largely led to its replacement by other agents.[2][3] Despite its limited modern application, TEPP remains a crucial subject of study for several reasons. It serves as a classic model compound for understanding the mechanism of action of organophosphate cholinesterase inhibitors, a class of compounds that includes nerve agents and various pesticides.[2] A thorough understanding of TEPP's interaction with acetylcholinesterase provides a foundational knowledge base for the development of novel therapeutics for organophosphate poisoning and for the design of more selective and safer pesticides.
Physicochemical Properties of TEPP
TEPP is a colorless to amber, oily liquid with a faint, fruity odor.[1] It is miscible with water and soluble in most organic solvents. Key chemical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C8H20O7P2 | [1] |
| Molecular Weight | 290.19 g/mol | [1] |
| CAS Number | 107-49-3 | [4] |
| Appearance | Colorless to amber liquid | [1] |
| SMILES | CCOP(=O)(OCC)OP(=O)(OCC)OCC | [1] |
| InChIKey | IDCBOTIENDVCBQ-UHFFFAOYSA-N | [1] |
The Molecular Mechanism of Cholinesterase Inhibition
The primary target of TEPP is acetylcholinesterase (AChE), a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[2] The inhibition of AChE by TEPP is an irreversible process that occurs in two main stages: the formation of a reversible enzyme-inhibitor complex, followed by the irreversible phosphorylation of the enzyme's active site.[5]
The Cholinergic Synapse and the Role of Acetylcholinesterase
To comprehend the impact of TEPP, it is essential to first understand the normal functioning of a cholinergic synapse.
Figure 1: Diagram of a normal cholinergic synapse.
Irreversible Inhibition by Tetraethyl Pyrophosphate
TEPP disrupts this finely tuned process by covalently modifying the active site of AChE. The mechanism can be broken down as follows:
-
Formation of a Michaelis-like Complex: TEPP initially binds non-covalently to the active site of AChE, forming a reversible enzyme-inhibitor complex.[5]
-
Phosphorylation of the Active Site: The phosphorus atom of TEPP is highly electrophilic and is susceptible to nucleophilic attack by the hydroxyl group of the serine residue (Ser203) in the catalytic triad of the AChE active site. This results in the formation of a stable, covalent diethylphosphoryl-enzyme conjugate and the release of a diethyl phosphate leaving group. This phosphorylation renders the enzyme inactive.
Figure 2: Mechanism of irreversible inhibition of AChE by TEPP.
"Aging" of the Inhibited Enzyme
The phosphorylated AChE can undergo a further, time-dependent dealkylation process known as "aging."[6] This involves the loss of one of the ethyl groups from the diethylphosphoryl moiety, resulting in a more stable, negatively charged monoethylphosphoryl-enzyme conjugate. This aged enzyme is highly resistant to reactivation by nucleophilic agents like oximes.[6][7]
Kinetic Parameters of Inhibition
| Compound | Enzyme Source | IC50 | Source |
| Tetraethyl pyrophosphate (TEPP) | Brain AChE from tropical fish | > 20 µmol·L⁻¹ | [8] |
Note: The reported IC50 value can vary significantly depending on the enzyme source and experimental conditions.
Physiological Consequences of TEPP Poisoning
The irreversible inhibition of AChE by TEPP leads to the accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[2][3] This leads to a complex toxidrome with a wide range of symptoms affecting various organ systems.
-
Muscarinic Effects (SLUDGE/DUMBELS):
-
S alivation, L acrimation, U rination, D efecation, G astrointestinal distress, E mesis[3]
-
D iarrhea, U rination, M iosis, B ronchorrhea/Bronchospasm, E mesis, L acrimation, S alivation
-
-
Nicotinic Effects:
-
Central Nervous System (CNS) Effects:
-
Anxiety, restlessness, confusion, ataxia, convulsions, coma, and respiratory depression.[3]
-
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
The following is a detailed protocol for determining the inhibitory potential of a compound like TEPP on AChE activity using the Ellman's method. This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.[9]
Materials
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., TEPP)
-
96-well microplate
-
Microplate reader
Reagent Preparation
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
ATCI Solution: Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor (TEPP) in the appropriate solvent.
Assay Procedure
-
Plate Setup:
-
Add 140 µL of phosphate buffer to each well of a 96-well microplate.
-
Add 20 µL of the test inhibitor solution (or solvent for control wells) to the appropriate wells.
-
Add 20 µL of the AChE solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the ATCI solution and 10 µL of the DTNB solution to all wells simultaneously to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-20 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Sources
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- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
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- 9. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of Tetraethyl Pyrophosphite
Section 1: Executive Summary & Critical Disambiguation
This guide provides an in-depth analysis of the physical and chemical properties of tetraethyl pyrophosphite (CAS No: 21646-99-1), a versatile organophosphorus reagent. Its utility in modern organic synthesis, particularly in peptide coupling and the phosphonylation of carbonyl compounds, makes a thorough understanding of its characteristics essential for researchers and drug development professionals.
A point of critical importance, which underpins the safe and effective use of this chemical, is the distinction between This compound and its oxidized analogue, tetraethyl pyrophosphate (TEPP) . While structurally similar, their chemical properties and toxicological profiles are vastly different. TEPP is an extremely potent cholinesterase inhibitor and a highly toxic insecticide, whereas this compound serves as a synthetic reagent with moderate irritant properties.[1] Misidentification poses a significant safety risk. The key distinction lies in the oxidation state of the phosphorus atoms: +3 in the pyrophosphite and +5 in the pyrophosphate.
Table 1: Critical Distinctions Between this compound and TEPP
| Feature | This compound | Tetraethyl Pyrophosphate (TEPP) |
| Structure | [(C₂H₅O)₂P]₂O | [(C₂H₅O)₂P(O)]₂O[2] |
| CAS Number | 21646-99-1[1] | 107-49-3[3] |
| Phosphorus State | P(III) | P(V) |
| Primary Use | Chemical reagent (peptide synthesis, phosphonylation) | Insecticide, Acaricide (largely obsolete due to toxicity)[1][3] |
| Toxicity Profile | Irritant to skin, eyes, and respiratory system.[1] | Super toxic; potent cholinesterase inhibitor; fatal if swallowed or in contact with skin.[4] |
Section 2: Physical Properties
This compound is a clear, colorless oil under standard conditions. Its physical properties are summarized below, providing essential data for handling, purification, and reaction setup.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₂₀O₅P₂ | [1] |
| Molecular Weight | 258.19 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 79-81 °C @ 1 mmHg | [1] |
| Density | 1.057 g/mL @ 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.434 | [1] |
| Solubility | Sparingly soluble in DMSO and Methanol; slightly soluble in Chloroform. | [1] |
Section 3: Chemical Synthesis & Mechanism
The most common laboratory-scale synthesis of this compound involves the reaction between diethyl phosphite and diethyl phosphorochloridite. This reaction is an excellent example of forming a P-O-P anhydride linkage.
Causality of Experimental Design: The reaction requires a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA), to act as a scavenger for the hydrochloric acid (HCl) byproduct. The removal of HCl is critical as it can catalyze undesirable side reactions, including the disproportionation of the phosphite esters or cleavage of the desired product. The reaction is performed in an inert, anhydrous solvent such as benzene or toluene to prevent hydrolysis of the reactants and product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Section 4: Core Chemical Reactivity
The chemistry of this compound is dominated by the nucleophilic character of the P(III) centers and the lability of the P-O-P anhydride bond.
Oxidation
As a P(III) compound, this compound is susceptible to oxidation. Exposure to common oxidizing agents, or even atmospheric oxygen over time, will convert it to the thermodynamically more stable P(V) analogue, tetraethyl pyrophosphate (TEPP). This transformation is not only a consideration for storage and handling but also represents a potential synthetic route to TEPP under controlled conditions. The oxidation of phosphites is a well-established process in phosphorus chemistry.[5][6]
Hydrolysis
The P-O-P anhydride bond is sensitive to hydrolysis. In the presence of water, the bond is cleaved to yield two equivalents of diethyl phosphite (also known as diethyl hydrogen phosphonate). This reactivity underscores the necessity of using anhydrous conditions during its synthesis and in subsequent reactions where it is used as a reagent. While its P(V) analogue, TEPP, also hydrolyzes, the mechanism and products differ, ultimately yielding phosphoric acid derivatives.[4]
Caption: Proposed hydrolysis pathway of this compound.
Application in Peptide Synthesis
This compound is an effective coupling reagent for the formation of amide (peptide) bonds.[7] It functions by activating the carboxylic acid group of an N-protected amino acid, forming a highly reactive mixed phosphonic-carboxylic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid (or peptide chain), leading to the formation of the peptide bond and releasing diethyl phosphite as a byproduct. The efficiency of such reagents is critical in both solution-phase and solid-phase peptide synthesis.[8][9]
Phosphonylation of Carbonyls
A key application of this compound is in the phosphonylation of aldehydes and ketones. This reaction typically proceeds via the addition of a P-H bond across the C=O double bond, a transformation known as the Pudovik reaction or a related pathway. The pyrophosphite can serve as a precursor to the reactive phosphite species, which adds to the electrophilic carbonyl carbon. The resulting product is an α-hydroxyphosphonate, a valuable class of compounds with applications in medicinal chemistry and materials science.[10]
Caption: General mechanism for the phosphonylation of carbonyls.
Section 5: Spectroscopic & Analytical Characterization
Confirming the identity and purity of this compound is paramount. ³¹P NMR and FT-IR spectroscopy are the primary analytical tools for this purpose.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is the most definitive technique for characterizing organophosphorus compounds. The chemical shift (δ) is highly sensitive to the oxidation state and coordination environment of the phosphorus atom.
-
Expected Chemical Shift: For this compound, the P(III) centers are expected to resonate in the characteristic phosphite region of the ³¹P NMR spectrum, typically far downfield between +120 to +140 ppm .
-
Distinction from TEPP: This provides a clear and unambiguous method to distinguish it from its P(V) oxidation product, tetraethyl pyrophosphate (TEPP), which exhibits a signal in the phosphate region, reported at approximately -22.3 ppm .[11]
-
Purity Assessment: The presence of a signal near -22 ppm would indicate oxidative degradation, while signals in the +5 to +10 ppm range could indicate the presence of the hydrolysis product, diethyl phosphite.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is useful for identifying key functional groups within the molecule.
-
P-O-C Stretching: Strong, broad absorptions in the region of 950-1050 cm⁻¹ are characteristic of P-O-C (alkyl) stretching vibrations.
-
P-O-P Asymmetric Stretch: The anhydride P-O-P linkage is expected to show a characteristic stretching vibration, typically around 900-950 cm⁻¹ .
-
Absence of P=O: Critically, a pure sample of this compound should show no strong absorption band in the 1250-1300 cm⁻¹ region, which is characteristic of the P=O phosphoryl stretch. The appearance of a band in this region is a strong indicator of oxidation to TEPP or hydrolysis to diethyl phosphite.
-
Absence of P-H: The absence of a P-H stretching band (typically 2350-2450 cm⁻¹) confirms it is not the hydrolysis product, diethyl phosphite.
Section 6: Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from established synthetic methods.[1] All operations must be conducted in a fume hood using anhydrous techniques under an inert atmosphere (e.g., Nitrogen or Argon).
-
Apparatus Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.
-
Reagent Charging: In the flask, dissolve diethyl phosphite (1.0 eq) and triethylamine (1.0 eq) in anhydrous benzene (or toluene).
-
Reactant Addition: Charge the dropping funnel with diethyl phosphorochloridite (1.5 eq) dissolved in a small amount of anhydrous benzene.
-
Reaction: While stirring the solution in the flask, add the diethyl phosphorochloridite solution dropwise at a rate that maintains the reaction temperature below 30 °C (cooling with an ice bath may be necessary). A white precipitate of triethylammonium chloride will form.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Workup - Filtration: Filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous solvent.
-
Workup - Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~1 mmHg) to obtain the pure this compound. Collect the fraction boiling at approximately 79-81 °C.[1]
Protocol: Analytical Characterization Workflow
Caption: Analytical workflow for product validation.
Section 7: Safety & Handling
While not possessing the extreme toxicity of TEPP, this compound is a hazardous chemical that must be handled with appropriate precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, well-ventilated area away from oxidizing agents and moisture.
-
Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
The most critical safety protocol is ensuring correct chemical identification. Never assume a container labeled "tetraethyl pyrophosphate" or a similar name contains the P(III) reagent without analytical verification (³¹P NMR is definitive).
References
-
National Center for Biotechnology Information. (n.d.). Tetraethyl pyrophosphate. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]
- Anderson, G. W., & Young, R. W. (1952). This compound as a Reagent for Peptide Syntheses. Journal of the American Chemical Society, 74(20), 5307–5309.
-
Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]
-
ResearchGate. (n.d.). 31 P-NMR spectrum of the reaction of triethyl phosphate with phosphorus pentoxide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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Feng, T., & Pasek, M. A. (n.d.). Thermal Phosphide Mineral Oxidation Chemistry. The University of Arizona. Retrieved from [Link]
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-
YouTube. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. Leah4sci. Retrieved from [Link]
-
PubMed. (2023). Synthesis of Peptides, Peptide Nucleic Acid Components, and other Biogenic Compounds from a Three-Component Prebiotic Mixture. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved from [Link]
-
National Institutes of Health. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. JoVE. Retrieved from [Link]
-
MDPI. (2022). Oxidative Phosphorus Chemistry Perturbed by Minerals. Retrieved from [Link]
-
YouTube. (2021). Exercise 20.41 (b) - Multi-step Synthesis with Aldehydes and Ketones. Savvy Chemist. Retrieved from [Link]
-
Semantic Scholar. (2022). Activation of Bisulfite with Pyrophosphate-Complexed Mn(III) for Fast Oxidation of Organic Pollutants. Retrieved from [Link]
-
SpectraBase. (n.d.). TETRAETHYL-SYMMETRICAL-MONOTHIOPYROPHOSPHATE - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]
-
Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. MIT. Retrieved from [Link]
-
Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]
-
ResearchGate. (2005). An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. Retrieved from [Link]
-
National Institutes of Health. (2022). Activation of Bisulfite with Pyrophosphate-Complexed Mn(III) for Fast Oxidation of Organic Pollutants. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-state 31p MAS NMR spectra of pyrophosphate and triphosphate.... Retrieved from [Link]
-
ResearchGate. (2021). Chemical Synthesis of Peptides and Proteins Bearing Base‐Labile Post‐Translational Modifications: Evolution of the Methods in Four Decades. Retrieved from [Link]
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Organic Syntheses. (n.d.). DIETHYL PHOSPHOROCHLORIDATE. Retrieved from [Link]
-
Merck Index. (n.d.). Tetraethyl Pyrophosphate. Retrieved from [Link]
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MDPI. (2002). Ab Initio Calculations of 31P NMR Chemical Shielding Anisotropy Tensors in Phosphates: Variations Due to Ring Formation. Retrieved from [Link]
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An In-Depth Technical Guide to Tetraethyl Pyrophosphite (CAS No. 21646-99-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl pyrophosphite, with the CAS number 21646-99-1, is an organophosphorus compound featuring a P(III)-O-P(III) linkage. While it shares a similar nomenclature with the well-known and highly toxic insecticide Tetraethyl pyrophosphate (TEPP, CAS No. 107-49-3), it is crucial to distinguish between these two entities. This compound is a phosphite ester, whereas TEPP is a phosphate ester, a distinction that significantly alters their chemical reactivity and toxicological profiles. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility in synthetic chemistry. Due to the limited availability of in-depth studies on this specific compound, this guide will also draw upon established principles of organophosphorus chemistry to provide insights into its reactivity and handling.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in the table below. It is characterized as a colorless oil.[1]
| Property | Value | Reference(s) |
| CAS Number | 21646-99-1 | [1] |
| Molecular Formula | C8H20O5P2 | [1] |
| Molecular Weight | 258.19 g/mol | |
| Density | 1.057 g/mL at 25 °C | [1] |
| Boiling Point | Not available | |
| Appearance | Colorless oil | [1] |
| Chemical Formula | (C2H5O)2POP(OC2H5)2 | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of diethyl phosphite with diethyl phosphorochloridite.
General Reaction Scheme:
Caption: General synthesis of this compound.
Illustrative Experimental Protocol:
This protocol is based on general procedures for the synthesis of pyrophosphites and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diethyl phosphite and triethylamine in an anhydrous solvent such as benzene or toluene.
-
Addition of Reagent: Diethyl phosphorochloridite is added dropwise to the stirred solution at a controlled temperature, typically 0 °C to room temperature, under a nitrogen atmosphere.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy, observing the disappearance of the starting materials and the appearance of the product peak.
-
Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Reactivity and Mechanistic Insights
The chemistry of this compound is dominated by the nucleophilic character of the trivalent phosphorus atoms and the lability of the P-O-P bond.
Hydrolytic Stability
Pyrophosphites are known to be more susceptible to hydrolysis than their pyrophosphate counterparts.[2] The P(III)-O-P(III) bond can be cleaved by water, and this reactivity is influenced by pH.[2] Therefore, this compound should be handled under anhydrous conditions to prevent decomposition.
Applications in Organic Synthesis
1. Peptide Synthesis:
This compound has been utilized as a coupling reagent in peptide synthesis.[3] The mechanism involves the activation of a carboxylic acid by the pyrophosphite, forming a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid, leading to the formation of a peptide bond.[4]
Caption: General mechanism of peptide bond formation.
Illustrative Protocol for Peptide Coupling:
This is a generalized procedure and requires optimization for specific amino acid sequences and scales.
-
Activation: The N-protected amino acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). This compound is added, along with a tertiary amine base (e.g., N-methylmorpholine or diisopropylethylamine), and the mixture is stirred at a low temperature (e.g., 0 °C) for a short period to form the activated ester.
-
Coupling: The C-protected amino acid or peptide is added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, crystallization, or chromatography.
2. Phosphonylation of Carbonyl Compounds:
This compound can serve as a phosphonylating agent for aldehydes and ketones. This reaction, a variation of the Pudovik or Abramov reaction, results in the formation of α-hydroxyphosphonates. The trivalent phosphorus atom acts as a nucleophile, attacking the electrophilic carbonyl carbon.[5]
Sources
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An In-Depth Technical Guide to the Synthesis and Biological Significance of Isothiocyanates, Inspired by the Foundational Discovery of Allyl Isothiocyanate
This guide provides a comprehensive technical overview of the synthesis of isothiocyanates, a class of organosulfur compounds with significant and expanding applications in medicinal chemistry and drug development. We begin by acknowledging the historical context of their discovery, exemplified by the identification of allyl isothiocyanate, the pungent compound responsible for the characteristic flavor of mustard and wasabi. This discovery laid the groundwork for over a century of research into the synthesis and biological activity of this versatile functional group.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for the preparation of isothiocyanates, and explore the molecular pathways through which these compounds exert their biological effects, particularly in the context of cancer chemoprevention and therapy.
The Isothiocyanate Functional Group: A Gateway to Biological Activity
Isothiocyanates (ITCs) are characterized by the functional group -N=C=S. This moiety is a powerful electrophile, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is central to their biological activity, allowing them to modulate the function of a wide array of cellular targets.
Naturally occurring ITCs are typically found in cruciferous vegetables such as broccoli, cabbage, and mustard greens, where they exist as glucosinolate precursors.[1][2][3] When the plant tissue is damaged, the enzyme myrosinase is released, which hydrolyzes the glucosinolates to produce isothiocyanates.[3][4] For example, sinigrin is the glucosinolate precursor to allyl isothiocyanate.[5]
The biological effects of isothiocyanates are pleiotropic and include potent anti-inflammatory, antioxidant, and antimicrobial properties.[6][7] Of particular interest to the drug development community is their well-documented anticancer activity.[1][8][9] ITCs have been shown to inhibit the growth of cancer cells and reduce the activation of carcinogens.[9][10] They exert these effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][8]
Synthetic Routes to Isothiocyanates: From Classical Methods to Modern Innovations
The synthesis of isothiocyanates is a mature field, yet one that continues to evolve with the development of more efficient, safer, and environmentally benign methodologies. The primary starting materials for most isothiocyanate syntheses are primary amines.[11]
One of the oldest and most versatile methods for the preparation of isothiocyanates is the reaction of a primary amine with thiophosgene (CSCl₂).[12][13] This reaction is typically high-yielding and proceeds through the formation of an intermediate thiocarbamoyl chloride, which then eliminates hydrogen chloride to afford the isothiocyanate.[14]
Despite its utility, the extreme toxicity and hazardous nature of thiophosgene have driven the development of alternative methods.[15]
Experimental Protocol: General Procedure for the Synthesis of Aryl Isothiocyanates using Thiophosgene
Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
-
Reaction Setup: A solution of the primary aromatic amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is prepared in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a caustic scrubber.
-
Addition of Thiophosgene: A solution of thiophosgene (1.1 eq) in the same solvent is added dropwise to the amine solution at 0 °C with vigorous stirring.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any precipitated amine hydrochloride. The filtrate is concentrated under reduced pressure.
-
Purification: The crude isothiocyanate is purified by vacuum distillation or column chromatography on silica gel.
A widely used and significantly safer alternative to the thiophosgene method involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt.[11] This intermediate is then treated with a desulfurylating agent to yield the isothiocyanate.[11]
A variety of reagents can be employed for the desulfurization step, including p-toluenesulfonyl chloride, bis(trichloromethyl)carbonate (BTC), and hydrogen peroxide.[11] More recent methods have utilized photocatalysis and electrochemistry to achieve this transformation under mild conditions.[16][17]
Mechanism of Isothiocyanate Formation from Dithiocarbamate Salts
The reaction proceeds in two main steps:
-
Formation of the Dithiocarbamate Salt: The primary amine acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is deprotonated by a base (e.g., triethylamine) to form the stable dithiocarbamate salt.
-
Desulfurization: The dithiocarbamate salt is then treated with a reagent that facilitates the elimination of a sulfur atom. For example, with tosyl chloride, the sulfur atom attacks the electrophilic sulfur of the tosyl group, leading to a concerted elimination of the isothiocyanate and p-toluenethiolate.
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An In-Depth Technical Guide to the Hydrolysis and Stability of Tetraethyl Pyrophosphite in Aqueous Solution
Introduction: The Significance of Tetraethyl Pyrophosphite Stability
This compound (TEPP), an organophosphate compound with the chemical formula [(C₂H₅O)₂P]₂O, is a potent acetylcholinesterase inhibitor.[1] Its high biological activity necessitates a thorough understanding of its stability, particularly in aqueous environments, which is crucial for applications ranging from drug development to environmental risk assessment. This technical guide provides a comprehensive overview of the hydrolysis and stability of TEPP in aqueous solutions, offering insights into its degradation pathways, the factors influencing its stability, and robust methodologies for its analysis.
This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of TEPP's aqueous chemistry. The information presented herein is synthesized from established scientific literature to provide a reliable and authoritative resource.
Chemical and Physical Properties of this compound
A foundational understanding of TEPP's properties is essential for interpreting its stability profile.
| Property | Value | Source |
| Molecular Formula | C₈H₂₀O₅P₂ | PubChem[2] |
| Molecular Weight | 258.19 g/mol | PubChem[2] |
| Appearance | Colorless to amber liquid | PubChem[3] |
| Solubility in Water | Soluble (decomposes) | PubChem[3] |
| Hygroscopicity | Hygroscopic | NIOSH[4] |
TEPP's miscibility with water, coupled with its susceptibility to decomposition, underscores the importance of carefully controlled conditions in its handling and analysis.[3]
The Hydrolysis of this compound: A Mechanistic Perspective
The primary degradation pathway for TEPP in aqueous solution is hydrolysis, which involves the cleavage of the phosphoanhydride bond. This reaction ultimately yields two molecules of diethyl phosphate.[1]
While direct studies on the hydrolysis mechanism of TEPP are limited, a plausible pathway can be inferred from studies on analogous organophosphate compounds, such as triethyl phosphate (TEP). The hydrolysis of TEP is understood to proceed via a nucleophilic substitution (S_N2) type mechanism at the phosphorus center.[5] In this proposed mechanism for TEPP, a water molecule acts as the nucleophile, attacking one of the phosphorus atoms of the pyrophosphite linkage.
This process is likely subject to catalysis, particularly by acid, which would protonate one of the phosphoryl oxygens, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.
Factors Influencing the Stability of this compound
The rate of TEPP hydrolysis is significantly influenced by several environmental factors, most notably pH and temperature.
Effect of pH
Therefore, it is reasonable to hypothesize that the hydrolysis of TEPP is subject to both acid and base catalysis, with a region of relative stability at neutral or near-neutral pH.
Conclusion
The stability of this compound in aqueous solution is a critical parameter that dictates its efficacy and environmental impact. This guide has provided a detailed overview of the hydrolysis of TEPP, including its proposed mechanism, the key factors that influence its degradation rate, and a comprehensive protocol for its stability assessment. While further research is needed to fully elucidate the pH-rate profile and the precise catalytic effects of different buffer systems, the information presented here offers a solid foundation for researchers and drug development professionals working with this important organophosphate compound. A thorough understanding and careful control of the factors affecting TEPP's stability are essential for its safe and effective application.
References
-
Vargas Machuca Bueno, O. M., San-Miguel, M. A., & Bertran, C. A. (2022). Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass. Materials Today Chemistry, 24, 100929. [Link]
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Wikipedia. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]
- Mistry, D., & Powles, N. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. Organic & Biomolecular Chemistry, 11(34), 5727–5733.
- Bueno, O. M. V. M., San-Miguel, M. A., & Bertran, C. A. (2021). An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. Materials Science and Engineering: C, 120, 111759.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88987, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7873, Tetraethyl pyrophosphate. Retrieved from [Link]
- Mistry, D., & Powles, N. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. Organic & Biomolecular Chemistry, 11(34), 5727–5733.
- NIOSH. (2015). NIOSH skin notation profile: Tetraethyl pyrophosphate (TEPP). (DHHS (NIOSH)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88987, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7873, Tetraethyl pyrophosphate. Retrieved from [Link]
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Spectroscopic Characterization of Tetraethyl Pyrophosphite: A Technical Guide
Disclaimer: This technical guide provides a detailed overview of the expected spectroscopic properties of tetraethyl pyrophosphite. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, the nuclear magnetic resonance (NMR) and infrared (IR) data presented herein are largely predictive. These predictions are based on established principles of spectroscopy, analysis of structurally analogous compounds, and available literature on organophosphorus chemistry. This guide is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this compound.
Introduction
This compound, with the chemical formula C₈H₂₀O₅P₂, is an organophosphorus compound of significant interest due to its reactive nature and its role as a precursor in the synthesis of other organophosphorus compounds. Its structure features a pyrophosphite backbone with four ethyl ester groups. The accurate characterization of this molecule is paramount for its effective use and for quality control in synthetic processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the molecular structure and purity of this compound. This guide provides a comprehensive discussion of the expected ¹H, ¹³C, and ³¹P NMR and IR spectroscopic data for this compound, alongside detailed experimental protocols for their acquisition.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of diethyl phosphite with diethyl phosphorochloridite in the presence of a tertiary amine base, such as triethylamine, to scavenge the hydrogen chloride byproduct.
Reaction Scheme:
(C₂H₅O)₂P(O)H + (C₂H₅O)₂PCl + (C₂H₅)₃N → (C₂H₅O)₂P-O-P(OC₂H₅)₂ + (C₂H₅)₃N·HCl
This reaction provides a direct route to the pyrophosphite linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and phosphorus nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the methyl (CH₃) and methylene (CH₂) protons of the four equivalent ethyl groups.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~1.2 - 1.4 | Triplet | 12H | ³JHH ≈ 7 Hz | -O-CH₂-CH₃ |
| ~3.9 - 4.2 | Doublet of Quartets (dq) or Multiplet | 8H | ³JHH ≈ 7 Hz, ³JPH ≈ 8-10 Hz | -O-CH₂ -CH₃ |
Interpretation:
-
Methyl Protons (-CH₃): The methyl protons are expected to appear as a triplet in the upfield region of the spectrum due to coupling with the adjacent methylene protons (n+1 rule, where n=2).
-
Methylene Protons (-O-CH₂-): The methylene protons are adjacent to both the methyl group and the phosphorus atom. Therefore, their signal will be split by both the methyl protons (into a quartet) and the phosphorus nucleus (into a doublet). This results in a complex multiplet, often referred to as a doublet of quartets. The three-bond coupling to phosphorus (³JPH) is a characteristic feature of organophosphorus compounds.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show two signals for the two distinct carbon environments in the ethyl groups.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity (with P-coupling) | Assignment |
| ~15 - 17 | Doublet | -O-CH₂-CH₃ |
| ~58 - 62 | Doublet | -O-CH₂ -CH₃ |
Interpretation:
-
The two carbon signals will be split into doublets due to coupling with the phosphorus nucleus. The two-bond coupling (²JPC) for the methylene carbon is typically larger than the three-bond coupling (³JPC) for the methyl carbon.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 512-2048 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Referencing: Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
³¹P NMR Spectroscopy
³¹P NMR is a highly diagnostic technique for organophosphorus compounds. For this compound, a single signal is expected in the proton-decoupled spectrum.
Predicted ³¹P NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ +130 to +140 | Singlet |
Interpretation:
-
The chemical shift of trivalent phosphorus in phosphites is typically found in the downfield region of the ³¹P NMR spectrum. The two phosphorus nuclei in this compound are chemically equivalent, resulting in a single resonance. For comparison, the related tetraethyl pyrophosphate, where phosphorus is in the +5 oxidation state, exhibits a chemical shift around -22.33 ppm. This significant difference in chemical shift is a key indicator of the oxidation state of the phosphorus atoms.
Experimental Protocol for ³¹P NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 162 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence.
-
Spectral Width: A wide spectral window is recommended initially (e.g., -50 to +250 ppm) to locate the peak.
-
Number of Scans: 64-256.
-
Relaxation Delay: 5-10 seconds.
-
-
Referencing: Use an external standard of 85% H₃PO₄ in D₂O, defined as 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Strong | C-H stretching (in ethyl groups) |
| 1480-1440 | Medium | C-H bending (in ethyl groups) |
| 1050-970 | Very Strong | P-O-C stretching |
| 950-900 | Strong | P-O-P asymmetric stretching |
| 750-700 | Medium | P-O-P symmetric stretching |
Interpretation:
-
The most characteristic bands in the IR spectrum of this compound will be the strong absorptions corresponding to the P-O-C and P-O-P linkages. The P-O-C stretching vibration typically gives rise to a very strong and broad band. The asymmetric and symmetric stretching vibrations of the P-O-P bridge are also key diagnostic peaks for identifying the pyrophosphite structure.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.
Visualizations
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Splitting Pattern for the Methylene Protons:
Caption: Predicted doublet of quartets for methylene protons.
References
- Haapaniemi, E. (2017). Complete ¹H, ¹³C{¹H}, and ³¹P NMR spectral parameters of some pyrophosphates. Magnetic Resonance in Chemistry, 55(9), 804-812.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tetraethyl pyrophosphate. National Center for Biotechnology Information. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comprehensive Technical Guide to the Solubility of Tetraethyl Pyrophosphate in Organic Solvents
Abstract: This technical guide provides an in-depth analysis of the solubility characteristics of Tetraethyl Pyrophosphate (TEPP), a significant organophosphate compound. Designed for researchers, chemists, and professionals in drug development and environmental science, this document elucidates the physicochemical principles governing TEPP's solubility in a range of organic solvents. It offers a detailed solubility profile, a robust, safety-first experimental protocol for determining solubility, and an exploration of the molecular interactions that dictate its behavior in solution. This guide serves as an essential resource for handling, formulating, and studying this highly toxic yet historically important chemical.
Introduction: Understanding Tetraethyl Pyrophosphate (TEPP)
Tetraethyl Pyrophosphate, commonly known as TEPP, is an organophosphate compound with the chemical formula C₈H₂₀O₇P₂.[1][2] First synthesized in the mid-19th century, it gained prominence as one of the first synthetic organophosphate insecticides and acaricides.[3][4][5][6][7] TEPP is a colorless to amber, hygroscopic liquid with a faint, fruity odor.[1][3][8]
Its primary mechanism of action, and the source of its extreme toxicity, is the irreversible inhibition of the acetylcholinesterase (AChE) enzyme.[3][4][5] This property makes it highly hazardous through all routes of exposure, including inhalation, ingestion, and dermal contact, necessitating stringent safety protocols during handling.[1][3][9] While its use as a pesticide has been largely superseded by compounds with more favorable safety profiles, TEPP remains a reference compound in toxicological studies and research into organophosphate chemistry. Understanding its solubility is critical for its use in laboratory settings, for developing formulations, and for environmental remediation strategies.[4]
A Note on Nomenclature: Pyrophosphate vs. Pyrophosphite
It is crucial to distinguish between Tetraethyl Pyrophosphate (TEPP, CAS 107-49-3) and Tetraethyl Pyrophosphite (CAS 21646-99-1).
-
Tetraethyl Pyrophosphate (TEPP): Contains pentavalent phosphorus atoms in a P(V)-O-P(V) linkage. This is the highly toxic AChE inhibitor and the primary subject of this guide.
-
This compound: Contains trivalent phosphorus atoms in a P(III)-O-P(III) linkage. It is a different chemical reagent with distinct properties.
Data for this compound is sparse, but it is reported to be a colorless oil with slight solubility in chloroform and methanol and sparing solubility in DMSO.[10] This guide will focus on the far more commonly referenced and hazardous TEPP.
Physicochemical Drivers of TEPP Solubility
The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." The molecular structure of TEPP features both polar and nonpolar characteristics, which dictates its broad solubility profile.
-
Polar Moieties: The molecule contains two highly polar phosphoryl (P=O) groups and a central pyrophosphate (P-O-P) linkage. These sites can engage in strong dipole-dipole interactions with polar solvents.
-
Nonpolar Moieties: The four ethyl (CH₂CH₃) groups are nonpolar and lipophilic. These groups can interact with nonpolar solvents through London dispersion forces.
This amphipathic nature allows TEPP to be miscible with a wide array of organic solvents, a critical factor in its formulation and reactivity.
Caption: Factors influencing TEPP's solubility in organic solvents.
TEPP Solubility Profile in Organic Solvents
Based on available chemical data, TEPP exhibits high miscibility with a wide range of organic solvents, with the notable exception of aliphatic hydrocarbons.[3][8] This broad compatibility is a direct result of its dual polarity.
| Solvent Class | Specific Solvents | Solubility Description | Supporting Source |
| Polar Protic | Ethanol, Methanol, Ethylene Glycol, Propylene Glycol, Glycerol | Miscible | [8] |
| Polar Aprotic | Acetone | Miscible | [8] |
| Nonpolar Aromatic | Benzene, Toluene, Xylene | Miscible | [8] |
| Halogenated | Carbon Tetrachloride, Chloroform | Miscible | [8] |
| Nonpolar Aliphatic | Petroleum Oils, Aliphatic Hydrocarbons | Practically Insoluble | [3][8] |
Experimental Protocol: Quantitative Determination of TEPP Solubility
Determining the precise solubility of TEPP requires a rigorous, systematic approach. The following protocol, based on the isothermal shake-flask method, is a validated system for generating reliable data.[11]
CRITICAL SAFETY PRECAUTIONS
TEPP is fatally toxic. [9] All handling must occur within a certified chemical fume hood. A comprehensive personal protective equipment (PPE) ensemble is mandatory, including:
-
A lab coat over chemical-resistant coveralls.
-
Double-gloving with compatible materials (e.g., nitrile or neoprene).
-
Splash goggles and a full-face shield.[1]
-
Access to an emergency eyewash station, safety shower, and a spill kit rated for organophosphates is essential. All waste must be treated as highly hazardous.
Materials and Equipment
-
Tetraethyl Pyrophosphate (highest available purity)
-
Organic solvents (analytical or HPLC grade)
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance (±0.1 mg)
-
Borosilicate glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Quantification instrument: Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometer (GC/MS) is ideal for selectivity and sensitivity.[12]
Step-by-Step Methodology
-
Preparation of Standard Solutions: Accurately prepare a series of calibration standards by dissolving known masses of TEPP in a suitable solvent (e.g., hexane) and performing serial dilutions.[12] This is necessary for creating a calibration curve for the analytical instrument.
-
Sample Preparation: Add a known volume of the test solvent (e.g., 5 mL) to several glass vials.
-
Addition of Solute: Add an excess amount of TEPP to each vial. The presence of undissolved TEPP at the end of the experiment is crucial to ensure the solution is saturated.
-
Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials at a constant speed for a minimum of 24 hours to allow the system to reach thermodynamic equilibrium. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) and analyzed; the concentration should remain constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved TEPP to settle.
-
Sampling: Carefully withdraw a small aliquot (e.g., 1 mL) from the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any suspended microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with the appropriate solvent to bring the TEPP concentration into the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using the pre-calibrated GC-NPD or GC/MS system.
-
Calculation: Determine the concentration of TEPP in the original saturated solution by accounting for the dilution factor. The result is the solubility of TEPP in that solvent at the specified temperature, typically expressed in g/L or mol/L.
Caption: Experimental workflow for TEPP solubility determination.
Conclusion
Tetraethyl Pyrophosphate possesses a broad solubility profile, demonstrating miscibility with most polar and nonpolar organic solvents, with the key exception of nonpolar aliphatic hydrocarbons. This behavior is a direct consequence of the molecule's amphipathic structure, which contains both polar phosphoryl groups and nonpolar ethyl chains. For professionals in research and development, this wide-ranging solubility allows for flexibility in choosing solvent systems for reactions or formulations, while for environmental and safety professionals, it underscores the risk of rapid migration in the presence of common organic liquids. The experimental protocol detailed herein provides a self-validating and safety-conscious framework for generating precise quantitative solubility data, which is indispensable for any application involving this highly hazardous compound.
References
-
ICSC 1158 - TETRAETHYL PYROPHOSPHATE . INCHEM. [Link]
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Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 . PubChem, National Center for Biotechnology Information. [Link]
-
The Impact of Tetraethyl Pyrophosphate (TEPP) Pesticide on the Development and Behavior of Danio rerio . MDPI. [Link]
-
Tetraethyl pyrophosphate . Wikipedia. [Link]
-
Synthesis of tetraethyl pyrophosphate (TEPP): From physician Abbot and pharmacist Riegel to chemist Nylen . ResearchGate. [Link]
-
Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen . PubMed, National Library of Medicine. [Link]
-
Research Article Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Sol . Semantic Scholar. [Link]
-
Structure of tetraethyl pyrophosphate . ResearchGate. [Link]
-
Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater . U.S. Environmental Protection Agency (EPA). [Link]
-
<1236> Solubility Measurements . USP-NF. [Link]
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A Comprehensive Guide to the Nomenclature and Identification of Tetraethyl Pyrophosphite for Researchers and Drug Development Professionals
In the landscape of chemical research and drug development, precise compound identification is paramount. Ambiguity in nomenclature can lead to costly errors, invalidate experimental results, and compromise safety. This technical guide provides an in-depth exploration of the synonyms, identifiers, and key properties of tetraethyl pyrophosphite, a reagent with significant applications in chemical synthesis. This document is intended to serve as a definitive reference for researchers, scientists, and professionals in the field to ensure accurate identification and safe handling of this compound.
Core Identity: this compound
This compound is an organophosphorus compound with the chemical formula C8H20O5P2. It is structurally distinct from its more commonly known and highly toxic oxidized counterpart, tetraethyl pyrophosphate (TEPP). The key to its reactivity and utility lies in the P(III)-O-P(III) linkage.
Key Identifiers:
| Identifier | Value |
| CAS Number | 21646-99-1[1][2] |
| Molecular Formula | C8H20O5P2[1][2] |
| Molecular Weight | 258.19 g/mol [1][2] |
| IUPAC Name | diethoxyphosphanyl diethyl phosphite[2] |
| InChI | 1S/C8H20O5P2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H2,1-4H3[2] |
| InChIKey | RDXABLXNTVBVML-UHFFFAOYSA-N[2] |
| SMILES | CCOP(OCC)OP(OCC)OCC[2] |
Navigating the Nomenclature: A Curated List of Synonyms
The varied nomenclature associated with this compound in chemical literature and commercial catalogs can be a source of confusion. The following is a comprehensive list of its synonyms, categorized for clarity.
Common and Trade Names:
Systematic and Semi-Systematic Names:
-
diethoxyphosphanyl diethyl phosphite[2]
-
Oxybis(diethoxyphosphine)[1]
-
Bis(diethoxyphosphino) ether[1]
-
Pyrophosphorous acid, tetraethyl ester[2]
-
Tetraethyl diphosphite[2]
Other Designations:
It is crucial to distinguish this compound from tetraethyl pyrophosphate (TEPP) , a potent acetylcholinesterase inhibitor with the CAS Number 107-49-3.[3][4][5][6] TEPP is a highly toxic organophosphate pesticide and its misidentification with this compound could have severe safety consequences.
Chemical and Physical Properties for Verification
To further aid in the unambiguous identification of this compound, the following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| Appearance | Colorless oil | [1] |
| Boiling Point | 79-81 °C/1 mmHg | [1] |
| Density | 1.057 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.434 | [1] |
Visualization of Synonym Relationships
The following diagram illustrates the relationship between the primary name and its various synonyms, providing a clear visual guide to the nomenclature landscape of this compound.
Caption: Relationship between the primary name and synonyms of this compound.
Applications in Synthesis
This compound serves as a valuable reagent in various synthetic transformations. Its utility has been demonstrated in:
-
Peptide Synthesis: It can be employed as a coupling reagent in the formation of peptide bonds.[1]
-
Phosphonylation Reactions: It is used for the phosphonylation of carbonyl compounds such as ketones and aldehydes, as well as perfluoroalkyl iodides.[1]
-
Preparation of Diethyl Fluorophosphonites: It has been utilized as a precursor in the synthesis of diethyl fluorophosphonites.[7]
Experimental Protocol: A Note on Synthesis
For researchers requiring the preparation of this compound, a common laboratory-scale synthesis involves the reaction of diethyl phosphite with diethyl phosphorochloridite in the presence of a base.
Reaction: (C2H5O)2P(O)H + (C2H5O)2PCl + (C2H5)3N → (C2H5O)2POP(OC2H5)2 + (C2H5)3N·HCl
Step-by-Step Methodology:
-
A solution of diethyl phosphite and triethylamine is prepared in a suitable aprotic solvent, such as benzene.[1]
-
Diethyl phosphorochloridite is added to this solution.[1]
-
The reaction mixture is stirred, leading to the formation of triethylamine hydrochloride precipitate.
-
The precipitate is removed by filtration.[1]
-
The solvent is removed from the filtrate by distillation under reduced pressure.[1]
-
The crude product is then purified by vacuum distillation to yield this compound.[1]
Conclusion
Accurate and unambiguous identification of chemical reagents is a cornerstone of successful research and development. This guide provides a comprehensive overview of the nomenclature, identifiers, and key properties of this compound. By serving as a centralized resource, it aims to mitigate the risks associated with misidentification and to facilitate the precise and safe application of this versatile reagent in the synthesis of novel compounds for drug discovery and other scientific endeavors.
References
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Wikipedia. Tetraethyl pyrophosphate. [Link]
-
PubChem. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873. [Link]
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PubChem. This compound | C8H20O5P2 | CID 88987. [Link]
-
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An In-Depth Technical Guide to the Theoretical Reaction Mechanisms of Tetraethyl Pyrophosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraethyl pyrophosphite (TEPP), a prominent organophosphorus compound, has garnered significant attention for its potent biological activity and reactivity. This technical guide provides a comprehensive exploration of the theoretical underpinnings of TEPP's reaction mechanisms. As a Senior Application Scientist, this document is structured to offer not just a recitation of facts, but a causal analysis of the reactivity of TEPP, grounded in established chemical principles and supported by available computational and experimental data. This guide delves into the synthesis, hydrolysis, and phosphorylation activity of TEPP, as well as its engagement in canonical organophosphorus reactions. The aim is to provide a robust resource for researchers and professionals in drug development and related scientific fields, fostering a deeper understanding of this important molecule.
Introduction: The Dual Nature of this compound
This compound (TEPP), with the chemical formula [(C₂H₅O)₂P(O)]₂O, is a colorless oil that solidifies near room temperature.[1] Historically, it was first synthesized in 1854 by Wladimir Moschnin.[1] While initially explored for its chemical properties, its potent biological effects soon came to the forefront. TEPP is a powerful acetylcholinesterase (AChE) inhibitor, a mechanism that underpins its use as a highly effective insecticide against a wide range of pests, including aphids, mites, and spiders.[1][2] This very mechanism, however, also renders it highly toxic to humans and other vertebrates.[3]
The reactivity of TEPP is centered around the electrophilic phosphorus atoms and the labile P-O-P pyrophosphate bond. This inherent reactivity makes it susceptible to a variety of chemical transformations, which are of significant interest in organic synthesis and medicinal chemistry. Understanding the theoretical basis of these reactions is crucial for predicting its behavior, designing new applications, and developing effective detoxification strategies.
Synthesis of this compound: A Look at Key Methodologies
Several synthetic routes to TEPP have been developed over the years, reflecting the evolution of organophosphorus chemistry.
Classical Synthesis from Silver Pyrophosphate
The original synthesis of TEPP involved the reaction of silver pyrophosphate with ethyl iodide.[1] This method, while historically significant, is less common in modern commercial production due to the cost of silver salts.
Reaction: Ag₄P₂O₇ + 4EtI → [(EtO)₂P(O)]₂O + 4AgI[1]
Commercial Production Routes
Modern commercial syntheses of TEPP often employ more cost-effective reagents. Two notable methods were developed by Schrader and Woodstock:
-
Schrader's Method: This involves the reaction of triethyl phosphate with phosphorus oxychloride.[1]
-
Woodstock's Method: This method utilizes the reaction of triethyl phosphate with phosphorus pentoxide.[1]
A common alternative approach is the controlled hydrolysis of diethyl phosphorochloridate:
Reaction: 2(EtO)₂P(O)Cl + H₂O → [(EtO)₂P(O)]₂O + 2HCl[1]
This reaction is an efficient way to form the pyrophosphate linkage.
The following diagram illustrates the workflow for the synthesis of TEPP via the hydrolysis of diethyl phosphorochloridate.
Caption: Synthesis of TEPP via controlled hydrolysis.
Key Reaction Mechanisms of this compound
The reactivity of TEPP is dominated by the electrophilicity of its phosphorus centers and the susceptibility of the P-O-P bond to cleavage.
Hydrolysis: The Predominant Degradation Pathway
TEPP is highly susceptible to hydrolysis, which is its primary route of environmental degradation.[1][4] The hydrolysis of the pyrophosphate bond leads to the formation of two molecules of diethyl phosphate.
Overall Reaction: [(EtO)₂P(O)]₂O + H₂O → 2 (EtO)₂P(O)OH
The mechanism of pyrophosphate hydrolysis has been a subject of theoretical and experimental investigation. Studies on pyrophosphites and pyrophosphates indicate that the reactivity is highly dependent on pH.[5] Computational studies on the hydrolysis of the P-O-P bond in similar systems suggest a mechanism involving nucleophilic attack of a water molecule on one of the phosphorus atoms.[6][7] This attack is often facilitated by protonation of the bridging oxygen atom, which makes it a better leaving group.
The following diagram illustrates a plausible mechanism for the acid-catalyzed hydrolysis of TEPP.
Caption: Proposed mechanism for TEPP hydrolysis.
Studies on the relative hydrolytic reactivities of pyrophosphites and pyrophosphates show that pyrophosphites are generally more reactive than pyrophosphates across a range of pH values.[5]
Phosphorylation of Nucleophiles: The Basis of Biological Activity
The potent biological activity of TEPP stems from its ability to act as a phosphorylating agent.[8] The most well-documented example of this is the inhibition of acetylcholinesterase (AChE).
AChE is a serine hydrolase that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. TEPP irreversibly inhibits AChE by phosphorylating a critical serine residue in the enzyme's active site.[1][8] This process can be conceptualized as a nucleophilic attack by the hydroxyl group of the serine residue on one of the phosphorus atoms of TEPP.
The reaction proceeds via a covalent intermediate, forming a diethylphosphorylated enzyme that is catalytically inactive.[9][10] The other half of the TEPP molecule acts as a leaving group. This inhibition is considered irreversible because the dephosphorylation of the enzyme is extremely slow.[9]
The following diagram outlines the mechanism of AChE inhibition by TEPP.
Caption: Acetylcholinesterase inhibition by TEPP.
Reactions with Other Nucleophiles and Electrophiles
The electrophilic nature of the phosphorus atoms in TEPP makes it reactive towards a wide range of nucleophiles beyond the serine hydroxyl group. While specific computational studies on TEPP's reactions with various nucleophiles are limited, the general principles of nucleophilic substitution at phosphorus can be applied.[11][12] Stronger nucleophiles are expected to react more readily with TEPP.
Conversely, the lone pairs on the oxygen atoms of TEPP can exhibit nucleophilic character, allowing for reactions with strong electrophiles. However, these reactions are less common compared to nucleophilic attack on the phosphorus centers.
Perkow and Arbuzov-Type Reactions: Potential Pathways
The Perkow and Michaelis-Arbuzov reactions are fundamental transformations in organophosphorus chemistry.[13][14] Although detailed studies involving TEPP in these specific reactions are not widely available, its structural features suggest the potential for analogous reactivity.
-
The Perkow Reaction: This reaction typically involves the reaction of a trialkyl phosphite with a haloketone to form a vinyl phosphate.[13] While TEPP is a pyrophosphate, its constituent phosphite-like moieties could potentially engage in similar reactions with suitable electrophiles.
-
The Michaelis-Arbuzov Reaction: This reaction is a cornerstone for the formation of carbon-phosphorus bonds, typically involving the reaction of a trialkyl phosphite with an alkyl halide.[14][15] A molecule with the structural features of TEPP could theoretically undergo a similar rearrangement, although the reactivity would be influenced by the pyrophosphate linkage.
Further computational and experimental work is needed to fully elucidate the pathways and feasibility of Perkow and Arbuzov-type reactions involving this compound.
Quantitative Data and Experimental Protocols
While extensive quantitative kinetic data from theoretical studies specifically on TEPP's reactions are scarce in the public domain, some relevant experimental data on its properties and hydrolysis are available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀O₇P₂ | [4] |
| Molecular Weight | 290.19 g/mol | [4] |
| Physical State | Colorless to amber liquid | [16] |
| Solubility in Water | Soluble, slowly decomposes | [4] |
Experimental Protocol: General Procedure for Hydrolysis Study of TEPP
The following is a generalized protocol for studying the hydrolysis of TEPP, based on common methodologies for kinetic analysis of organophosphates.
-
Preparation of Stock Solution: A stock solution of TEPP is prepared in a suitable organic solvent (e.g., acetonitrile) to ensure stability before introduction into the aqueous reaction medium.
-
Reaction Setup: A buffered aqueous solution at a specific pH and temperature is prepared in a reaction vessel.
-
Initiation of Reaction: A small aliquot of the TEPP stock solution is added to the buffered solution to initiate the hydrolysis reaction.
-
Monitoring the Reaction: The progress of the reaction is monitored over time by taking aliquots at regular intervals.
-
Analysis: The concentration of TEPP and/or the diethyl phosphate product in the aliquots is determined using an appropriate analytical technique, such as ³¹P NMR spectroscopy or chromatography (e.g., HPLC).
-
Data Analysis: The rate constants for the hydrolysis are calculated from the change in concentration over time.
Conclusion and Future Directions
This compound is a molecule of significant chemical and biological importance. Its reactivity is governed by the electrophilic nature of its phosphorus atoms and the lability of the pyrophosphate bond. While its mechanism of action as an acetylcholinesterase inhibitor is well-established, a deeper theoretical and computational understanding of its broader reaction mechanisms is an area ripe for further investigation.
Future research employing advanced computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the transition states, activation energies, and detailed reaction pathways for the reactions of TEPP with a diverse range of nucleophiles and electrophiles. Such studies will not only enhance our fundamental understanding of organophosphorus chemistry but also aid in the development of novel applications and more effective strategies for mitigating the toxicity of this and related compounds.
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Petroianu, G. A. (2010). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(9), 696-703. [Link]
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dos Santos, A. C. C., et al. (2023). The Impact of Tetraethyl Pyrophosphate (TEPP) Pesticide on the Development and Behavior of Danio rerio: Evaluating the Potential of Cork Granules as a Natural Adsorbent for TEPP Removal from Aqueous Environments. Toxics, 11(11), 911. [Link]
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The University of Kansas Health System. Poison Facts: - Low Chemicals: Tetraethyl Pyrophosphate. [Link]
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Petroianu, G. A. (2010). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. ResearchGate. [Link]
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Meyer, M., et al. (2007). Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase. ResearchGate. [Link]
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Deka, K., & Phukan, P. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 631-643. [Link]
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Zeroual, A., et al. (2015). Theoretical study of the regioselectivity of the reaction between tetrachloromethane and triethyl phosphite using DFT B3LYP/6-31G (d). ResearchGate. [Link]
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Wang, Y., et al. (2020). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry, 18(3), 459-467. [Link]
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Demkowicz, S., et al. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(11), 3199. [Link]
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Mistry, D., & Powles, N. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. Organic & Biomolecular Chemistry, 11(34), 5727-5733. [Link]
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Brown, D. M., & Hamer, N. K. (1960). Studies on phosphorylation. Part XIX. The PlPl-diethyl-pyrophosphate ion. Journal of the Chemical Society (Resumed), 1155-1164. [Link]
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Zeroual, A., et al. (2015). Theoretical study of the regioselectivity of the reaction between tetrachloromethane and triethyl phosphite using DFT B3LYP/6-31. Scholars Research Library. [Link]
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Aldridge, W. N., & Reiner, E. (1969). Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. Biochemical Journal, 115(2), 147. [Link]
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Organic Chemistry. (2023, February 3). Arbuzov Reaction [Video]. YouTube. [Link]
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Sparks, D. L., et al. (2013). Water film-mediated hydrolysis of pyrophosphate on a nanosized Mn oxide. Environmental science & technology, 47(22), 12818-12825. [Link]
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Al-Ghamdi, K. (2017, December 29). Organophosphate Poisoning animation [Video]. YouTube. [Link]
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da Silva, A. F. M., et al. (2023). Efficiency of the removal of tetraethyl pyrophosphate (TEPP) pesticide in water: use of cork granules as a natural adsorbent on acetylcholinesterase activity in neuronal PC12 cell. ResearchGate. [Link]
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Samal, P. R., et al. (2018). Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction. Nucleic acids research, 46(12), 5916-5926. [Link]
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Chem VOD. (2019, January 10). formation of phosphonate esters with the Arbuzov reaction [Video]. YouTube. [Link]
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Gao, Y., et al. (2013). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C–P (O) Bond Formation. Organic letters, 15(20), 5386-5389. [Link]
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Pletcher, J., & Goldman, D. (1975). A kinetic study of the hydrolysis of pyrophosphates 1. Inorganica Chimica Acta, 15, 133-137. [Link]
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Methodological & Application
Application Notes & Protocols: The Use of Tetraethyl Pyrophosphite in Peptide Bond Formation
Foreword: A Foundational Reagent in Peptide Chemistry
In the landscape of modern peptide synthesis, dominated by highly efficient solid-phase techniques and sophisticated coupling reagents, it is easy to overlook the foundational discoveries that paved the way. Tetraethyl pyrophosphite (TEPP), introduced by Anderson et al. in the early 1950s, represents one such cornerstone.[1][2] Before the widespread adoption of carbodiimides and later, phosphonium and uronium salts, TEPP provided a reliable method for activating carboxyl groups, enabling the formation of peptide bonds in solution-phase synthesis. This document serves as a detailed guide for researchers and historians of science, revisiting the mechanism, application, and legacy of this historically significant reagent. It aims to provide not just a protocol, but a deeper understanding of the chemical principles that governed early peptide chemistry.
Core Principles and Safety
Chemical Identity: Distinguishing Pyrophosphite from Pyrophosphate
A critical point of safety and chemical accuracy is the distinction between This compound (the coupling reagent) and Tetraethyl Pyrophosphate (a highly toxic organophosphate pesticide). Confusion between the two can lead to severe safety hazards.
| Property | This compound | Tetraethyl Pyrophosphate |
| CAS Number | 21646-99-1[3][4] | 107-49-3 |
| Molecular Formula | C8H20O5P2[3][4] | C8H20O7P2 |
| Primary Use | Peptide Coupling Reagent[2][4] | Insecticide, Acaricide[5] |
| Key Hazards | Skin/Eye/Respiratory Irritant[3][4] | Fatal if Swallowed/In Contact with Skin , Cholinesterase Inhibitor[5] |
This guide exclusively discusses this compound (CAS 21646-99-1).
Safety and Handling
This compound is classified as an irritant.[3][4] Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: this compound is a moisture-sensitive liquid. Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) where possible to prevent hydrolysis and ensure reactivity.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Mechanism of Action: Carboxyl Group Activation
The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of an N-protected amino acid.[6][7] this compound achieves this by forming a highly reactive mixed anhydride intermediate.
The process can be understood in two fundamental steps:
-
Activation: The N-protected amino acid, typically in the presence of a non-nucleophilic base like triethylamine (TEA), reacts with this compound. The carboxylate anion attacks one of the phosphorus atoms, displacing a diethyl phosphite moiety and forming a mixed carboxylic-phosphorous anhydride. This intermediate is significantly more electrophilic at the carbonyl carbon than the original carboxylic acid.
-
Coupling: The nucleophilic free amino group of a second, C-terminally protected amino acid (or peptide ester) attacks the activated carbonyl carbon of the mixed anhydride. This forms a tetrahedral intermediate which then collapses to form the new peptide (amide) bond, releasing diethyl phosphite as a byproduct.[8]
Below is a diagram illustrating the activation and coupling pathway.
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Application Notes and Protocols for the Phosphonylation of Ketones with Tetraethyl Pyrophosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the phosphonylation of ketones utilizing tetraethyl pyrophosphite (TEPP), a highly reactive phosphonylating agent. While direct literature protocols for this specific transformation are scarce, this guide synthesizes established principles of enolate chemistry and the reactivity of related phosphorus(III) reagents to propose a robust protocol. The primary transformation is expected to yield vinyl phosphates, valuable intermediates in organic synthesis. A detailed discussion of the proposed reaction mechanism, a step-by-step experimental protocol, and critical safety considerations for handling the extremely toxic TEPP are presented.
Introduction: The Significance of Phosphonylated Ketones and the Role of this compound
Phosphorus-containing organic molecules are of paramount importance in medicinal chemistry and materials science. Among these, phosphonylated ketones and their derivatives, such as vinyl phosphates, serve as versatile synthetic intermediates. They are precursors to α,β-unsaturated carbonyl compounds through the Horner-Wadsworth-Emmons reaction and are utilized in the synthesis of various bioactive molecules.[1]
The phosphonylation of ketones can be achieved through several methods, including the Abramov and Pudovik reactions, which typically yield α-hydroxyphosphonates.[2][3] An alternative and powerful approach is the phosphonylation of a ketone enolate to form a vinyl phosphate, a reaction mechanistically related to the Perkow reaction.[4][5]
This compound (TEPP) is a highly electrophilic phosphorus reagent. Its reactivity stems from the pyrophosphate linkage, which makes it an excellent leaving group and activates the phosphorus centers towards nucleophilic attack. This high reactivity makes TEPP a potent agent for the phosphonylation of nucleophiles, including ketone enolates. However, it is crucial to note that TEPP is an extremely toxic substance and must be handled with the utmost care.[6][7]
This guide will focus on a proposed protocol for the phosphonylation of ketones with TEPP via their enolates, leading to the formation of vinyl phosphates.
Critical Safety Precautions for Handling this compound (TEPP)
WARNING: this compound is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. It is a potent cholinesterase inhibitor with effects that may be delayed. [6][8]
All manipulations involving TEPP must be conducted in a certified chemical fume hood with excellent ventilation. A comprehensive risk assessment must be performed before any experiment.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use and replace them immediately if contaminated.[9]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A chemically resistant lab coat or apron must be worn.
-
Respiratory Protection: In addition to a fume hood, a respirator may be required depending on the scale and nature of the experiment. Consult your institution's safety officer.
Handling and Storage:
-
TEPP should be stored in a cool, dry, and well-ventilated area, away from water and moisture, as it can hydrolyze.[6][10]
-
Store in a clearly labeled, sealed container within a secondary container.
-
Designate a specific area within the fume hood for TEPP handling.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding direct mouth-to-mouth contact). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
An antidote, such as atropine or pralidoxime, may be necessary and should be available for administration by trained medical personnel in case of exposure.
Waste Disposal:
-
All TEPP-contaminated waste (glassware, gloves, pipette tips, etc.) must be quenched and disposed of as hazardous waste according to institutional and local regulations.
Proposed Reaction Mechanism: Phosphonylation via a Ketone Enolate
The phosphonylation of a ketone with this compound is proposed to proceed through the formation of a ketone enolate, which then acts as a nucleophile, attacking one of the electrophilic phosphorus atoms of TEPP. The reaction likely follows a pathway analogous to the Perkow reaction, resulting in a vinyl phosphate.
The key steps are:
-
Enolate Formation: The ketone is deprotonated at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate. The choice of base and reaction conditions can influence the regioselectivity of enolate formation (kinetic vs. thermodynamic enolate).
-
Nucleophilic Attack: The enolate oxygen attacks a phosphorus atom of this compound.
-
Rearrangement and Elimination: A subsequent rearrangement and elimination of a diethyl phosphite anion results in the formation of the vinyl phosphate product.
Caption: Proposed reaction mechanism for ketone phosphonylation with TEPP.
Detailed Experimental Protocol
This protocol describes a general procedure for the phosphonylation of a ketone using this compound. All glassware should be oven-dried and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen).
Materials and Reagents
-
Ketone (e.g., acetophenone, cyclohexanone)
-
This compound (TEPP) (EXTREME CAUTION)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
-
Syringes and needles for transfer of air-sensitive reagents
Step-by-Step Procedure
Caption: Experimental workflow for the phosphonylation of ketones.
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Enolate Formation:
-
Dissolve the ketone (1.0 eq.) in anhydrous THF (e.g., 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the enolate is typically rapid.
-
-
Phosphonylation:
-
In a separate, dry flask under an inert atmosphere, prepare a solution of this compound (1.2 eq.) in anhydrous THF.
-
Slowly add the TEPP solution to the enolate solution at -78 °C via a dropping funnel or syringe pump over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Substrate Scope and Optimization Parameters
The proposed protocol is expected to be applicable to a range of ketone substrates. However, optimization of reaction conditions may be necessary for specific cases.
| Parameter | Recommended Starting Condition | Rationale and Optimization Considerations |
| Ketone Substrate | 1.0 eq. | Aromatic and aliphatic ketones should be suitable. Sterically hindered ketones may require longer reaction times or higher temperatures. For unsymmetrical ketones, the regioselectivity of enolate formation (kinetic vs. thermodynamic) will determine the isomeric composition of the vinyl phosphate product. |
| Base | LDA (1.1 eq.) | LDA is a strong, bulky, non-nucleophilic base that favors the formation of the kinetic enolate at low temperatures. Other bases like LiHMDS or NaHMDS could also be used. For thermodynamic enolate formation, a weaker base like NaH or KH at higher temperatures might be employed, though this could lead to side reactions. |
| Phosphonylating Agent | TEPP (1.2 eq.) | A slight excess of TEPP is recommended to ensure complete consumption of the enolate. |
| Solvent | Anhydrous THF | THF is a good solvent for enolate formation and is compatible with the reaction conditions. Other ethereal solvents like diethyl ether could also be used. |
| Temperature | -78 °C to room temperature | Low temperature for enolate formation is crucial to minimize side reactions. The phosphonylation step can be initiated at low temperature and allowed to warm to ensure the reaction goes to completion. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |
Characterization of Products
The resulting vinyl phosphates can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural elucidation. The ³¹P NMR spectrum should show a characteristic chemical shift for the phosphate group.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the ketone carbonyl stretch and the appearance of new bands corresponding to the C=C and P=O bonds of the vinyl phosphate.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.
Conclusion
The phosphonylation of ketones with this compound represents a potent, albeit hazardous, method for the synthesis of vinyl phosphates. The proposed protocol, based on the formation of a ketone enolate followed by reaction with TEPP, provides a logical and experimentally sound approach for researchers to explore this transformation. The paramount importance of rigorous safety precautions when handling the extremely toxic TEPP cannot be overstated. With careful planning and execution, this methodology can provide access to valuable phosphonylated building blocks for various applications in chemical synthesis and drug discovery.
References
- Abramov, V. S. (1957). Zh. Obshch. Khim., 27, 441.
- Xin, N., Lv, Y., Lian, Y., Lin, Z., Huang, X. Q., Zhao, C. Q., & Wang, Y. (2023). Triflic anhydride promotes a phosphorylation of ketones to provide vinylphosphorus compounds under solvent- and metal-free conditions. The Journal of Organic Chemistry, 88(5), 2898–2907.
-
PubChem. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]
- Maloney, K. M., & Chung, J. Y. L. (2009). A general procedure for the preparation of β-ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576.
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Wikipedia. (2023). Abramov reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 19.1: Reactions of Enolates with Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the reaction of the vinyl phosphate 2c and the vinyl phosphordiamidate 2e with organometallic reagents. Retrieved from [Link]
-
University of Georgia. (n.d.). Tetraethylpyrophosphate-107-49-3.docx. Retrieved from [Link]
- Ishikawa, T., et al. (2001). Reaction of fluorinated ketones with dialkyl phosphites: An efficient and selective transformation of aryl F-alkyl ketones into dialkyl aryl (F-alkyl)methyl phosphates. Journal of Fluorine Chemistry, 106(2), 145-151.
- Toy, A. D. F. (1948). The Preparation of Tetraethyl Pyrophosphate and Other Tetraalkyl Pyrophosphates. Journal of the American Chemical Society, 70(11), 3882–3886.
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]
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ResearchGate. (2002). Selective Phosphonylation of 5′-Adenosine Monophosphate (5′-AMP) via Pyrophosphite [PPi(III)]. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1158 - TETRAETHYL PYROPHOSPHATE. Retrieved from [Link]
- Petroianu, G. A. (2010). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(8), 616-622.
- Mărculescu, C., et al. (2021). New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. Bioorganic Chemistry, 114, 105073.
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Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
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University of Central Florida. (n.d.). Laboratory Safety Manual. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. [Link]
- Google Patents. (n.d.). US2865945A - Process for the manufacture of tetraethyl pyrophosphate.
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Organic Chemistry Portal. (n.d.). A General Procedure for the Preparation of β-Ketophosphonates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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ResearchGate. (n.d.). A New Synthesis of α-Ketophosphonates. Retrieved from [Link]
- Petroianu, G. A. (2010). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. Die Pharmazie, 65(8), 616–622.
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University of Oxford. (n.d.). III Enolate Chemistry. Retrieved from [Link]
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Bibliothèque Centrale Lyon. (2023). Anti-wear properties and mechanisms of dialkyl phosphonates in ester base oils. Retrieved from [Link]
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The University of Kansas Health System. (n.d.). Poison Facts: - Low Chemicals: Tetraethyl Pyrophosphate. Retrieved from [Link]
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- 3. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
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Application Notes & Protocols: Tetraethyl Pyrophosphite as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Tale of Two Organophosphorus Reagents
In the landscape of organic chemistry, precision in nomenclature is paramount, not only for scientific accuracy but also for laboratory safety. This guide focuses on Tetraethyl Pyrophosphite (TEPPi) , a trivalent phosphorus compound with valuable applications in organic synthesis. It is critically important to distinguish TEPPi from its pentavalent counterpart, Tetraethyl Pyrophosphate (TEPP) , a well-known and extremely toxic acetylcholinesterase inhibitor historically used as an insecticide.[1]
This compound (TEPPi)
-
Formula: C₈H₂₀O₅P₂
-
Structure: [(C₂H₅O)₂P-O-P(OC₂H₅)₂]
-
Key Feature: Trivalent (P(III)) phosphorus centers, acting as a nucleophile and phosphitylating agent.
Tetraethyl Pyrophosphate (TEPP)
-
Formula: C₈H₂₀O₇P₂
-
Structure: [(C₂H₅O)₂P(O)-O-P(O)(OC₂H₅)₂]
-
Key Feature: Pentavalent (P(V)) phosphorus centers, a potent electrophile and phosphorylating agent.[2]
The záměna of these reagents could lead to unexpected reactivity and significant safety hazards. This document is exclusively dedicated to the synthetic applications of This compound (TEPPi) .
Core Principles of Reactivity
This compound serves as a powerful and efficient reagent, primarily leveraging the nucleophilic character of its trivalent phosphorus atoms. Its utility stems from its ability to act as a dehydrating and activating agent, particularly in reactions involving carboxylic acids and amines. The P-O-P anhydride linkage is the reactive site, which, upon reaction, cleaves to form diethyl phosphite as a stable, water-soluble byproduct, simplifying reaction work-up.
Application I: Peptide Bond Formation
One of the primary applications of this compound is as a coupling reagent in peptide synthesis.[3] It offers a convenient method for forming amide bonds by activating the carboxylic acid component of an N-protected amino acid, facilitating its reaction with the amino group of another amino acid or peptide ester.
Mechanistic Rationale
The reaction proceeds through the formation of a mixed phosphonic-carboxylic anhydride intermediate. This activation of the carboxyl group renders it highly susceptible to nucleophilic attack by the amine component. The overall process can follow different pathways depending on the order of addition, but the most convenient "standard procedure" involves adding the pyrophosphite to a mixture of the acid and amine components.[3]
The proposed mechanism involves the following key steps:
-
Activation: The carboxylic acid attacks one of the phosphorus atoms of this compound, displacing a diethyl phosphite anion to form a mixed anhydride.
-
Coupling: The amino group of the second amino acid derivative attacks the activated carbonyl carbon of the mixed anhydride.
-
Product Formation: The peptide bond is formed, and diethyl phosphite is released as a byproduct.
Experimental Protocol: Synthesis of a Dipeptide
This protocol is a representative example for the coupling of an N-protected amino acid with an amino acid ester.
Materials:
-
N-Carbobenzoxy-L-phenylalanine (Cbz-Phe-OH)
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Triethylamine (TEA)
-
This compound (TEPPi)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (aq)
-
Anhydrous MgSO₄
-
Dry solvent (e.g., Dichloromethane or THF)
Procedure:
-
Amine Neutralization: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend glycine ethyl ester hydrochloride (1.0 eq) in the chosen dry solvent. Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.05 eq) dropwise to the suspension and stir for 15-20 minutes to liberate the free amine.
-
Coupling Reaction: To the same flask, add N-Carbobenzoxy-L-phenylalanine (1.0 eq). Allow the mixture to stir until all solids have dissolved.
-
Slowly add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and saturated NaCl (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude dipeptide can be purified by recrystallization or column chromatography on silica gel to yield the desired product, Cbz-Phe-Gly-OEt.
Field Insights & Considerations
| Aspect | Field-Proven Insight | Reference |
| Efficiency | High yields are generally obtained for the coupling of simple amino acids. | [3] |
| Byproducts | The main byproduct, diethyl phosphite, is water-soluble, which greatly simplifies the aqueous work-up procedure. | [3] |
| Racemization | No significant racemization is typically observed when coupling N-protected amino acids. However, coupling of acyldipeptides may result in partial racemization under certain conditions. The use of additives like HOBt, while not explicitly detailed with TEPPi, is a standard strategy to suppress racemization in peptide synthesis. | [3][4] |
| Solvent | Anhydrous, non-protic solvents such as THF, dichloromethane, or acetonitrile are recommended to prevent hydrolysis of the reagent. | |
| Stoichiometry | A slight excess of the pyrophosphite reagent is generally used to ensure complete activation of the carboxylic acid. |
Application II: Phosphonylation of Carbonyl Compounds
This compound can also be employed for the phosphonylation of aldehydes and ketones, leading to the formation of α-hydroxy phosphonates.[5] This transformation is analogous to the Abramov reaction, where a trivalent phosphorus nucleophile attacks the carbonyl carbon.[6]
Mechanistic Plausibility
The reaction is believed to proceed via the nucleophilic addition of one of the P(III) centers of TEPPi to the electrophilic carbonyl carbon. This forms a zwitterionic intermediate. Subsequent intramolecular rearrangement or hydrolysis during work-up yields the α-hydroxy phosphonate product.
General Protocol: Synthesis of an α-Hydroxy Phosphonate
Note: Specific, detailed protocols for the use of this compound in this reaction are not widely available. This general protocol is based on the principles of the Abramov reaction and should be optimized for specific substrates.
Materials:
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
This compound (TEPPi)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Aqueous acid for work-up (e.g., 1 M HCl)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the carbonyl compound (1.0 eq) in the anhydrous solvent.
-
Reagent Addition: Add this compound (1.0-1.2 eq) to the solution at room temperature. For highly reactive carbonyls, cooling to 0 °C may be necessary.
-
Reaction: The reaction may be stirred at room temperature or gently heated (e.g., to 50-70 °C) to drive it to completion. Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up and Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding 1 M HCl. This step hydrolyzes any remaining pyrophosphite and phosphorus intermediates.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification: The crude α-hydroxy phosphonate can be purified by column chromatography.
Safety, Handling, and Physical Properties
As a trivalent organophosphorus compound, this compound requires careful handling. While not as acutely toxic as its pentavalent analog (TEPP), it should be treated as a hazardous chemical.
Safety Precautions:
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Toxicity: Classified as an irritant, causing skin, eye, and respiratory irritation.[7] Avoid inhalation of vapors and contact with skin and eyes.
-
Reactivity: Reacts with water and moisture. Store under an inert atmosphere in a tightly sealed container in a cool, dry place. It is incompatible with strong oxidizing agents.[8]
Physical & Chemical Properties Table:
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀O₅P₂ | [5] |
| Molecular Weight | 258.19 g/mol | [5] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 79-81 °C / 1 mmHg | [5] |
| Density | 1.057 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.434 | [5] |
Preparation of the Reagent
This compound can be conveniently prepared in the laboratory. The most common method involves the reaction of diethyl phosphite with diethyl phosphorochloridite in the presence of a base.[5]
Reaction: (C₂H₅O)₂POH + (C₂H₅O)₂PCl + (C₂H₅)₃N → [(C₂H₅O)₂P]₂O + (C₂H₅)₃N·HCl
Brief Procedure: Diethyl phosphorochloridite is added to a solution of diethyl phosphite and triethylamine in a solvent like benzene. The triethylamine hydrochloride salt precipitates and is removed by filtration. The solvent is removed under reduced pressure, and the product, this compound, is isolated by vacuum distillation.[5]
References
-
Anderson, G. W., Blodinger, J., & Welcher, A. D. (1962). This compound as a Reagent for Peptide Syntheses. Journal of the American Chemical Society, 84(5), 789–792. [Link]
-
Wikipedia. Tetraethyl pyrophosphate. [Link]
-
PubChem. This compound. [Link]
-
The University of Kansas Health System. Poison Facts: Tetraethyl Pyrophosphate. [Link]
-
PubChem. Tetraethyl pyrophosphate. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Han, Y., & Albericio, F. (2014). An update on peptide coupling reagents. Peptide Science, 102(3), 212-229.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1406. [Link]
-
Organic Chemistry Portal. α-Hydroxy phosphonate synthesis by nucleophilic addition. [Link]
-
Wikipedia. Abramov reaction. [Link]
Sources
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- 2. acgpubs.org [acgpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Trivalent Phospha-Brook rearrangement enabled practical deoxygenative phosphonylation of carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abramov reaction - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Tetraethyl Pyrophosphite
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of tetraethyl pyrophosphite from diethyl phosphite. The protocol is designed for researchers and scientists in organic chemistry and drug development who require a reliable method for preparing this important organophosphorus compound. This guide delves into the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines critical safety precautions, and describes analytical methods for the characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthesis.
Introduction and Scientific Background
This compound, with the chemical formula C₈H₂₀O₅P₂, is an organophosphorus compound characterized by a P-O-P anhydride linkage.[1] While structurally related to the highly toxic insecticide Tetraethyl pyrophosphate (TEPP), this compound is a P(III) compound and serves as a versatile intermediate in organophosphorus chemistry. Its synthesis requires careful control of reaction conditions due to the sensitivity of the P(III) center to oxidation and hydrolysis.
The primary starting material for this synthesis is diethyl phosphite ((C₂H₅O)₂P(O)H). This compound exists in tautomeric equilibrium with the phosphite form, but the equilibrium heavily favors the phosphonate structure with a direct P-H bond.[2] The high reactivity of this P-H bond is exploited in numerous phosphorylation reactions. The conversion to this compound involves the formation of a P-O-P bond, effectively a condensation of two molecules of the phosphorus precursor.
This protocol is based on the principles of the Atherton-Todd reaction, which facilitates the conversion of a dialkyl phosphite into a more reactive intermediate, a dialkyl phosphorochloridate, which subsequently reacts with another equivalent of the dialkyl phosphite to yield the target pyrophosphite.[3]
Reaction Mechanism: An In-Depth Perspective
The synthesis of this compound from diethyl phosphite is not a direct dehydration reaction. Instead, it proceeds through a two-step mechanism involving in-situ generation of a reactive phosphorus electrophile. The overall transformation can be understood as follows:
-
Activation of Diethyl Phosphite: In the presence of a base (e.g., triethylamine) and a halogen source (carbon tetrachloride), diethyl phosphite is converted into the highly reactive diethyl phosphorochloridite intermediate. The base deprotonates the diethyl phosphite, and the resulting anion attacks the carbon tetrachloride to form the phosphorochloridite and the trichloromethyl anion.
-
Nucleophilic Attack and Condensation: The newly formed diethyl phosphorochloridite is a potent electrophile. A second molecule of deprotonated diethyl phosphite then acts as a nucleophile, attacking the electrophilic phosphorus center of the phosphorochloridite. This results in the displacement of the chloride ion and the formation of the P-O-P bond characteristic of this compound. The triethylamine hydrochloride salt precipitates from the reaction mixture.
This mechanism provides a controlled and efficient pathway to the pyrophosphite under relatively mild conditions, avoiding harsh dehydrating agents that could lead to side reactions.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including checkpoints and expected observations. Adherence to anhydrous conditions is critical for success.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| Diethyl Phosphite | C₄H₁₁O₃P | 138.10 | 13.81 g | 0.10 | Reagent grade, freshly distilled if necessary. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 11.13 g (15.3 mL) | 0.11 | Dry over KOH and distill before use. |
| Carbon Tetrachloride | CCl₄ | 153.82 | 17.0 g (10.7 mL) | 0.11 | Anhydrous grade. Caution: Toxic. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~250 mL | - | Dried over sodium/benzophenone. |
| Round-bottom flask | - | - | 500 mL | - | Flame-dried. |
| Dropping funnel | - | - | 100 mL | - | Oven-dried. |
| Magnetic stirrer & bar | - | - | - | - | - |
| Inert gas supply | N₂ or Ar | - | - | - | For maintaining an anhydrous atmosphere. |
Step-by-Step Procedure
Caption: Experimental workflow for this compound synthesis.
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a condenser topped with a nitrogen or argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Reagent Charging: To the reaction flask, add diethyl phosphite (13.81 g, 0.10 mol) and anhydrous diethyl ether (150 mL) via syringe. Then, add dry triethylamine (11.13 g, 0.11 mol).
-
Cooling: Immerse the flask in an ice-water bath and stir the mixture until the internal temperature reaches 0°C.
-
Addition of Carbon Tetrachloride: Prepare a solution of carbon tetrachloride (17.0 g, 0.11 mol) in anhydrous diethyl ether (50 mL) and place it in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. Causality: A slow addition rate is crucial to control the exothermic reaction and prevent the formation of undesired byproducts. The temperature should be carefully maintained between 0°C and 5°C. A white precipitate of triethylamine hydrochloride should begin to form.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for at least 4 hours.
-
Work-up - Filtration: Filter the reaction mixture through a Schlenk filter or a cannula under an inert atmosphere to remove the precipitated triethylamine hydrochloride. Wash the salt with two portions of anhydrous diethyl ether (25 mL each) to recover any entrained product.
-
Work-up - Solvent Removal: Combine the filtrate and washings. Remove the diethyl ether under reduced pressure using a rotary evaporator. Caution: Do not heat the flask excessively, as the product can be heat-sensitive.
-
Purification: The resulting crude oil should be purified by vacuum distillation. Collect the fraction corresponding to this compound. The exact boiling point will be dependent on the vacuum achieved.
-
Product Handling and Storage: The purified this compound is a colorless liquid that is sensitive to moisture and air. It should be stored under an inert atmosphere in a sealed container, preferably in a refrigerator or freezer.
Safety and Hazard Management
Extreme caution must be exercised throughout this procedure.
-
Toxicity: Organophosphorus compounds are potent neurotoxins.[4][5] this compound and its potential oxidation product, TEPP, are highly toxic and can be absorbed through the skin, inhalation, or ingestion.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical safety goggles.
-
Reagent Hazards: Carbon tetrachloride is a suspected carcinogen and is toxic. Triethylamine is corrosive and flammable. Diethyl ether is extremely flammable.
-
Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local environmental regulations. Do not mix with other waste streams.
-
Emergency Preparedness: Ensure immediate access to a safety shower and eyewash station. In case of exposure, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek immediate medical attention.
Product Characterization
Proper analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for structural elucidation.[6][7]
-
³¹P NMR (Proton Decoupled): This is the most definitive method. A single resonance is expected in the P(III) region of the spectrum, typically around +130 to +140 ppm (relative to 85% H₃PO₄). The absence of signals in the P(V) region (around 0 to -20 ppm) indicates the absence of oxidized impurities like tetraethyl pyrophosphate.
-
¹H NMR: The spectrum will show characteristic signals for the ethoxy groups. A triplet for the methyl protons (CH₃) and a doublet of quartets for the methylene protons (-O-CH₂) due to coupling with both protons and the two phosphorus nuclei.
-
¹³C NMR: Will show two distinct signals corresponding to the methyl and methylene carbons of the ethoxy groups.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2980-2850 | C-H stretching (alkyl) |
| ~1020-1050 | P-O-C stretching |
| ~950 | P-O-P stretching (asymmetric) |
The absence of a broad O-H stretch (around 3400 cm⁻¹) and a P=O stretch (around 1250 cm⁻¹) confirms the absence of hydrolyzed starting material and oxidized byproducts, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product. For this compound (C₈H₂₀O₅P₂), the expected molecular weight is 258.08 g/mol .[1]
References
-
Wikipedia. (n.d.). Diethylphosphite. Retrieved from [Link]
- Steinberg, G. M. (1950). Reactions of Dialkyl Phosphites. Synthesis of Dialkyl Chlorophosphates, Tetraalkyl Pyrophosphates, and Mixed Orthophosphate Esters. Journal of the American Chemical Society, 72(2), 679–681.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]
-
Britannica. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy for Characterization of Metabolite. Retrieved from [Link]
-
MDPI. (2019). Solid State NMR: A Powerful Tool for the Characterization of Borophosphate Glasses. Retrieved from [Link]
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Application Notes & Protocols: Tetraethyl Pyrophosphite (TEPP) in Insecticide Research
Foreword: A Legacy Compound in Neurotoxicology
Tetraethyl pyrophosphate (TEPP) holds a significant, albeit cautionary, place in the history of chemical pest control. As one of the first commercially used organophosphate (OP) insecticides, its development in the mid-1940s marked a pivotal shift from nicotine-based products.[1] While its extreme toxicity and rapid hydrolysis have led to its replacement by more stable and selective agents, TEPP remains a critical reference compound in insecticide research.[1][2] Its potent, irreversible inhibition of acetylcholinesterase serves as a benchmark for toxicological studies, research into insecticide resistance mechanisms, and the development of novel neuro-active compounds. This guide provides a comprehensive overview of TEPP's application in a research context, emphasizing its mechanism, experimental protocols, and the stringent safety measures required for its handling.
The Neurotoxic Mechanism of Action: Irreversible Acetylcholinesterase Inhibition
The insecticidal activity of TEPP, like other organophosphates, is rooted in its potent disruption of the central nervous system.[3][4] TEPP functions as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][5]
The Causality of Lethality:
-
Normal Synaptic Function: In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released, binds to postsynaptic receptors to propagate a nerve signal, and is then rapidly broken down by AChE. This rapid degradation is crucial for terminating the signal and allowing the neuron to reset.
-
TEPP-Induced Inhibition: TEPP covalently binds to the serine hydroxyl group within the active site of the AChE enzyme.[6] This phosphorylation event forms a highly stable, essentially irreversible complex.
-
Acetylcholine Accumulation: With AChE inactivated, acetylcholine cannot be hydrolyzed. It accumulates in the synaptic cleft, leading to continuous stimulation of its receptors.[1][5]
-
System Overload and Death: This hyper-excitation of the nervous system results in tremors, convulsions, paralysis, and ultimately, death, typically from respiratory failure.[3][6]
The following diagram illustrates the biochemical cascade initiated by TEPP at the synaptic level.
Caption: TEPP irreversibly inhibits AChE, causing acetylcholine to accumulate and leading to fatal hyper-stimulation of nerve receptors.
Physicochemical Properties & Handling
TEPP is a colorless to amber, hygroscopic liquid that is miscible with water and most organic solvents.[2] It hydrolyzes rapidly in the presence of moisture, breaking down into less toxic diethyl phosphoric acid.[6][7] This instability was a significant drawback for its agricultural use but is a key characteristic to consider in experimental design and storage.
| Property | Value | Source |
| Chemical Formula | C₈H₂₀O₇P₂ | [6] |
| Molecular Weight | 290.19 g/mol | [8] |
| Appearance | Colorless to amber liquid | [5] |
| Solubility | Miscible in water (decomposes), ethanol, acetone, toluene | [1][2] |
| Stability | Rapidly hydrolyzes in water | [6] |
| CAS Number | 107-49-3 | [8] |
Experimental Protocols for Insecticide Research
The following protocols are foundational for evaluating the insecticidal properties of TEPP. All procedures must be conducted within a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Protocol 1: Preparation of TEPP Stock and Working Solutions
Rationale: Accurate and safe preparation of test solutions is paramount for reproducible results. Due to TEPP's rapid hydrolysis, fresh solutions should be prepared for each experiment, and anhydrous solvents are recommended for stock solutions to ensure stability.
Materials:
-
Tetraethyl pyrophosphate (TEPP), ≥98% purity
-
Anhydrous acetone (for stock solution)
-
Distilled water or appropriate buffer (for aqueous assays)
-
Glass volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Work Area Preparation: Ensure the chemical fume hood is operational. Cover the work surface with absorbent, plastic-backed paper.
-
Stock Solution (e.g., 10 mg/mL in Acetone): a. Tare a small, sealed vial on an analytical balance. b. Inside the fume hood, carefully transfer approximately 10 mg of TEPP into the vial using a glass pipette. Record the exact weight. c. Add the appropriate volume of anhydrous acetone to achieve the target concentration. For example, for 10.5 mg of TEPP, add 1.05 mL of acetone. d. Cap tightly and vortex until fully dissolved. Store at -20°C in a desiccated environment for short-term use (days).[1]
-
Serial Dilutions: a. Prepare serial dilutions from the stock solution using anhydrous acetone for topical bioassays or the relevant aqueous buffer for in vitro assays. b. For a 10-fold dilution series, mix 100 µL of the higher concentration solution with 900 µL of solvent in a fresh tube. c. Vortex each dilution thoroughly before preparing the next.
-
Decontamination: All disposable materials (pipette tips, tubes) that contact TEPP must be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated by soaking in a 1M NaOH solution for at least 24 hours to facilitate hydrolysis before standard washing.
Protocol 2: Insect Bioassay for Efficacy (LD₅₀ Determination)
Rationale: The lethal dose 50 (LD₅₀) is the dose of a substance required to kill 50% of a test population. A topical application bioassay is a standard method to determine the contact toxicity of a compound. This protocol establishes a dose-response curve to calculate the LD₅₀.
Workflow:
Caption: A standardized workflow for determining the contact toxicity (LD₅₀) of TEPP against a target insect species.
Procedure:
-
Insect Selection: Use healthy, adult insects of a consistent age and weight (e.g., 3-5 day old houseflies, Musca domestica).
-
Dose Preparation: Prepare a range of 5-7 TEPP concentrations in acetone that are expected to cause between 10% and 90% mortality. Include a solvent-only control group.
-
Application: a. Anesthetize a batch of insects (n=20-30 per concentration) using brief exposure to CO₂ or chilling. b. Using a calibrated microapplicator, apply a precise volume (e.g., 0.5 µL) of a TEPP dilution to the dorsal thorax of each insect. c. Place the treated insects into clean recovery containers with access to food (e.g., sugar water on a cotton wick).
-
Incubation: Maintain the insects at a constant temperature and humidity (e.g., 25°C, 60% RH) for the duration of the experiment.
-
Mortality Assessment: Record the number of dead or moribund insects at 24 hours post-application. An insect is considered moribund if it is unable to make coordinated movements.
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula. Analyze the corrected dose-mortality data using probit analysis software to calculate the LD₅₀, 95% confidence intervals, and the slope of the regression line.
Extreme Toxicity and Mandatory Safety Protocols
TEPP is a potent cholinesterase inhibitor that is highly toxic to humans and all warm-blooded animals by all routes of exposure, including inhalation, ingestion, and dermal contact.[2][5][6] Exposure can be fatal.[9]
Symptoms of Acute Exposure:
-
Muscarinic Effects: Excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal cramping, vomiting, bronchospasm (difficulty breathing), and miosis (pinpoint pupils).[2]
-
Nicotinic Effects: Muscle fasciculations (twitching), cramps, weakness, hypertension, and tachycardia (rapid heart rate).[2]
-
Central Nervous System Effects: Dizziness, confusion, agitation, seizures, coma, and respiratory paralysis.[2]
Safety is Non-Negotiable: The following safety protocols are mandatory for any laboratory handling TEPP.
Caption: A logical workflow outlining the essential safety layers required when working with the highly toxic compound TEPP.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][8]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the individual to fresh air immediately.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Action: In all cases of suspected exposure, call emergency medical services immediately and inform them that organophosphate poisoning is suspected.[8][9]
Resistance and Environmental Considerations
The intensive use of organophosphates has led to the development of resistance in many insect populations.[10] Mechanisms of resistance include mutations in the AChE enzyme that reduce its sensitivity to the inhibitor, and increased metabolic detoxification of the insecticide by enzymes such as esterases.[4] While TEPP is not used in the field today, it can be a valuable tool in the laboratory to characterize these resistance mechanisms in field-collected insect populations.
Environmentally, TEPP's rapid hydrolysis is a key feature.[6][7] While this reduces its persistence, its high acute toxicity means that any release into aquatic environments is extremely hazardous to fish and other aquatic life.[8]
Conclusion
Tetraethyl pyrophosphate, despite being one of the earliest synthetic organophosphate insecticides, remains a powerful tool for fundamental research. Its well-understood, potent mechanism of action makes it an invaluable positive control in neurotoxicology assays and a benchmark for studying the evolution of insecticide resistance. However, its utility is matched only by its extreme hazard. A profound respect for its toxicity, manifested through meticulous planning and unwavering adherence to safety protocols, is the absolute prerequisite for its application in any research endeavor.
References
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The Impact of Tetraethyl Pyrophosphate (TEPP) Pesticide on the Development and Behavior of Danio rerio: Evaluating the Potential of Cork Granules as a Natural Adsorbent for TEPP Removal from Aqueous Environments. (n.d.). MDPI. [Link]
-
Tetraethyl pyrophosphate. (n.d.). In Wikipedia. Retrieved January 23, 2026. [Link]
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Tetraethyl pyrophosphate | chemical compound. (n.d.). In Britannica. Retrieved January 23, 2026. [Link]
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Poison Facts: - Low Chemicals: Tetraethyl Pyrophosphate. (n.d.). The University of Kansas Health System. [Link]
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Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873. (n.d.). PubChem. [Link]
-
ICSC 1158 - TETRAETHYL PYROPHOSPHATE. (n.d.). INCHEM. [Link]
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Tetraethyl pyrophosphite | C8H20O5P2 | CID 88987. (n.d.). PubChem. [Link]
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Mechanisms of Organophosphate Resistance in Insects. (2016, April 1). ResearchGate. [Link]
-
Insecticide Resistance: Causes and Action Mode of Action (MOA) Initiative. (n.d.). USDA NIFA. [Link]
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- 5. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. nifa.usda.gov [nifa.usda.gov]
Application Note: Real-Time Monitoring of Reactions Involving Tetraethyl Pyrophosphite Using ³¹P NMR Spectroscopy
Abstract
Tetraethyl pyrophosphite [(EtO)₂P-O-P(OEt)₂] is a highly reactive and versatile P(III) reagent used in a variety of phosphorylation and synthetic applications. Due to its reactivity, precise monitoring of its consumption and the formation of intermediates and products is crucial for reaction optimization, mechanistic studies, and quality control. This guide provides a comprehensive overview and detailed protocols for utilizing Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy as a powerful, non-invasive tool for the real-time analysis of reactions involving this compound. We will delve into the fundamental principles of ³¹P NMR, experimental design, protocol execution, and data interpretation, providing researchers with the necessary framework to implement this technique effectively.
Introduction to ³¹P NMR Spectroscopy for Organophosphorus Chemistry
Phosphorus-31 NMR spectroscopy is an indispensable analytical technique for the characterization of organophosphorus compounds.[1] The unique nuclear properties of the ³¹P isotope make it exceptionally well-suited for NMR analysis:
-
100% Natural Abundance: The ³¹P nucleus is the only naturally occurring isotope of phosphorus, which provides maximum sensitivity without the need for isotopic enrichment.[2][3]
-
Spin (I) = ½: Like a proton, the ³¹P nucleus has a spin of ½. This results in sharp, well-resolved NMR signals and simplifies spectral interpretation, as it avoids the complexities of quadrupolar broadening.
-
Wide Chemical Shift Range: ³¹P NMR spectra exhibit a very broad range of chemical shifts (typically from ~+250 to -250 ppm), which minimizes signal overlap even in complex reaction mixtures.[3][4] This wide dispersion is highly sensitive to the phosphorus atom's electronic environment, including its oxidation state, coordination number, and the nature of its substituents.[4]
These characteristics allow for the unambiguous identification and, with proper experimental setup, quantification of various phosphorus-containing species in a reaction mixture, making it a superior tool for real-time monitoring.[5][6]
This compound: A Key Reagent Profile
This compound, a phosphorus(III) anhydride, is a powerful phosphorylating agent. Its reactivity stems from the electrophilic nature of the phosphorus atoms and the P-O-P bond, which is susceptible to cleavage by a wide range of nucleophiles.
Key Reactive Properties:
-
Phosphorylation: It readily reacts with alcohols, amines, and other nucleophiles to introduce a diethyl phosphite group.
-
Arbuzov-type Reactions: It can undergo reactions with alkyl halides.
-
Oxidation: The P(III) centers are easily oxidized to P(V), a common consideration in reaction design.
³¹P NMR Signature: In a standard proton-decoupled ³¹P NMR spectrum, the two chemically equivalent phosphorus atoms of this compound give rise to a single, sharp resonance. P(III) compounds, particularly phosphites and their derivatives, typically resonate in the downfield region of the spectrum.[4][7] Trialkoxy phosphites, for instance, appear in the range of +125 to +145 ppm.[7] this compound is expected to have a chemical shift in a similar downfield region, making it distinct from the P(V) phosphate and phosphonate products that typically appear in the more upfield region (closer to 0 ppm).
A Self-Validating Workflow for Reaction Monitoring
The core principle of monitoring a reaction is to track the change in concentration of reactants and products over time. ³¹P NMR is perfectly suited for this, allowing for a "snapshot" of all phosphorus-containing species at any given moment. The causality behind this workflow is to establish a baseline, initiate the change (the reaction), and systematically observe the consequences through spectroscopy.
Caption: General workflow for in-situ ³¹P NMR reaction monitoring.
Case Study: Phosphorylation of Ethanol
To illustrate the methodology, let's consider the reaction of this compound with one equivalent of anhydrous ethanol. This reaction is expected to proceed via nucleophilic attack of the ethanol hydroxyl group on one of the phosphorus centers, cleaving the P-O-P bond.
Reaction Pathway & Spectral Evolution: The initial spectrum (t=0) would show a single peak for this compound (TEPPi) in the downfield region. Upon addition of ethanol, this peak will decrease in intensity over time. Concurrently, new peaks corresponding to the products—diethyl phosphite and triethyl phosphite—will appear and grow in intensity.
Caption: Expected reaction and corresponding ³¹P NMR signals.
Data Interpretation
The following table summarizes the expected chemical shifts for the species in our case study. The disappearance of the starting material signal and the appearance of product signals provide direct evidence of the reaction progress.
| Compound Name | Structure | Phosphorus Oxidation State | Expected Chemical Shift (δ, ppm) | Coupling |
| This compound | (EtO)₂P-O-P(OEt)₂ | +3 | ~ +130 (estimated) | Singlet |
| Triethyl Phosphite | P(OEt)₃ | +3 | ~ +138 | Singlet |
| Diethyl Phosphite | (EtO)₂P(O)H | +5 | ~ +7 | Doublet (¹JPH) |
| Phosphoric Acid (potential hydrolysis product) | H₃PO₄ | +5 | 0 (by definition) | Singlet |
Note: Chemical shifts are referenced to 85% H₃PO₄. The shift for diethyl phosphite is particularly informative due to its characteristic large one-bond coupling to hydrogen (¹JPH), which results in a doublet in a proton-coupled spectrum.[3]
Detailed Experimental Protocols
Scientific integrity requires robust and reproducible methods. The following protocols are designed to be self-validating by ensuring accurate preparation and acquisition parameters, which are critical for reliable data.
Protocol 1: In Situ Reaction Monitoring
This protocol describes setting up an NMR experiment to monitor a reaction from its initiation inside the spectrometer.
Objective: To qualitatively and semi-quantitatively track the progress of a reaction involving this compound in real-time.
Materials:
-
Standard 5 mm NMR tubes and caps
-
Gas-tight syringes
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Reactant A (e.g., anhydrous ethanol)
-
This compound (Reactant B)
-
Septum
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), accurately prepare a solution of Reactant A in the chosen anhydrous deuterated solvent (e.g., 0.5-0.7 mL) directly in the NMR tube. A typical concentration is 2-10 mg/mL.[7]
-
Baseline Spectrum: Cap the NMR tube, take it to the spectrometer, and acquire a baseline ³¹P NMR spectrum. This spectrum serves as your t=0 reference, confirming the purity of Reactant A and the absence of phosphorus-containing impurities.
-
Reaction Initiation: Remove the NMR tube from the spectrometer. Carefully uncap and add a septum. Using a gas-tight syringe, inject a precise amount of this compound (Reactant B) into the solution. Gently invert the tube 2-3 times to mix.
-
Causality Check: Using a gas-tight syringe under an inert atmosphere prevents the introduction of moisture, which could hydrolyze the pyrophosphite and generate spurious signals.
-
-
Time-Course Acquisition: Immediately re-insert the tube into the spectrometer. Start an automated sequence of ³¹P NMR acquisitions at predefined intervals (e.g., every 5 minutes for a fast reaction, or every 30 minutes for a slower one).
-
Data Processing: Process each spectrum in the series uniformly (e.g., same phasing and baseline correction parameters). Stack the spectra to create a visual timeline of the reaction progress.
Protocol 2: Quantitative ³¹P NMR (qNMR) for Final Yield Determination
This protocol is for accurately determining the concentration or yield of a phosphorus-containing product at the end of a reaction.
Objective: To quantify the absolute or relative amounts of phosphorus species in a final reaction mixture.
Key Principle: For accurate quantification, the signal intensity must be directly proportional to the number of nuclei. This requires complete relaxation of the nuclei between scans, which is achieved by using a long relaxation delay (d1).[8] The Nuclear Overhauser Effect (NOE), which can inconsistently enhance signals during proton decoupling, must also be suppressed using an inverse-gated decoupling sequence.[3]
Materials:
-
Final reaction mixture
-
Internal Standard (IS): A stable, non-reactive phosphorus compound with a known concentration and a chemical shift that does not overlap with other signals (e.g., triphenyl phosphate, trimethyl phosphate).
-
Anhydrous deuterated solvent
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the final, crude reaction mixture into a vial. Add a precise volume of a stock solution of the internal standard.[9] Dissolve the mixture in a known volume of deuterated solvent.
-
Parameter Setup:
-
Pulse Program: Select a pulse program that incorporates inverse-gated proton decoupling.
-
Relaxation Delay (d1): Set d1 to be at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample. A conservative value of 30-60 seconds is often sufficient for many organophosphorus compounds, but should be optimized.[8]
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (>100:1) for the smallest peak of interest.
-
-
Acquisition: Acquire the quantitative ³¹P NMR spectrum.
-
Processing: Carefully phase and baseline-correct the spectrum.
-
Calculation: Integrate the peak of the internal standard (IIS) and the peak of the product of interest (Iproduct). The concentration of the product can be calculated using the following formula:
Cproduct = CIS * (Iproduct / IIS) * (NIS / Nproduct)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of phosphorus nuclei per molecule (usually 1)
Self-Validation: The use of a certified internal standard and optimized acquisition parameters (long d1, inverse-gated decoupling) ensures that the integral values are a true representation of the molar quantities, validating the quantitative result.[5]
-
Conclusion
³¹P NMR spectroscopy is a highly effective, direct, and information-rich technique for monitoring reactions that involve this compound.[1] Its ability to distinguish between different phosphorus environments allows for the clear identification of reactants, intermediates, and products in a single experiment. By following the structured workflows and detailed protocols presented in this guide, researchers, scientists, and drug development professionals can leverage ³¹P NMR to gain deep mechanistic insights, optimize reaction conditions, and ensure the quality and purity of their synthetic products with confidence.
References
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National Institutes of Health (NIH).
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TriLink BioTechnologies.
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Avanti Polar Lipids.
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MDPI.
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Oxford Instruments.
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NMR-Analysis.com.
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ACS Publications.
-
bioRxiv.
-
JoVE via YouTube.
-
Wikipedia.
-
National Institutes of Health (NIH).
-
Sigma-Aldrich.
-
ResearchGate.
-
National Oceanic and Atmospheric Administration (NOAA).
-
OSHA.
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- 5. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
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- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Experimental Handling of Anhydrous Tetraethyl Pyrophosphite
Introduction: The Dual Nature of Tetraethyl Pyrophosphite in Modern Synthesis
This compound, a reactive organophosphorus compound, is gaining traction in contemporary chemical synthesis, particularly in the realms of peptide synthesis and the phosphonylation of various organic substrates.[1] Its utility is rooted in the high reactivity of the P(III) center, which, while advantageous for chemical transformations, also presents significant handling challenges. The compound is exquisitely sensitive to atmospheric moisture and oxygen, necessitating a stringent anhydrous and inert experimental setup. Furthermore, while specific toxicological data for this compound is not as extensively documented as for its P(V) analogue, tetraethyl pyrophosphate (TEPP), its structural similarity to this highly toxic acetylcholinesterase inhibitor demands that it be handled with the utmost caution.[2][3]
This guide provides a comprehensive overview of the experimental setup and protocols required for the safe and effective handling of anhydrous this compound. It is intended for researchers, scientists, and drug development professionals who are looking to incorporate this versatile reagent into their synthetic workflows. The protocols detailed herein are designed to be self-validating systems, ensuring both the integrity of the experiment and the safety of the practitioner.
Hazards and the Criticality of an Anhydrous, Inert Atmosphere
The primary hazards associated with this compound stem from its reactivity and its presumed toxicity based on its structural similarity to TEPP.
Moisture and Air Sensitivity: this compound readily hydrolyzes in the presence of water to form diethyl phosphite and other byproducts. This not only consumes the reagent but can also lead to the generation of hazardous and corrosive fumes. Oxidation by atmospheric oxygen can also occur, leading to the formation of the more stable but still hazardous P(V) species. Therefore, all manipulations must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[4][5][6]
Toxicity: Tetraethyl pyrophosphate (TEPP) is a potent neurotoxin that acts by inhibiting acetylcholinesterase.[2][7] Given the structural analogy, it is prudent to assume that this compound exhibits similar toxicological properties. Exposure can occur through inhalation, ingestion, or skin contact, with symptoms ranging from dizziness and nausea to convulsions and respiratory failure.[8][9] Therefore, stringent personal protective equipment (PPE) and engineering controls are mandatory.
Recommended Experimental Setup: A Fortress Against the Elements
The successful manipulation of anhydrous this compound hinges on the creation and maintenance of a rigorously controlled, inert atmosphere. This can be achieved through the use of either a Schlenk line or a glove box.[5][10][11]
Schlenk Line Apparatus
A Schlenk line, or vacuum-gas manifold, is a versatile piece of equipment that allows for the manipulation of air-sensitive compounds in glassware under an inert atmosphere.[12][13][14]
Key Components:
-
Dual Manifold: One manifold is connected to a high-vacuum pump, while the other is connected to a source of high-purity, dry inert gas (nitrogen or argon).
-
Schlenk Flasks: These are round-bottom flasks equipped with a sidearm containing a stopcock, allowing for the selective connection to either the vacuum or inert gas manifold.
-
Septa and Needles: Rubber septa are used to seal the openings of the Schlenk flasks, allowing for the introduction or removal of reagents and solvents via syringe and needle techniques.
-
Cannula: A double-tipped needle used for transferring liquids between Schlenk flasks under an inert atmosphere.
-
Bubbler: A mineral oil bubbler is connected to the exhaust of the inert gas line to provide a visual indication of the gas flow and to prevent the backflow of air into the system.
Rationale for Component Selection:
The dual manifold design is central to the Schlenk technique, enabling the evacuation of air and moisture from the glassware followed by backfilling with an inert gas. This "evacuate-refill" cycle is repeated multiple times to ensure a truly inert environment.[13] The use of greased stopcocks and joints is critical to maintain a positive pressure of inert gas and prevent atmospheric contamination.[15]
Glove Box Environment
For more complex or prolonged manipulations, a glove box provides a self-contained, inert atmosphere workstation.[5][10][11]
Key Features:
-
Sealed Chamber: A large, airtight chamber with a viewing window and integrated gloves.
-
Inert Gas Circulation: A continuous circulation and purification system that removes oxygen and moisture to parts-per-million (ppm) levels.
-
Antechamber: An airlock system for introducing and removing materials and equipment without compromising the inert atmosphere of the main chamber.
Advantages of a Glove Box:
A glove box offers a more controlled and stable inert environment compared to a Schlenk line, making it ideal for weighing solids, setting up reactions with multiple components, and performing intricate manipulations.[5]
Protocols for the Safe Handling of Anhydrous this compound
The following protocols are provided as a guide for the synthesis and subsequent handling of anhydrous this compound.
Protocol 1: Synthesis of Anhydrous this compound
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Materials:
-
Diethyl phosphite
-
Diethyl phosphorochloridite
-
Triethylamine
-
Anhydrous benzene (or other suitable anhydrous, non-protic solvent)
-
Schlenk line apparatus
-
Dry, oxygen-free nitrogen or argon gas
-
Standard Schlenk glassware (flasks, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Septa, needles, and cannula
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and then assembled hot under a stream of inert gas.[15] Alternatively, the assembled apparatus can be flame-dried under vacuum.
-
Inert Atmosphere Establishment: The assembled apparatus is connected to the Schlenk line and subjected to at least three "evacuate-refill" cycles to ensure a completely inert atmosphere.
-
Reagent Preparation: A solution of diethyl phosphite and triethylamine in anhydrous benzene is prepared in a Schlenk flask under a positive pressure of inert gas.
-
Addition of Diethyl Phosphorochloridite: Diethyl phosphorochloridite is added dropwise to the stirred solution of diethyl phosphite and triethylamine at a controlled temperature (e.g., using an ice bath).
-
Reaction and Workup: The reaction mixture is stirred at room temperature for a specified time. The resulting triethylamine hydrochloride salt is removed by filtration under an inert atmosphere (e.g., using a Schlenk filter stick or cannula filtration).[16]
-
Solvent Removal and Distillation: The benzene is removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a clear, colorless liquid.[1]
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of anhydrous this compound.
Protocol 2: Handling and Transfer of Anhydrous this compound
Using a Syringe:
-
Purge the Syringe: A dry, gas-tight syringe fitted with a long needle is purged with inert gas by drawing and expelling the gas from the headspace of a Schlenk flask at least three times.
-
Pressurize the Reagent Vessel: The Schlenk flask containing the this compound is slightly pressurized with inert gas.
-
Withdraw the Liquid: The needle is inserted through the septum into the liquid, and the desired volume is withdrawn.
-
Transfer to the Reaction Vessel: The needle is withdrawn from the reagent vessel and quickly inserted through the septum of the reaction flask, and the liquid is dispensed.
Using a Cannula:
-
Purge the Cannula: A cannula is inserted through the septa of both the reagent vessel and the receiving vessel, with both ends in the headspace. The receiving vessel is connected to the vacuum line for a short period to draw inert gas from the reagent vessel through the cannula, thus purging it.
-
Pressurize the Reagent Vessel: The reagent vessel is slightly pressurized with inert gas.
-
Initiate Transfer: The end of the cannula in the reagent vessel is lowered into the liquid. The pressure in the reagent vessel will push the liquid through the cannula into the receiving vessel.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (TEPPi) | Tetraethyl Pyrophosphate (TEPP) |
| CAS Number | 21646-99-1 | 107-49-3[9] |
| Molecular Formula | C8H20O5P2 | C8H20O7P2[7] |
| Molecular Weight | 258.18 g/mol | 290.19 g/mol [7] |
| Appearance | Clear, colorless liquid[1] | Colorless to amber liquid[2][17] |
| Boiling Point | 79-81 °C at 0.15 mmHg[1] | Decomposes above 170 °C[8] |
| Density | Not readily available | 1.19 g/mL at 20 °C[2] |
| Reactivity with Water | Rapid hydrolysis | Slowly reacts to form phosphoric acid[7][9] |
| Toxicity | Presumed highly toxic; handle as an acetylcholinesterase inhibitor. | Highly toxic acetylcholinesterase inhibitor. Fatal if swallowed or in contact with skin.[2] TLV: 0.01 mg/m³ (inhalable fraction), TWA (skin)[8] |
Safety and Emergency Procedures
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[9]
-
Eye Protection: Safety goggles and a face shield are mandatory.[9]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For large-scale operations, a chemical-resistant apron or suit may be necessary.[18]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood. In the event of a spill or potential for aerosol generation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] Do not use combustible materials for absorption.
Waste Disposal:
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. The material should be quenched by slowly adding it to a stirred solution of a suitable nucleophile (e.g., a basic solution of sodium hypochlorite) in a fume hood.
Logical Relationship of Safety Protocols
Caption: Interrelation of hazard identification, control measures, and emergency response.
Conclusion
Anhydrous this compound is a valuable reagent in modern organic synthesis, but its reactive and potentially toxic nature demands a meticulous and cautious approach. By implementing the robust experimental setups and protocols outlined in this guide, researchers can safely and effectively harness the synthetic potential of this compound. The principles of maintaining an inert atmosphere, utilizing appropriate personal protective equipment, and being prepared for emergencies are paramount to ensuring both experimental success and laboratory safety.
References
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International Chemical Safety Cards (ICSC). (2017). TETRAETHYL PYROPHOSPHATE. INCHEM. [Link]
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Wikipedia. (n.d.). Tetraethyl pyrophosphate. [Link]
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PubChem. (n.d.). Tetraethyl Pyrophosphate. National Center for Biotechnology Information. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). TETRAETHYL PYROPHOSPHATE (TEPP). [Link]
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Britannica. (n.d.). Tetraethyl pyrophosphate. [Link]
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Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
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The Schlenk Line Survival Guide. (n.d.). Illustrated guides designed to help you master air and moisture-sensitive chemistry. [Link]
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StatPearls. (2023). Organophosphate Toxicity. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.).
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Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
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Macgregor, S. A., & amongst others. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]
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PubMed. (2007). Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. [Link]
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Joshi, S. (n.d.). MANAGEMENT OF ORGANOPHOSPHORUS POISONING. [Link]
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Wikipedia. (n.d.). Schlenk line. [Link]
- Girolami, G. S., & others. (1999). A glove box system for the manipulation of air sensitive compounds. Organometallics, 18(26), 5504-5506.
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Cleveland Clinic. (2024). Organophosphate Poisoning: What It Is, Symptoms & Treatment. [Link]
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YouTube. (2015). Schlenk Line Techniques and Cannulation Technique. [Link]
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The Royal Children's Hospital Melbourne. (2024). Organophosphate/Carbamate Exposure - Management. [Link]
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Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
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Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
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Sigma-Aldrich. (n.d.). Handling air-sensitive reagents AL-134. MIT. [Link]
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U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. [Link]
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Berry Group. (2019). Section 5.2 Title: Schlenk Techniques. [Link]
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The Alchemist's Guide to Phosphorus: Modern Protocols in Organophosphorus Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Curious Case of Tetraethyl Pyrophosphite
In the vast and ever-evolving landscape of synthetic organic chemistry, certain reagents emerge, find their niche, and become indispensable tools in the chemist's arsenal. Others, however, fade into relative obscurity, their mention in the literature serving more as a historical footnote than a call to contemporary application. This compound appears to fall into the latter category. While its name suggests a potent phosphonylating agent, a comprehensive survey of modern chemical literature reveals a conspicuous absence of detailed, validated protocols for its widespread use in the synthesis of organophosphorus compounds. Early mentions hinted at its potential as a peptide coupling reagent, a role now dominated by a plethora of more efficient and selective agents.
This guide, therefore, takes a pragmatic and experience-driven approach. Recognizing the researcher's ultimate goal – the synthesis of diverse organophosphorus compounds – we pivot from the esoteric to the eminently practical. We present here a detailed compendium of robust, field-proven protocols that form the bedrock of modern organophosphorus chemistry. While this compound may have been a stepping stone, the methodologies detailed herein are the superhighways.
Section 1: The Cornerstone of Phosphonates: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is the quintessential method for the formation of a carbon-phosphorus bond, typically reacting a trialkyl phosphite with an alkyl halide to generate a dialkyl phosphonate.[1][2] This reaction is prized for its reliability and broad scope.
Mechanistic Insights
The reaction proceeds via a two-step SN2 mechanism. The first step involves the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the pentavalent phosphonate and a new alkyl halide.[3]
Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.
Protocol 1: Synthesis of Diethyl Benzylphosphonate
This protocol details the synthesis of a common phosphonate ester, which can be a precursor for various other organophosphorus compounds.
Materials:
-
Triethyl phosphite
-
Benzyl bromide
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add benzyl bromide (20.5 g, 0.12 mol) in 50 mL of anhydrous toluene.
-
Addition of Phosphite: Slowly add triethyl phosphite (16.6 g, 0.1 mol) to the stirred solution of benzyl bromide at room temperature over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent and the ethyl bromide byproduct by distillation under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford diethyl benzylphosphonate as a colorless oil.
Expected Yield: 85-95%
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Triethyl phosphite | 166.16 | 16.6 | 0.1 |
| Benzyl bromide | 171.04 | 20.5 | 0.12 |
Section 2: Accessing α-Aminophosphonates: The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite to furnish α-aminophosphonates.[4][5] These products are important as they are structural analogues of α-amino acids and often exhibit interesting biological activities.[6]
Mechanistic Pathways
The reaction can proceed through two primary pathways, depending on the nature of the reactants and the reaction conditions.[7]
-
Imine Pathway: The amine and the carbonyl compound first react to form an imine, which is then attacked by the nucleophilic dialkyl phosphite.
-
α-Hydroxyphosphonate Pathway: The dialkyl phosphite adds to the carbonyl compound to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.
Caption: The two possible mechanistic pathways of the Kabachnik-Fields reaction.
Protocol 2: Synthesis of Diethyl (Phenylamino)(phenyl)methylphosphonate
This protocol describes a solvent-free synthesis of an α-aminophosphonate, highlighting a greener approach to this important class of compounds.
Materials:
-
Benzaldehyde
-
Aniline
-
Diethyl phosphite
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
Procedure:
-
Mixing Reactants: In a 50 mL round-bottom flask, mix benzaldehyde (1.06 g, 10 mmol), aniline (0.93 g, 10 mmol), and diethyl phosphite (1.38 g, 10 mmol).
-
Reaction: Heat the mixture at 80 °C with stirring for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture will solidify.
-
Purification: Recrystallize the solid product from an ethanol/water mixture to obtain pure diethyl (phenylamino)(phenyl)methylphosphonate.
Expected Yield: 90-98%
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Benzaldehyde | 106.12 | 1.06 | 10 |
| Aniline | 93.13 | 0.93 | 10 |
| Diethyl phosphite | 138.10 | 1.38 | 10 |
Section 3: The Versatile Precursor: Synthesis and Application of H-Phosphonates
Dialkyl H-phosphonates (also known as dialkyl phosphites) are key intermediates in the synthesis of a wide array of organophosphorus compounds.[8] They exist in equilibrium between a tetracoordinate phosphonate form and a trivalent phosphite form, with the equilibrium heavily favoring the phosphonate tautomer. Their synthesis is straightforward and scalable.
Protocol 3: Synthesis of Diethyl H-Phosphonate
This protocol details the preparation of diethyl H-phosphonate from phosphorus trichloride and ethanol.[9]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Ethanol (absolute)
-
Dry dichloromethane (DCM)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Ice bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place a solution of phosphorus trichloride (68.7 g, 0.5 mol) in 100 mL of dry DCM.
-
Alcohol Addition: Cool the flask in an ice-salt bath to -10 °C. Add a solution of absolute ethanol (69 g, 1.5 mol) in 100 mL of dry DCM dropwise from the dropping funnel over 2 hours, maintaining the temperature below 0 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Remove the solvent and hydrogen chloride gas under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield diethyl H-phosphonate as a colorless liquid.
Expected Yield: 75-85%
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Phosphorus trichloride | 137.33 | 68.7 | 0.5 |
| Ethanol | 46.07 | 69.0 | 1.5 |
Section 4: Modern Approaches to Phosphorylation and Peptide Coupling
While classical methods remain valuable, the field of organophosphorus synthesis is continually advancing. Modern phosphonylating agents and peptide coupling reagents offer improved efficiency, selectivity, and milder reaction conditions.
Contemporary Phosphorylation of Alcohols
Recent developments have focused on catalytic and chemoselective methods for the phosphorylation of alcohols.[10] Reagents such as phosphoramidites followed by oxidation, and various P(V)-based reagents, allow for the direct phosphorylation of sensitive and complex molecules.[11]
Advanced Peptide Coupling Reagents
The synthesis of peptides, a critical process in drug discovery and chemical biology, has moved far beyond early reagents. Modern peptide coupling is dominated by highly efficient reagents that minimize racemization and side reactions.[12][13][14] These are broadly classified into phosphonium-based (e.g., BOP, PyBOP, PyAOP) and aminium/uronium-based (e.g., HBTU, HATU, HCTU) reagents.[15] The choice of reagent depends on the specific amino acid sequence and the desired scale of the synthesis.
Caption: General workflow for modern peptide bond formation using coupling reagents.
Conclusion
The synthesis of organophosphorus compounds is a rich and diverse field, underpinned by a set of powerful and versatile reactions. While the historical literature may contain references to a wide variety of reagents, the modern synthetic chemist relies on a well-established toolkit of robust and reliable methods. This guide has provided a detailed overview of some of the most fundamental and widely used protocols, from the classic Michaelis-Arbuzov reaction to the multifaceted Kabachnik-Fields condensation. By mastering these techniques, researchers are well-equipped to explore the vast chemical space of organophosphorus chemistry and to develop the next generation of pharmaceuticals, agrochemicals, and materials.
References
Sources
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- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 11. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
Acetylcholinesterase inhibition assay using tetraethyl pyrophosphite
Application Note & Protocol
Investigating the Acetylcholinesterase Inhibitory Potential of Tetraethyl Pyrophosphite
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1][2] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1][2] This mechanism is a cornerstone for the therapeutic management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3] Furthermore, the irreversible inhibition of AChE is the primary mechanism of toxicity for organophosphate compounds used as pesticides and chemical warfare agents.[4][5][6] Consequently, the in vitro screening and characterization of potential AChE inhibitors are fundamental to both drug discovery and toxicology.[7]
This document provides a comprehensive protocol to evaluate the potential acetylcholinesterase inhibitory activity of this compound. It is critical to note that while organophosphates, such as tetraethyl pyrophosphate (TEPP), are well-documented as potent, irreversible AChE inhibitors, there is a conspicuous absence of literature characterizing the AChE inhibitory properties of this compound.[4][8] this compound is an organophosphite, and its interaction with AChE is not established. Therefore, the following protocol is presented as an exploratory method to determine if, and to what extent, this compound inhibits acetylcholinesterase. The assay is based on the well-established Ellman's method, a robust and sensitive colorimetric assay for measuring AChE activity.[9]
Scientific Principles and Causality
The core of this protocol is the Ellman's assay, which quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine.[9] The released thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which is quantified spectrophotometrically at 412 nm.[9] In the presence of an inhibitor, the rate of acetylthiocholine hydrolysis by AChE is reduced, leading to a decreased rate of color formation. The percentage of inhibition can be calculated by comparing the reaction rate in the presence of the test compound to that of a control.
Organophosphate inhibitors, such as TEPP, act by covalently phosphorylating a serine residue within the active site of AChE, leading to irreversible inhibition.[6] This protocol is designed to determine if this compound exhibits a similar mechanism or any other form of inhibitory activity.
Visualizing the Core Reactions
AChE Catalytic Activity
The fundamental enzymatic reaction measured in this assay.
Caption: Enzymatic hydrolysis of acetylthiocholine by AChE.
Colorimetric Detection
The reaction that allows for spectrophotometric quantification.
Caption: Reaction of thiocholine with DTNB for colorimetric detection.
Materials and Reagents
| Reagent/Material | Specifications | Supplier Example |
| This compound | Purity ≥ 95% | ChemicalBook, CAS: 21646-99-1 |
| Acetylcholinesterase (AChE) | From Electrophorus electricus (electric eel) | Sigma-Aldrich |
| Acetylthiocholine Iodide (ATCI) | ≥98% (TLC) | Sigma-Aldrich |
| 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) | Ellman's Reagent | Sigma-Aldrich |
| Phosphate Buffer (pH 8.0) | 0.1 M | In-house preparation |
| Dimethyl Sulfoxide (DMSO) | ACS grade | Sigma-Aldrich |
| 96-well microplates | Clear, flat-bottom | Corning |
| Microplate reader | Capable of reading absorbance at 412 nm | BioTek Instruments |
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare using standard laboratory procedures. The stability of DTNB is pH-dependent, with optimal stability around pH 7.0; however, pH 8.0 is often used to ensure sufficient enzyme activity. Prepare fresh and store at 4°C.
-
AChE Stock Solution (1 U/mL): Dissolve AChE in 0.1 M phosphate buffer (pH 8.0). Prepare fresh daily and keep on ice.
-
ATCI Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh daily.
-
DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0). Store protected from light at 4°C.
-
This compound Stock Solution (10 mM in DMSO): Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
Experimental Protocol
Experimental Workflow Diagram
Sources
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Crystal structures of acetylcholinesterase in complex with organophosphorus compounds suggest that the acyl pocket modulates the aging reaction by precluding the formation of the trigonal bipyramidal transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Video: Anticholinesterase Agents: Poisoning and Treatment [jove.com]
Safe handling and storage procedures for tetraethyl pyrophosphite in the lab
Application Notes & Protocols for Tetraethyl Pyrophosphite
A Researcher's Guide to the Safe Handling and Storage of this compound in a Laboratory Setting
Executive Summary and Critical Safety Alert
This document provides a detailed guide for the safe handling, storage, and use of this compound (CAS No. 21646-99-1) in a research and development laboratory environment. A critical point of clarification must be addressed at the outset: This compound is NOT the same compound as tetraethyl pyrophosphate (TEPP, CAS No. 107-49-3).
Tetraethyl pyrophosphate (TEPP) is a well-documented, highly toxic organophosphate nerve agent and pesticide with severe health hazards, including being fatal if swallowed or in contact with skin[1][2]. Conversely, detailed toxicological data for this compound is not as readily available. However, existing GHS classifications indicate it is a hazardous substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[3]. Due to the potential for confusion and the inherent reactivity of organophosphite compounds, a cautious and rigorous approach to safety is mandatory.
This guide is structured to provide researchers, scientists, and drug development professionals with the necessary framework to conduct a thorough risk assessment and implement robust safety protocols. The causality behind each recommendation is explained to foster a deeper understanding of the risks involved.
Hazard Analysis and Chemical Profile
Understanding the fundamental chemical nature of this compound is the first step in a self-validating safety protocol. As a pyrophosphite, it is an anhydride of a phosphorous acid ester, which implies a high degree of reactivity, particularly towards nucleophiles like water.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| Synonyms | Oxybis(diethoxyphosphine), Bis(diethoxyphosphino) ether | [4] |
| CAS Number | 21646-99-1 | [3] |
| Molecular Formula | C₈H₂₀O₅P₂ | [3][4] |
| Molecular Weight | 258.19 g/mol | [3] |
| Appearance | Colorless oil or liquid | [4] |
| Boiling Point | 79-81 °C @ 1 mmHg | [4] |
| Density | 1.057 g/mL at 25 °C | |
| Flash Point | >110 °C (>230 °F) | [4] |
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound, based on notifications to the ECHA C&L Inventory, is as follows:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |
Source: PubChem CID 88987[3]
Expert Insight: The "irritant" classification should not be taken lightly. For a research chemical with limited long-term toxicological data, irritation can be an indicator of more severe underlying reactivity with biological tissues. All contact should be strictly avoided.
Inferred Reactivity Hazards
As a P(III) anhydride, this compound is expected to be highly susceptible to moisture. The P-O-P bond is electrophilic and will readily react with water (hydrolysis) to form diethyl phosphite. This reaction can be exothermic and may not be immediately apparent. Furthermore, organophosphite compounds can undergo oxidation to their corresponding P(V) phosphate counterparts, which may have different toxicological profiles.
Risk Mitigation and Laboratory Controls
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. The reactivity of this compound with moisture makes containment in a controlled atmosphere essential.
-
Inert Atmosphere: Due to its moisture sensitivity, handling under an inert atmosphere (e.g., argon or dry nitrogen) using a glovebox or Schlenk line techniques is strongly recommended, especially for long-term storage of opened containers or for sensitive reactions.
-
Safety Equipment: An operational eyewash station and safety shower must be located within a 10-second travel distance from the work area.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of this compound.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer splash protection for short durations, but for extended handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be used. Always consult the glove manufacturer's compatibility chart. Gloves should be inspected before each use and disposed of immediately if contaminated.
-
Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. For operations with a higher risk of splashing (e.g., transfers of larger volumes), a full-face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant laboratory coat is required. For larger quantities or spill response, a chemically resistant apron or full-body suit may be necessary.
-
Respiratory Protection: While working in a fume hood should prevent inhalation exposure, a risk assessment may determine that respiratory protection is required, particularly if engineering controls are not sufficient. In such cases, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.
Diagram 1: Risk Assessment and Control Workflow
This diagram illustrates the mandatory decision-making process before handling this compound.
Caption: Workflow for risk assessment before using this compound.
Standard Operating Procedures (SOPs)
Storage Protocol
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Procurement: Purchase the smallest quantity of this compound necessary for your experiments.
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage Location: Store the container in a cool, dry, and well-ventilated area designated for reactive chemicals. A recommended storage temperature is often refrigerated (2-8 °C), but always follow the supplier's specific instructions.
-
Moisture Prevention: The container must be tightly sealed to prevent the ingress of moisture. For opened containers, flushing the headspace with an inert gas like argon before resealing is best practice[5].
-
Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents, acids, bases, and water/alcohols. It should also be segregated from highly toxic compounds like TEPP.
-
Labeling: The storage location (refrigerator, cabinet) must be clearly labeled with the chemical name and its primary hazards (Irritant, Moisture-Sensitive).
Handling and Dispensing Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have waste containers and spill cleanup materials ready.
-
Equilibration: If the reagent is stored in a refrigerator, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces inside the bottle[5].
-
Inert Transfer (Recommended): Using a syringe or cannula under a positive pressure of inert gas is the preferred method for transferring the liquid.
-
Manual Transfer (If necessary): If transferring by pipette, use only glass or compatible plastic pipettes. Never use a pipette bulb that allows vapor to be drawn in. Use a mechanical pipette aid. Dispense the liquid slowly and carefully to avoid splashing.
-
Reaction Quenching: Any residual this compound on glassware or in transfer tools should be quenched cautiously. A suggested method is the slow addition of a less reactive alcohol (e.g., isopropanol) followed by water, all within a fume hood and in a suitable container.
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then soap and water after the procedure is complete.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a containment device. Notify laboratory supervisor and institutional Environmental Health & Safety (EHS).
-
Contain: For small spills inside a fume hood, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do NOT use combustible materials like paper towels as the primary absorbent.
-
Neutralize/Collect: Once absorbed, cautiously collect the material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
Waste Disposal: All contaminated materials (absorbents, PPE, etc.) must be disposed of as hazardous waste according to institutional and local regulations.
Diagram 2: Spill Response Flowchart
This diagram outlines the immediate actions to take in the event of a this compound spill.
Caption: Step-by-step response plan for a laboratory spill.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container compatible with the waste materials.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
ICSC 1158 - TETRAETHYL PYROPHOSPHATE. INCHEM. [Link]
-
Tetraethyl pyrophosphate. Wikipedia. [Link]
-
Reactivity of Anhydrides. Chemistry LibreTexts. [Link]
-
Poison Facts: - Low Chemicals: Tetraethyl Pyrophosphate. The University of Kansas Health System. [Link]
Sources
Decontamination Protocols for Tetraethyl Pyrophosphate (TEPP) Spills: A Comprehensive Guide for Laboratory Professionals
Introduction: Understanding the Hazard
Tetraethyl pyrophosphate (TEPP), an organophosphate compound, is a potent acetylcholinesterase inhibitor, classifying it as an extremely toxic substance.[1][2] Exposure through inhalation, skin contact, or ingestion can lead to a rapid onset of severe symptoms, including respiratory distress, convulsions, and potentially death.[2] Its high toxicity necessitates stringent safety measures and well-defined protocols for handling and decontamination in the research and drug development environment. This document provides a detailed guide for laboratory personnel on the safe and effective management of TEPP spills, grounded in the principles of chemical neutralization and validated safety procedures.
The primary mechanism for neutralizing TEPP is alkaline hydrolysis.[3][4] This process breaks down the pyrophosphate bond, rendering the molecule significantly less toxic. The efficacy of this hydrolysis is dependent on factors such as pH, temperature, and contact time. This guide will provide specific, actionable protocols that leverage this chemical principle to ensure the complete decontamination of various laboratory settings.
Pre-Spill Preparedness: Your First Line of Defense
Proactive preparation is paramount to mitigating the risks associated with a TEPP spill. A comprehensive spill response plan should be established and readily accessible to all laboratory personnel.
Essential Spill Kit Components
A dedicated TEPP spill kit should be assembled and strategically located within the laboratory. The contents should be regularly inspected and replenished.
| Component | Description & Purpose | Recommended Quantity |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile or Butyl), disposable lab coat with long sleeves, splash goggles, and a full-face respirator with an organic vapor cartridge.[5] | Sufficient for at least two responders |
| Absorbent Materials | Inert absorbent materials such as vermiculite, clay, or sand. Do not use combustible materials like paper towels as the initial absorbent. | Sufficient to contain a 1-liter spill |
| Decontamination Solutions | Pre-measured packets of sodium carbonate (Na₂CO₃) or a prepared 10% sodium hydroxide (NaOH) solution.[6] | Sufficient to prepare at least 4 liters of solution |
| Spill Control Equipment | Plastic dustpan and scoop, tongs for handling contaminated debris, and heavy-duty, sealable plastic bags for waste disposal. | 1 set |
| Signage | "Caution: Chemical Spill" signs to restrict access to the affected area. | At least 2 |
Training and Drills
All personnel working with TEPP must receive comprehensive training on its hazards, proper handling procedures, and the specific spill decontamination protocols outlined in this document. Regular spill response drills are essential to ensure a swift and effective reaction in an emergency.
Immediate Response to a TEPP Spill: The First 60 Seconds
The initial moments following a spill are critical for ensuring personnel safety and containing the hazard.
Caption: Initial actions upon discovering a TEPP spill.
-
Alert Personnel: Immediately alert all personnel in the vicinity of the spill.
-
Evacuate: Evacuate the immediate area of the spill.
-
Isolate the Area: If safe to do so, close the doors to the laboratory to contain any potential vapors and post warning signs.
-
Attend to a_ected individuals: If anyone has come into direct contact with TEPP, immediately begin decontamination of the individual as outlined in the First Aid section of the Safety Data Sheet (SDS).
-
Call for Assistance: Notify the appropriate emergency response personnel as dictated by your institution's policy.
Decontamination Protocols: A Step-by-Step Guide
The following protocols are designed for small-scale laboratory spills (up to 100 mL). For larger spills, evacuate the area immediately and contact your institution's emergency response team.
Protocol 1: Decontamination of a TEPP Spill on a Laboratory Benchtop or Floor
This protocol is suitable for non-porous surfaces such as stainless steel, glass, and chemically resistant flooring.
Materials:
-
TEPP spill kit
-
10% Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) solution
-
Clean water
-
Waste disposal bags
Procedure:
-
Containment: Gently cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent splashing.
-
Preparation of Decontamination Solution:
-
Sodium Hydroxide (10% w/v): Carefully dissolve 100 grams of NaOH pellets in 900 mL of water to make 1 liter of solution. Caution: This reaction is exothermic and will generate heat. Prepare the solution in a fume hood and wear appropriate PPE.
-
Sodium Carbonate (10% w/v): Dissolve 100 grams of sodium carbonate in 900 mL of water to make 1 liter of solution. This is a less hazardous alternative to NaOH.[7]
-
-
Application of Decontamination Solution: Carefully pour the decontamination solution over the absorbed spill, ensuring complete saturation.
-
Contact Time: Allow the decontamination solution to remain in contact with the spill for a minimum of one hour . Hydrolysis of organophosphates is more rapid at higher temperatures and alkaline pH.[8]
-
Collection of Debris: Using a plastic dustpan and scoop, carefully collect the absorbed material and decontamination residue.
-
Initial Cleaning: Wipe the spill area with fresh absorbent material soaked in the decontamination solution.
-
Rinsing: Thoroughly rinse the area with clean water.
-
Final Cleaning: Clean the area with a standard laboratory detergent and water.
-
Waste Disposal: Place all contaminated materials, including PPE, into a designated hazardous waste bag. Seal the bag and label it clearly as "Tetraethyl Pyrophosphate Decontamination Waste."
-
Verification of Decontamination: Perform a wipe test as described in the "Verification of Decontamination" section.
Protocol 2: Decontamination of Contaminated Laboratory Equipment
This protocol is for non-porous equipment that has been contaminated with TEPP.
Materials:
-
10% Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) solution
-
Large plastic container or tub
-
Clean water
-
Detergent
-
Waste disposal bags
Procedure:
-
Initial Rinse (if appropriate): If the equipment can be safely moved to a fume hood or designated decontamination area, a gentle rinse with a small amount of water can be performed to remove gross contamination. Collect all rinse water for proper disposal.
-
Immersion: Place the contaminated equipment in a large plastic container and immerse it in the 10% NaOH or 10% Na₂CO₃ solution. Ensure all contaminated surfaces are in contact with the solution.
-
Contact Time: Allow the equipment to soak for at least two hours .
-
Rinsing: Remove the equipment from the decontamination solution and rinse it thoroughly with clean water.
-
Final Cleaning: Wash the equipment with a laboratory detergent, rinse again with clean water, and allow it to air dry.
-
Waste Disposal: The decontamination solution and all rinse water must be collected and disposed of as hazardous waste. Label the waste container appropriately.
Chemical Decontamination Workflow
Caption: Step-by-step workflow for TEPP spill decontamination.
Verification of Decontamination: Ensuring a Safe Environment
Visual inspection alone is insufficient to confirm the complete removal of TEPP. A verification step is mandatory to ensure the area is safe for re-entry and normal laboratory operations.
Wipe Sampling Protocol
-
Materials:
-
Sterile gauze pads or filter paper
-
Wetting agent (e.g., isopropanol)
-
Vials with Teflon-lined caps
-
Gloves
-
-
Procedure:
-
Don a new pair of chemical-resistant gloves.
-
Moisten a gauze pad with the wetting agent.
-
Wipe a 10 cm x 10 cm area of the decontaminated surface using firm, overlapping strokes.
-
Fold the pad with the exposed side inward and wipe the area again in a perpendicular direction.
-
Place the pad in a labeled vial.
-
Submit the sample for analysis.
-
Analytical Methods for Residual TEPP Detection
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the detection of trace amounts of organophosphates like TEPP.[9][10] The analysis should be performed by a qualified analytical laboratory. The area should not be considered fully decontaminated until the analytical results confirm that TEPP levels are below the established safety limit.
Waste Disposal: A Critical Final Step
All materials used in the decontamination process, including the absorbed spill, decontamination solution, rinse water, and all PPE, are considered hazardous waste.
-
Collection: All waste must be collected in clearly labeled, leak-proof containers.
-
Labeling: The waste containers must be labeled as "Hazardous Waste: Tetraethyl Pyrophosphate Decontamination Debris."
-
Storage: Store the waste in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12] Never dispose of TEPP-contaminated waste in the regular trash or down the drain.[13]
Conclusion: A Culture of Safety
The extreme toxicity of tetraethyl pyrophosphate demands a rigorous and proactive approach to safety. The protocols outlined in this guide provide a framework for the safe and effective decontamination of TEPP spills. However, these protocols are only effective when implemented by well-trained personnel within a strong culture of safety. Regular training, adherence to established procedures, and a commitment to best practices are the cornerstones of a safe laboratory environment.
References
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Wikipedia. Tetraethyl pyrophosphate. [Link]
-
PubChem. Tetraethyl pyrophosphate. [Link]
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OSHA. Hazardous Waste Operations and Emergency Response. [Link]
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Food and Agriculture Organization of the United Nations. Decontamination. [Link]
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PubMed. Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method. [Link]
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Purdue University. Pesticide Decontaminants. [Link]
-
U.S. Environmental Protection Agency. Rinsing Procedures for Dilutable Pesticide Products in Rigid Containers. [Link]
-
ACS Publications. Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. [Link]
-
PubMed. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. [Link]
-
MDPI. The Impact of Tetraethyl Pyrophosphate (TEPP) Pesticide on the Development and Behavior of Danio rerio: Evaluating the Potential of Cork Granules as a Natural Adsorbent for TEPP Removal from Aqueous Environments. [Link]
-
OSHA. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]
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Patsnap. What is the mechanism of Sodium carbonate? [Link]
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Semantic Scholar. Analytical methods for residual solvents determination in pharmaceutical products. [Link]
-
U.S. Environmental Protection Agency. Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
-
PubChem. Tetraethyl Pyrophosphate. [Link]
-
Health.vic. Pesticides - managing spills and disposals. [Link]
-
OSHA. 1910.120 App C - Compliance Guidelines. [Link]
-
Cardiff University. The analysis of pesticides & related compounds using Mass Spectrometry. [Link]
-
GOV.UK. Sodium hydroxide: incident management. [Link]
-
Chemistry LibreTexts. 8.1: Acid and Base Neutralization. [Link]
-
OSHA Outreach Courses. Chemical Spill Emergency? Follow These Crucial Steps. [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
PubMed. Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing. [Link]
-
PubMed. Dermal wipe sampling method development and validation for semivolatile and nonvolatile flame-retardant compounds TBBPA and TPP for use in occupational exposure assessments. [Link]
-
The Ohio State University Environmental Health and Safety. Safe Disposal of Pesticides. [Link]
-
PubMed. Temperature effects on the hydrolysis of lactose by immobilized beta-galactosidase in a capillary bed reactor. [Link]
-
Clean Management. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
ResearchGate. Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. [Link]
-
CDMF. An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel. [Link]
-
Controlled Fluidics. Life Science Chemical Compatibility Chart. [Link]
-
Pest Management Office. How to Prepare a Pesticide Container for Recycling or Reconditioning – What “Empty” Means Legally. [Link]
-
ResearchGate. Analytical Techniques for Trace Element Determination. [Link]
-
University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. [Link]
-
Simplivia. Using Wipe Sampling to Detect Contamination. [Link]
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Walchem. Chemical Compatibility Chart. [Link]
-
Biogeosciences. A chemical kinetics theory for interpreting the non-monotonic temperature dependence of enzymatic reactions. [Link]
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OSHA Outreach. Chemical Spill Prevention vs. Containment: OSHA Rules. [Link]
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OSHA. 1910.120 - Hazardous waste operations and emergency response. [Link]
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Simplivia. Using Wipe Sampling to Detect Contamination. [Link]
-
African Journal of Biomedical Research. Temperature-Dependent Reaction Kinetics Of Organic Compounds In Aqueous Solution. [Link]
-
University of Tennessee, Knoxville. Cleaning Up Biohazardous Spills. [Link]
-
OSHA. Hazardous Waste - Decontamination. [Link]
-
University of Washington. BIOHAZARDOUS SPILLS. [Link]
-
ResearchGate. Temperature changes among organophosphate poisoned patients, Tehran- Iran. [Link]
-
University of California, San Diego. Chemical Compatibility Guidelines. [Link]
-
Frontiers. Editorial: Innovative flame retardant materials: balancing efficiency, safety, and sustainability. [Link]
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Troubleshooting & Optimization
Technical Support Center: Handling and Use of Tetraethyl Pyrophosphite
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tetraethyl pyrophosphite (TEPPi). This resource is designed to provide you with in-depth guidance and practical solutions for the effective use of this highly reactive reagent in your research and development endeavors. As a powerful phosphitylating agent, TEPPi offers unique synthetic possibilities, particularly in the formation of P-N and P-O bonds. However, its high reactivity also presents challenges, most notably its extreme sensitivity to hydrolysis.
This guide will equip you with the knowledge and techniques to mitigate hydrolysis, ensuring the integrity of your reactions and the reliability of your results. We will delve into the mechanistic underpinnings of its instability, provide detailed protocols for its handling and use, and offer troubleshooting advice for common issues encountered during its application.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about working with this compound.
Q1: What is this compound, and what are its primary applications?
This compound ((EtO)₂P-O-P(OEt)₂) is a P(III) anhydride reagent. Its high reactivity makes it a potent coupling reagent, particularly in the formation of amide (peptide) bonds. It activates carboxylic acids to form a highly reactive mixed anhydride, which then readily reacts with amines.
Q2: Why is preventing hydrolysis of this compound so critical?
This compound is extremely susceptible to hydrolysis. Exposure to even trace amounts of water will lead to its rapid degradation into two equivalents of diethyl phosphite ((EtO)₂P(O)H). This hydrolysis has several detrimental consequences for your reaction:
-
Reduced Yield: The active coupling reagent is consumed, leading to incomplete conversion of your starting materials and a lower yield of your desired product.
-
Side Reactions: The hydrolysis product, diethyl phosphite, can potentially participate in unwanted side reactions, complicating your reaction mixture and purification process.
-
Inconsistent Results: The extent of hydrolysis can vary between experiments depending on the level of moisture contamination, leading to poor reproducibility.
Pyrophosphites, in general, are significantly more reactive towards hydrolysis than their pyrophosphate counterparts at all pH levels.[1]
Q3: What are the visible or analytical indicators of this compound degradation?
Visually, there may not be an obvious change upon hydrolysis as both the reagent and its primary hydrolysis product are colorless liquids. Therefore, analytical methods are essential for confirming the integrity of the reagent. ³¹P NMR spectroscopy is the most definitive method. Pure this compound will exhibit a characteristic signal, while the presence of diethyl phosphite will show a distinct, separate signal.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: My reaction yield is significantly lower than expected when using this compound as a coupling reagent.
Possible Cause: Hydrolysis of the this compound is the most likely culprit. If the reagent has degraded, there is insufficient active coupling agent to drive the reaction to completion.
Solutions:
-
Verify Reagent Quality: Before starting your reaction, check the purity of your this compound using ³¹P NMR spectroscopy.
-
Implement Rigorous Anhydrous Techniques: Ensure that all aspects of your experimental setup are scrupulously dry. This includes the reaction flask, stir bar, syringes, needles, and solvents.
-
Work Under an Inert Atmosphere: Perform all manipulations of this compound under a dry, inert atmosphere such as argon or nitrogen.
Issue 2: My ³¹P NMR spectrum of the reaction mixture shows multiple unexpected phosphorus signals.
Possible Cause: This indicates the presence of side products, which can arise from the hydrolysis of this compound or subsequent reactions of its degradation products.
Solutions:
-
Pre-reaction Reagent Check: Always analyze your starting this compound by ³¹P NMR before use to ensure it is free from significant impurities.
-
Strict Moisture Exclusion: Re-evaluate your experimental setup and procedures for any potential sources of water contamination.
-
Temperature Control: If your reaction is run at elevated temperatures, consider if this might be accelerating decomposition pathways. If possible, run the reaction at a lower temperature.
In-Depth Technical Protocols
To ensure the successful use of this compound, it is imperative to adhere to strict anhydrous and anaerobic techniques.
Protocol 1: Rigorous Drying of Glassware and Solvents
The exclusion of water is paramount. The following procedures are recommended:
Drying Glassware:
-
Oven Drying: Place all glassware (reaction flasks, dropping funnels, etc.) and stir bars in an oven at a minimum of 120 °C for at least 4 hours, but preferably overnight.
-
Flame Drying: For immediate use, assemble the hot glassware from the oven and then flame-dry it under a stream of dry inert gas (argon or nitrogen). Allow the glassware to cool to room temperature under the inert gas flow before introducing any reagents.
Drying Solvents:
Aprotic solvents are essential for reactions involving this compound. Even "anhydrous" grade solvents from commercial suppliers should be further dried.
| Solvent | Recommended Drying Agent | Procedure |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 24 hours, then distill under an inert atmosphere. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 24 hours, then distill under an inert atmosphere. |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux under an inert atmosphere until the characteristic blue or purple color of the ketyl radical persists, then distill. |
Note: The use of 3Å or 4Å molecular sieves is also a viable option for drying solvents, though distillation from an appropriate drying agent is generally more effective for achieving very low water content.[2]
Protocol 2: Handling this compound Under Inert Atmosphere
Working with this compound requires the use of either a glovebox or Schlenk line techniques to prevent exposure to atmospheric moisture.
Using a Schlenk Line:
-
Setup: Assemble your dried glassware on the Schlenk line. Purge the system by alternating between vacuum and backfilling with a dry inert gas (at least three cycles).
-
Reagent Transfer: Use a gas-tight syringe that has been purged with inert gas to withdraw the desired amount of this compound from the storage bottle.
-
Addition: Pierce the septum on your reaction flask with the syringe needle and slowly add the reagent to your reaction mixture under a positive pressure of inert gas.
Workflow for a Typical Coupling Reaction:
Caption: General workflow for a reaction using this compound.
Protocol 3: Monitoring Hydrolysis by ³¹P NMR Spectroscopy
³¹P NMR is an indispensable tool for assessing the purity of this compound and monitoring its hydrolysis.
Sample Preparation:
-
In a glovebox or under a positive pressure of inert gas, transfer approximately 0.1 mL of your this compound sample into a dry NMR tube.
-
Add approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆ that has been stored over molecular sieves).
-
Cap the NMR tube securely while still under the inert atmosphere.
Data Acquisition and Interpretation:
-
This compound: The ³¹P NMR chemical shift for P(III) esters like trialkyl phosphites is typically in the range of +125 to +145 ppm.[3] We can expect the signal for this compound to be in a similar region.
-
Diethyl phosphite: The primary hydrolysis product, diethyl phosphite, is a P(V) species and will have a characteristic chemical shift in the range of +5 to +10 ppm, often appearing as a doublet due to coupling with the phosphorus-bound proton.
-
Tetraethyl pyrophosphate: The oxidized P(V) analogue, tetraethyl pyrophosphate, will appear further upfield, typically in the range of -10 to -15 ppm.[4]
By integrating the signals corresponding to this compound and its hydrolysis products, the extent of degradation can be quantified. For accurate quantification, it is recommended to use an internal standard.[2]
The Hydrolysis Pathway of this compound
The hydrolysis of this compound proceeds via nucleophilic attack of water on one of the phosphorus(III) centers. The P-O-P anhydride bond is cleaved, resulting in the formation of two molecules of diethyl phosphite.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Side reactions of tetraethyl pyrophosphite in peptide coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during peptide coupling reactions. We will address the specific query regarding tetraethyl pyrophosphite (TEPP) and expand into a broader discussion of common side reactions and mitigation strategies applicable to modern peptide synthesis.
Section 1: Inquiry on this compound (TEPP) in Peptide Coupling
Q1: What are the side reactions of this compound (TEPP) in peptide coupling, and is it a recommended reagent?
A1: Critical Safety Warning and Reagent Status
This compound (TEPP) is not a standard or recommended reagent for peptide synthesis. It is primarily known as an extremely toxic organophosphate compound and a potent acetylcholinesterase inhibitor[1]. Its handling poses significant health and safety risks, and its use in modern organic synthesis, particularly in a biopharmaceutical context, is virtually nonexistent[2][3][4].
We strongly advise against the use of TEPP for peptide coupling due to its high toxicity and the availability of numerous safer and more effective alternatives.
Hypothetical Reactivity and Potential Side Reactions:
While direct literature on TEPP's use in peptide coupling is unavailable, we can infer its potential reactivity by analogy to other phosphorus-based anhydride reagents, such as propylphosphonic anhydride (T3P®)[5][6][7][8]. TEPP, as an anhydride, would likely activate a carboxylic acid by forming a highly reactive mixed anhydride intermediate.
If one were to use TEPP, the following side reactions could be anticipated:
-
Low Coupling Efficiency: TEPP is hygroscopic and reacts with water[2][3]. Any moisture in the reaction would lead to rapid decomposition of the reagent, incomplete activation of the amino acid, and low yields.
-
Racemization: Activation of the amino acid's carboxyl group creates the potential for racemization, where the stereochemical integrity of the α-carbon is lost. This is a general risk with most coupling reagents, and the highly reactive nature of a TEPP-derived mixed anhydride could exacerbate this issue[9].
-
Side-Chain Reactions: The reactive intermediate could acylate nucleophilic side chains of amino acids like Serine, Threonine, Tyrosine, Cysteine, and Lysine, leading to undesired and often irreversible modifications.
-
N-Terminus Phosphonylation: The reagent itself could react with the free N-terminal amine of the peptide, resulting in a phosphonamide cap, which terminates the peptide chain elongation.
-
Formation of Toxic Byproducts: The reaction would produce diethyl phosphite and other organophosphorus byproducts, which are themselves toxic and would require stringent purification procedures to remove.
Given these severe safety concerns and the high potential for deleterious side reactions, modern, well-characterized coupling reagents should be used instead. The remainder of this guide will focus on troubleshooting side reactions associated with these standard reagents.
Section 2: Troubleshooting Guide for Common Peptide Coupling Side Reactions
This section addresses the most frequent issues encountered during solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Q2: My peptide's mass spectrum shows a single peak, but the HPLC chromatogram shows two closely eluting peaks. What could be the cause?
A2: Racemization/Epimerization
This observation is a classic sign of racemization (for the first amino acid coupled) or epimerization (for subsequent amino acids in a peptide chain). The resulting diastereomers are often difficult to separate chromatographically.
Causality & Mechanism: Racemization occurs when the α-proton of the activated amino acid is abstracted. This is significantly accelerated by the formation of a planar 5(4H)-oxazolone intermediate, especially when the N-protecting group is an acyl type (like a peptide bond). Urethane-based protecting groups (Fmoc, Boc) are designed to suppress this pathway, but it can still occur, particularly with certain amino acids or under suboptimal conditions[9].
DOT Diagram: Mechanism of Racemization via Oxazolone Formation
Caption: Racemization pathway via a planar oxazolone intermediate.
Troubleshooting & Prevention:
-
Use Additives: For carbodiimide-mediated couplings (DCC, DIC, EDC), always include a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). Modern aminium/phosphonium reagents (HATU, HBTU, PyBOP) already incorporate these moieties[10][11].
-
Control the Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum necessary equivalents of base, as excess base promotes racemization.
-
Pre-activation Time: Minimize the time the amino acid remains in its activated state before the amine component is introduced.
-
Problematic Residues: Cysteine (Cys) and Histidine (His) are notoriously prone to racemization. For these, use highly effective, low-racemization coupling reagents like DEPBT or consider using pre-formed active esters.
-
Reagent Choice: For fragment condensations (coupling two peptide chains together), where racemization risk is highest, phosphonium-based reagents like PyBOP or anhydride-based reagents like T3P® are often superior to aminium salts[6][11].
Q3: My mass spectrum shows an unexpected mass addition of +96 Da on my N-terminus after a coupling step. What is this modification?
A3: N-Terminal Guanidinylation
This side reaction is specific to the use of aminium/uronium-based coupling reagents, such as HBTU, TBTU, and HATU, particularly when used in excess. The +96 Da mass shift corresponds to the addition of a tetramethylguanidinium group.
Causality & Mechanism: Aminium reagents like HBTU exist in equilibrium between the reactive uronium form and the more stable guanidinium form. The guanidinium form can react directly with the free N-terminal amine of the peptide chain, forming a stable, capped guanidine adduct that cannot be elongated further[11][12].
DOT Diagram: Guanidinylation Side Reaction
Caption: Capping of the peptide N-terminus by an aminium reagent.
Troubleshooting & Prevention:
-
Avoid Excess Reagent: Use near-stoichiometric amounts (e.g., 0.95 equivalents) of the aminium reagent relative to the carboxylic acid.
-
Order of Addition: Add the coupling reagent to the carboxylic acid first to allow for pre-activation before introducing the mixture to the resin-bound peptide. This minimizes the time the free amine is exposed to the coupling reagent.
-
Switch Reagent Class: The most robust solution is to switch to a phosphonium-based coupling reagent (e.g., PyBOP, PyAOP) or an immonium/uronium reagent based on Oxyma (e.g., COMU). These classes do not cause this side reaction[6][11]. This is especially critical for slow reactions like peptide cyclization where the reagent is present for an extended period.
Q4: My coupling with a carbodiimide (DCC/DIC) is inefficient, and I observe a persistent byproduct in my crude product.
A4: N-Acylurea Formation
This is a characteristic side reaction of carbodiimides. The activated O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is no longer reactive and acts as a chain terminator.
Causality & Mechanism: The O-acylisourea is the primary activated species formed from the reaction of a carboxylic acid with a carbodiimide. If this intermediate does not react quickly with the amine component, it can rearrange via an O-to-N acyl transfer[10].
Troubleshooting & Prevention:
-
Use Additives: The addition of HOBt or OxymaPure® is crucial. These additives react with the O-acylisourea to form the corresponding active esters (OBt or Oxyma esters), which are more stable towards rearrangement but still highly reactive towards the amine.
-
Solvent Choice: The choice of solvent can influence the rate of rearrangement.
-
Byproduct Removal: The byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble in many organic solvents like dichloromethane (DCM), making it problematic for solid-phase synthesis. If using carbodiimides in SPPS, diisopropylcarbodiimide (DIC) is preferred, as its byproduct (DIU) is more soluble. For solution-phase synthesis, water-soluble EDC is often used, allowing for easy removal of the urea byproduct through aqueous workup.
Section 3: Summary Tables and Workflows
Table 1: Comparison of Common Coupling Reagent Classes
| Reagent Class | Examples | Pros | Cons / Common Side Reactions |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, effective. | Racemization (without additives), N-acylurea formation, Dehydration of Asn/Gln, Insoluble byproducts (DCU). |
| Aminium/Uronium | HBTU, HATU, TBTU | Fast, high coupling efficiency. | Guanidinylation of N-terminus , Racemization risk (less than carbodiimides), Potential explosive nature of benzotriazole component. |
| Phosphonium | BOP, PyBOP, PyAOP | High efficiency, No guanidinylation , Good for hindered couplings and cyclization. | Carcinogenic byproduct (HMPA from BOP), Higher cost. |
| Anhydrides | T3P® | Low racemization, "Green" reagent, Water-soluble byproducts, simple workup. | Sensitive to moisture. |
| Immonium/Oxyma | COMU, PyOxim | High efficiency, Low racemization, Safer (non-explosive leaving group). | Higher cost, can still cause guanidinylation. |
DOT Diagram: General Troubleshooting Workflow
Caption: A simplified workflow for diagnosing peptide synthesis problems.
Section 4: Experimental Protocols
Protocol 1: Standard Coupling using HATU/DIPEA in SPPS
This protocol is for a standard coupling on a 0.1 mmol scale.
-
Resin Preparation: Swell the resin (e.g., 0.1 mmol of Fmoc-deprotected peptide-resin) in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Activation Solution Preparation:
-
In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.) in DMF.
-
Add HATU (0.48 mmol, 4.8 eq.).
-
Add DIPEA (1.0 mmol, 10 eq.).
-
Vortex the mixture for 1-2 minutes to pre-activate.
-
-
Coupling Reaction:
-
Add the activation solution to the drained resin.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL).
-
Wash with Dichloromethane (DCM) (3 x 10 mL).
-
-
Completion Check (Optional): Perform a Kaiser test or a similar ninhydrin-based test to confirm the absence of free primary amines. A negative result (e.g., colorless beads) indicates a complete reaction.
Protocol 2: Minimizing Racemization for Cysteine Coupling
This protocol utilizes DIC/OxymaPure® for coupling Fmoc-Cys(Trt)-OH.
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Activation Solution Preparation:
-
In a separate vial, dissolve Fmoc-Cys(Trt)-OH (0.3 mmol, 3 eq.) and OxymaPure® (0.3 mmol, 3 eq.) in DMF.
-
Cool the solution to 0°C in an ice bath.
-
-
Coupling Reaction:
-
Add Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq.) to the cooled amino acid/Oxyma solution.
-
Immediately add this solution to the drained resin.
-
Keep the reaction vessel at 0°C for the first 20 minutes, then allow it to warm to room temperature and continue agitating for an additional 2 hours.
-
-
Washing & Completion Check: Proceed as described in Protocol 1.
References
-
TORONTO RESEARCH AND PHARMA. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Gao, P., et al. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5899. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic-chemistry.org. [Link]
-
Al-Warhi, T., et al. (2021). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. [Link]
-
Wikipedia. (n.d.). Phosphite ester. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Albericio, F., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Sustainability. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated link as direct access to full text may vary)
-
Boiteau, L. (2021). How Prebiotic Chemistry and Early Life Chose Phosphate. Life, 11(7), 659. [Link]
-
Wikipedia. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]
-
North Carolina School of Science and Mathematics. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link]
-
Kumar, A., & Pathak, D. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]
-
Legnaro, M., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). International Journal of Molecular Sciences, 24(20), 15383. [Link]
-
Chad's Prep. (n.d.). 20.8 Synthesis and Reactions of Esters. [Link]
-
Mukaiyama, T. (1974). AN APPLICATION OF ORGANIC PHOSPHORUS COMPOUNDS IN THE PEPTIDE AND NUCLEOTIDE SYNTHESIS. Pure and Applied Chemistry. [Link]
-
OSHA. (n.d.). TETRAETHYL PYROPHOSPHATE (TEPP). [Link]
Sources
- 1. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. TETRAETHYL PYROPHOSPHATE (TEPP) | Occupational Safety and Health Administration [osha.gov]
- 5. youtube.com [youtube.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 8. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.uniurb.it [people.uniurb.it]
- 10. bachem.com [bachem.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. Phosphite ester - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Tetraethyl Pyrophosphite by Vacuum Distillation
This guide serves as a dedicated technical resource for researchers and drug development professionals engaged in the purification of crude tetraethyl pyrophosphite. The inherent chemical properties of this reagent—specifically its thermal and hydrolytic sensitivity—necessitate precise handling and a robust purification methodology. Vacuum distillation stands as the principal technique for achieving high purity, but it is not without its challenges. This document provides in-depth troubleshooting advice, validated protocols, and critical safety information to ensure successful and safe purification outcomes.
Section 1: Critical Safety Protocols & Hazard Mitigation
Your safety is the paramount consideration. This compound and its potential byproducts demand rigorous safety measures. Do not proceed with any experimental work without a thorough understanding of the associated risks.
Q: What are the primary hazards associated with this compound?
A: this compound is classified as a hazardous substance. According to its GHS classification, it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is crucial to prevent any direct contact, inhalation, or ingestion. Furthermore, organophosphorus compounds as a class are known for their potential neurotoxicity, and while this specific compound is less acutely fatal than its oxidized counterpart, Tetraethyl Pyrophosphate (TEPP), it must be handled with extreme caution in a well-ventilated area[1][2].
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A comprehensive PPE strategy is non-negotiable. The following must be worn at all times:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors[3].
Q: What is the immediate response protocol for a spill or exposure?
A: In the event of an emergency, prompt and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water[3][4]. Seek immediate medical attention.
-
Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Use an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels. The cleanup must be handled by trained personnel wearing appropriate PPE.
Section 2: Step-by-Step Experimental Protocol for Vacuum Distillation
This protocol outlines the standard procedure for purifying this compound. The core principle is to lower the boiling point of the compound by reducing the pressure, thereby avoiding thermal decomposition[2][5].
Pre-Distillation Setup & System Validation
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and dried in an oven (at >120°C) for several hours to remove any trace moisture, which can cause hydrolysis.
-
System Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Use high-vacuum grease on all ground-glass joints to ensure a tight seal. A short-path distillation head is often sufficient.
-
Leak Test: Before introducing the crude material, assemble the entire apparatus and pull a vacuum. The system should be able to achieve and hold a pressure of <1 mmHg. A fluctuating or high pressure indicates a leak that must be addressed before proceeding.
Distillation Procedure
-
Charging the Flask: Charge the round-bottom distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Slowly and carefully apply the vacuum to the system. Initial outgassing of dissolved solvents may cause bubbling.
-
Heating & Stirring: Begin vigorous stirring. Slowly heat the distillation flask using a heating mantle with a sand bath for uniform temperature distribution.
-
Fraction Collection: As the temperature rises, lower-boiling impurities will distill first. Collect this forerun in a separate receiving flask.
-
Product Collection: When the vapor temperature stabilizes at the expected boiling point of the product (79-81 °C at 1 mmHg), switch to a clean receiving flask to collect the purified this compound.
-
Shutdown: Once the product has been collected, remove the heating mantle and allow the system to cool completely before slowly and carefully re-introducing air (or an inert gas like nitrogen) to release the vacuum. Releasing the vacuum on a hot system can cause an explosion.
Visualization of Experimental Workflow
Caption: Diagram of a standard vacuum distillation setup.
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section addresses the most common problems encountered during the vacuum distillation of this compound.
Q: The distillation is proceeding very slowly, or my final yield is significantly lower than expected. What's wrong?
A: This is a common issue with several potential causes:
-
System Leaks: The most frequent culprit. Even a minor leak will prevent the system from reaching the necessary low pressure, thus requiring a higher temperature to boil the product, which can lead to decomposition. Solution: Re-check every joint and seal. Use a vacuum gauge to confirm your system can hold a stable, low pressure (<1 mmHg).
-
Inefficient Heating/Heat Transfer: A heating mantle alone can cause localized superheating. Solution: Use a sand or oil bath for more uniform heat distribution. Ensure the distillation flask is appropriately sized for the volume of crude material.
-
Inaccurate Temperature Reading: If the thermometer bulb is placed too high or too low in the distillation head, the reading will not reflect the actual vapor temperature, leading to poor control over fractionation. Solution: Position the top of the thermometer bulb just below the sidearm leading to the condenser.
Q: My final product is yellow or brown instead of colorless. What caused the discoloration?
A: Discoloration is a clear indicator of thermal decomposition.
-
Cause: The distillation temperature was too high, or the residence time at high temperature was too long. Organophosphorus compounds can be highly sensitive to heat[2][6]. Contaminants in the crude mixture, such as residual acids or phosphorus-based impurities, can also catalyze decomposition at lower temperatures[7].
-
Solution: Ensure your vacuum is stable and sufficiently low (<1 mmHg) to keep the boiling point within the recommended 79-81 °C range. Avoid aggressive heating. If the problem persists, consider a faster distillation method like short-path distillation to minimize the time the compound spends at high temperatures.
Q: The pressure on my vacuum gauge is fluctuating wildly.
A: An unstable vacuum makes precise temperature control impossible.
-
Cause 1: Leaks. As mentioned above, this is a primary cause.
-
Cause 2: "Bumping". The liquid in the distillation flask is superheating and then boiling violently and suddenly. This releases a large volume of vapor at once, causing pressure spikes.
-
Solution: Ensure vigorous and constant stirring with a magnetic stir bar. Do not use glass boiling chips as they can become ineffective over time under vacuum. Gentle, gradual heating is also essential.
-
-
Cause 3: Pump Issues. The vacuum pump oil may be contaminated with volatile solvents from previous runs.
-
Solution: Perform regular maintenance on your vacuum pump, including changing the oil.
-
| Table 1: Troubleshooting Summary | ||
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Vacuum leak | Check and re-grease all joints; verify vacuum level with a gauge. |
| Thermal decomposition | Lower distillation temperature by improving the vacuum. | |
| Product Discoloration | Excessive heating temperature/time | Ensure vacuum is <1 mmHg; use a short-path setup. |
| Contaminants in crude | Pre-treat crude material if necessary to remove catalysts. | |
| Unstable Vacuum | Bumping / Uneven boiling | Ensure vigorous stirring; heat gradually and uniformly. |
| Pump contamination | Change the vacuum pump oil. | |
| Product Contamination | Poor fractionation | Use a short fractionating column (e.g., Vigreux). |
| "Splash-over" during bumping | Control the heating rate and ensure vigorous stirring. |
Section 4: Frequently Asked Questions (FAQs)
Q: What are the key physical properties of pure this compound?
A: Understanding the target properties is essential for identifying the correct distillation fraction and assessing purity.
| Table 2: Physical & Chemical Properties of this compound | |
| Property | Value |
| Molecular Formula | (C₂H₅O)₂POP(OC₂H₅)₂ |
| Molecular Weight | 258.19 g/mol |
| Boiling Point | 79-81 °C at 1 mmHg |
| Density | 1.057 g/mL at 25 °C |
| Refractive Index | n20/D 1.434 |
Q: Why is it critical to use a vacuum? Can't I just distill it at atmospheric pressure?
A: Attempting to distill this compound at atmospheric pressure would require extremely high temperatures, well above its decomposition point. The compound would degrade, producing hazardous fumes and resulting in zero yield of the desired product[2]. The vacuum is a non-negotiable tool to lower the boiling point to a thermally safe temperature.
Q: How should I store the purified product?
A: this compound is sensitive to moisture and air. Upon successful purification, it should be stored in a tightly sealed glass container (e.g., an ampoule or a bottle with a PTFE-lined cap) under an inert atmosphere, such as argon or nitrogen. For long-term stability, store in a refrigerator or freezer.
Q: Can I use this purification method for other organophosphorus compounds?
A: The principles of vacuum distillation are widely applicable to many thermally sensitive liquid compounds, including other organophosphorus reagents[8]. However, the specific optimal conditions (temperature and pressure) will vary significantly based on the compound's molecular weight and volatility. Each new compound requires a literature search to determine its known boiling point under vacuum before attempting purification.
References
-
Tetraethyl Pyrophosphate. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Tetraethyl pyrophosphate. Wikipedia. Available at: [Link]
-
ICSC 1158 - TETRAETHYL PYROPHOSPHATE. International Programme on Chemical Safety (IPCS). Available at: [Link]
- US Patent 2865945A - Process for the manufacture of tetraethyl pyrophosphate. Google Patents. This patent describes purification by distillation under reduced pressure.
-
The Preparation of Tetraethyl Pyrophosphate and Other Tetraalkyl Pyrophosphates. Journal of the American Chemical Society. This article provides context on the synthesis of related compounds. Available at: [Link]
-
Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. MDPI. Provides general principles on optimizing vacuum distillation parameters. Available at: [Link]
-
Rigorous Troubleshooting Identified Crude and Vacuum Distillation Column Constraints. AIChE. Discusses how contaminants like phosphorus can affect distillation. Available at: [Link]
-
Optimization of Sweep Codistillation Apparatus for Determination of Coumaphos and Other Organophosphorus Pesticide Residues in Animal Fat. Sci-Hub. Discusses recovery of organophosphorus compounds. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ICSC 1158 - TETRAETHYL PYROPHOSPHATE [inchem.org]
- 3. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. US2865945A - Process for the manufacture of tetraethyl pyrophosphate - Google Patents [patents.google.com]
- 6. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (34d) Rigorous Troubleshooting Identified Crude and Vacuum Distillation Column Constraints | AIChE [proceedings.aiche.org]
- 8. Sci-Hub. Optimization of Sweep Codistillation Apparatus for Determination of Coumaphos and Other Organophosphorus Pesticide Residues in Animal Fat / Journal of AOAC INTERNATIONAL, 1987 [sci-hub.sg]
Technical Support Center: Tetraethyl Pyrophosphite (TEPP) Stability and Decomposition
Welcome to the technical support center for Tetraethyl Pyrophosphite (TEPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability, decomposition, and handling of TEPP. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives about TEPP.
Q1: What is the recommended maximum temperature for handling this compound (TEPP)?
A1: TEPP is thermally sensitive. The decomposition temperature is reported to be above 170°C, with a range of 170-213°C leading to significant breakdown[1][2]. To maintain sample integrity and ensure safety, it is strongly advised to avoid strong heating. For most applications, maintaining TEPP at or below ambient room temperature is recommended. If heating is necessary for a reaction, it should be done with extreme caution, under an inert atmosphere, and with continuous monitoring for any signs of decomposition.
Q2: What are the primary byproducts of TEPP thermal decomposition?
A2: The thermal decomposition of TEPP is an energetic process that yields both gaseous and solid byproducts. The primary and most hazardous byproducts include:
-
Ethylene: A flammable gas generated in copious amounts[2]. This presents a significant fire and explosion hazard, especially in enclosed systems.
-
Phosphorus Oxides: Toxic fumes that are released upon decomposition[2].
-
Phosphoric Acid: In the presence of any moisture, or as a secondary product, highly corrosive phosphoric acid can be formed[3].
-
Unburned Material Vapors: Highly toxic vapors of the parent compound can also be released during a thermal event[3].
The formation of these byproducts underscores the importance of strict temperature control and performing any reactions in a well-ventilated fume hood.
Q3: How does water or moisture affect the stability of TEPP?
A3: TEPP is highly susceptible to hydrolysis. It is hygroscopic and will readily absorb moisture from the atmosphere[1]. The presence of water leads to its decomposition into less active, and eventually inactive, phosphate species[1][4]. The primary product of hydrolysis is diethyl phosphate[4]. The reaction proceeds slowly, with a reported half-life of approximately 7 hours at 25°C in a 50% water mixture[1]. This reactivity necessitates storing TEPP under anhydrous conditions and using dry solvents and glassware during experiments.
Q4: What are the initial signs of TEPP decomposition?
A4: Early detection of decomposition is critical for safety and experimental validity. Key indicators include:
-
Discoloration: Pure TEPP is a water-white to amber liquid[1]. A gradual darkening or change in color can indicate the formation of degradation products.
-
Pressure Buildup: In a closed system, the formation of gaseous byproducts like ethylene will cause a noticeable increase in pressure[2].
-
Change in Viscosity: The formation of polyphosphates or other side products can lead to an increase in the viscosity of the liquid.
-
Inconsistent Analytical Results: A common sign of degradation is a decrease in the purity of the TEPP, which can be observed through techniques like NMR or GC-MS, showing the appearance of new peaks corresponding to byproducts like diethyl phosphate.
Q5: Are there any materials that are incompatible with TEPP and could catalyze its decomposition?
A5: Yes, material compatibility is a critical safety parameter. TEPP should not be handled with:
-
Strong Oxidizing Agents: These can cause a vigorous, potentially explosive reaction.
-
Water/Moisture: As detailed in Q3, water leads to hydrolysis[1].
-
Certain Metals: TEPP is corrosive to aluminum and slowly corrosive to copper, brass, zinc, and tin[3][5]. Contact with these materials can not only compromise the equipment but also introduce metal ions that may catalyze decomposition. It is recommended to use glass or stainless steel apparatus.
-
Some Plastics, Rubbers, and Coatings: TEPP can attack and degrade these materials[2]. Always verify the compatibility of any plastic or rubber components (e.g., septa, O-rings) before use.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of TEPP.
Logical Flow for Troubleshooting TEPP Issues
Caption: A workflow for troubleshooting common TEPP issues.
Problem 1: Unexpected pressure increase in the reaction vessel.
-
Probable Cause: This is a critical safety warning and almost certainly indicates thermal decomposition. The generation of gaseous byproducts, primarily ethylene, is responsible for the pressure increase[2]. This suggests that the reaction temperature has exceeded the stability threshold of TEPP (>170°C).
-
Immediate Action:
-
Immediately remove the heat source and begin cooling the reaction vessel using an ice bath or other appropriate cooling method.
-
If the pressure continues to rise uncontrollably, evacuate the area and follow emergency protocols. The system's pressure relief mechanism should be engaged.
-
-
Long-Term Solution:
-
Re-evaluate Thermal Control: Ensure your heating apparatus (e.g., oil bath, heating mantle) has accurate and reliable temperature control. Use a calibrated thermometer placed directly in the reaction setup.
-
Process Safety Review: Re-assess the reaction parameters. If the process requires temperatures close to the decomposition point of TEPP, consider alternative reagents or synthetic pathways.
-
Problem 2: Discoloration or change in viscosity of the TEPP solution.
-
Probable Cause: This can be caused by either thermal degradation or hydrolysis. Slow, low-level thermal decomposition can create polymeric phosphate byproducts, increasing viscosity and darkening the color. Alternatively, contamination with water will hydrolyze TEPP to diethyl phosphate and eventually phosphoric acid, which can also alter the physical properties of the solution[3][4].
-
Troubleshooting Steps:
-
Check for Moisture: Use Karl Fischer titration to determine the water content of your TEPP sample and solvents.
-
Analyze Purity: Use an analytical technique like GC-MS or ³¹P NMR to identify the impurities. The presence of diethyl phosphate would strongly indicate hydrolysis.
-
-
Preventative Measures:
-
Proper Storage: Always store TEPP in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.
-
Anhydrous Technique: Employ rigorous anhydrous techniques for all experiments. This includes using flame-dried glassware and freshly distilled, dry solvents.
-
Problem 3: Inconsistent experimental results (e.g., low yield, variable reaction rates).
-
Probable Cause: The most likely cause is the degradation of the TEPP starting material, leading to a lower concentration of the active reagent than assumed. As TEPP is highly sensitive to moisture, hydrolysis is a very common culprit[1].
-
Validation Protocol:
-
Purity Check: Before each experiment, or with each new bottle, verify the purity of the TEPP. A quick ³¹P NMR spectrum is an excellent way to check for the presence of hydrolysis products.
-
Titration: If the reaction allows, a simple titration can be used to determine the active concentration of TEPP.
-
-
Solution:
-
Purification: If the TEPP is found to be impure, it may need to be purified by vacuum distillation. However, this must be done with extreme care to avoid heating it to its decomposition temperature[6].
-
Fresh Reagent: It is often more practical and safer to use a fresh, unopened bottle of high-purity TEPP.
-
Experimental Protocols
Protocol 1: Monitoring TEPP Purity and Detecting Decomposition Byproducts via GC-MS
-
Objective: To qualitatively and semi-quantitatively assess the purity of a TEPP sample and identify common degradation products.
-
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio. This allows for the detection of TEPP, its hydrolysis product (diethyl phosphate), and other potential impurities.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the TEPP sample (~1 mg/mL) in a dry, inert solvent such as anhydrous dichloromethane or acetonitrile.
-
GC Parameters (Example):
-
Column: A low-to-mid polarity column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis:
-
Identify the peak for TEPP (m/z expected fragments).
-
Search for the peak corresponding to diethyl phosphate.
-
Integrate the peak areas to get a semi-quantitative estimate of the relative purity.
-
-
Protocol 2: Controlled Quenching and Neutralization of TEPP
-
Objective: To safely neutralize residual TEPP in a reaction mixture or in case of a small spill.
-
Rationale: TEPP is highly toxic, and its waste must be handled appropriately. A controlled hydrolysis using a basic solution can safely degrade TEPP into less toxic phosphate salts.
-
Methodology:
-
Preparation: In a separate flask, prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water. Place this quenching solution in an ice bath to keep it cool.
-
Quenching: Slowly and carefully add the TEPP-containing solution to the cold basic solution with vigorous stirring. The addition should be dropwise to control the exotherm of the hydrolysis reaction.
-
Completion: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
Verification: Before disposal, take a small aliquot of the aqueous layer, neutralize it, and analyze it (e.g., by GC-MS or an appropriate enzymatic assay) to confirm the absence of TEPP.
-
Disposal: Dispose of the resulting phosphate salt solution in accordance with local environmental regulations.
-
Data Summary Tables
Table 1: Thermal Stability of this compound (TEPP)
| Parameter | Value | Source |
| Onset of Decomposition | > 170°C | [2] |
| Thermal Decomposition Range | 170 - 213°C | [1] |
| Recommended Handling | Avoid strong heating | |
| Hydrolysis Half-life (25°C) | ~7 hours (in 50% H₂O) | [1] |
Table 2: Known Decomposition Byproducts of TEPP
| Decomposition Path | Byproducts | Hazards | Source |
| Thermal | Ethylene (gas) | Flammable, Asphyxiant | [2] |
| Phosphorus Oxides (fumes) | Toxic, Corrosive | [2] | |
| Phosphoric Acid | Corrosive | [3] | |
| Hydrolysis | Diethyl Phosphate | [4] | |
| Phosphoric Acid | Corrosive | [3] |
Visualized Decomposition Pathways
TEPP Thermal Decomposition Pathway
Caption: Primary byproducts of TEPP thermal decomposition.
TEPP Hydrolysis Pathway
Caption: Hydrolysis of TEPP to its primary breakdown product.
References
-
PubChem. (n.d.). Tetraethyl Pyrophosphate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). Thermal Decomposition of Struvite. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1158 - Tetraethyl Pyrophosphate. International Programme on Chemical Safety. Retrieved from [Link]
- Google Patents. (1952). Preparation of tetraethyl pyrophosphate. (US2600378A).
-
ResearchGate. (n.d.). A detailed kinetic study of the thermal decomposition of tetraethoxysilane. Retrieved from [Link]
-
ACS Publications. (1948). The Preparation of Tetraethyl Pyrophosphate and Other Tetraalkyl Pyrophosphates. Journal of the American Chemical Society. Retrieved from [Link]
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- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
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- 5. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tetraethyl Pyrophosphate (TEPP) Safety and Management
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Introduction: This guide provides essential safety information, troubleshooting protocols, and frequently asked questions for researchers, scientists, and drug development professionals working with tetraethyl pyrophosphate (TEPP). TEPP is a potent organophosphate and an irreversible acetylcholinesterase inhibitor, demanding rigorous adherence to safety protocols to mitigate the significant risks of exposure.[1][2] This document is designed to supplement, not replace, your institution's formal safety training and standard operating procedures (SOPs).
Section 1: Frequently Asked Questions (FAQs)
1.1: What is Tetraethyl Pyrophosphate (TEPP) and why is it considered highly hazardous?
Tetraethyl pyrophosphate (TEPP), with the chemical formula C8H20O7P2, is a colorless to amber, hygroscopic liquid with a faint fruity odor.[1][3] It is a powerful organophosphate that functions as an irreversible inhibitor of acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system, which can be fatal.[1][2] TEPP is highly toxic via all routes of exposure, including inhalation, ingestion, and dermal contact.[1][4] Even a small drop in the eye can be lethal.[4]
1.2: What are the primary symptoms of TEPP exposure?
Symptoms of TEPP exposure can be delayed for up to 12 hours and are categorized into muscarinic, nicotinic, and central nervous system effects.[1][4]
-
Muscarinic Effects: Include excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (nausea, vomiting, abdominal cramps), and bronchospasm (difficulty breathing).[3] Other signs are sweating, pinpoint pupils, and blurred vision.[1]
-
Nicotinic Effects: Manifest as muscle fasciculations (twitching), cramps, weakness, tachycardia (rapid heart rate), and hypertension (high blood pressure).[3]
-
Central Nervous System (CNS) Effects: Can range from headache, dizziness, and confusion to seizures, coma, and respiratory paralysis.[1][3]
1.3: What are the established occupational exposure limits for TEPP?
Various regulatory bodies have set stringent exposure limits for TEPP due to its high toxicity. It is critical to maintain workplace concentrations well below these thresholds.
| Regulatory Body | Time-Weighted Average (TWA) | Skin Notation |
| NIOSH (REL) | 0.05 mg/m³ | Yes |
| OSHA (PEL) | 0.05 mg/m³ | Yes |
| ACGIH (TLV) | 0.01 mg/m³ (inhalable fraction) | Yes[5] |
NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists. The "Skin" notation indicates that dermal absorption is a significant route of exposure.[6]
1.4: What are the essential personal protective equipment (PPE) requirements for handling TEPP?
A comprehensive PPE ensemble is mandatory when working with TEPP. This includes, but is not limited to:
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is essential.[7] For higher concentrations or in the event of a spill, a self-contained breathing apparatus (SCBA) is required.[3][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are necessary. Double-gloving is recommended.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[7]
-
Body Protection: A lab coat, chemical-resistant apron, and closed-toe shoes are the minimum requirements. For larger quantities or tasks with a higher risk of splashing, a full chemical-resistant suit may be necessary.[5]
1.5: How should TEPP be stored and handled in a research laboratory?
Proper storage and handling are critical to preventing accidental exposure.
-
Storage: Store TEPP in its original, tightly sealed container in a well-ventilated, locked, and designated area.[5] The recommended storage temperature is 2-8°C. It should be stored separately from incompatible materials such as strong oxidizing agents, as well as food and feedstuffs.[5]
-
Handling: All work with TEPP must be conducted in a certified chemical fume hood with sufficient airflow. Never work alone when handling TEPP. Ensure that an emergency eyewash station and safety shower are immediately accessible.[4] Eating, drinking, and smoking are strictly prohibited in areas where TEPP is handled.
Section 2: Troubleshooting Guides
2.1: Scenario: Accidental Skin or Eye Contact
Question: What are the immediate steps to take if a researcher experiences skin or eye contact with TEPP?
Answer: Immediate and thorough decontamination is critical. Time is of the essence.
Step-by-Step Protocol:
-
Immediate Action: The affected individual should immediately proceed to the nearest safety shower or eyewash station. Another researcher should assist and call for emergency medical services.
-
Skin Decontamination:
-
While under the safety shower, remove all contaminated clothing, including shoes and jewelry.[3]
-
Wash the affected skin area with copious amounts of soap and water for at least 15-30 minutes.[3] Pay close attention to hair and fingernails.[7]
-
Avoid using harsh scrubbing that could abrade the skin and increase absorption.
-
-
Eye Decontamination:
-
If the eyes are affected, flush with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[3]
-
Remove contact lenses if present and easily removable.
-
-
Medical Attention: Seek immediate medical attention after initial decontamination.[5] Provide the Safety Data Sheet (SDS) for TEPP to the emergency responders and medical personnel.
-
Isolate Contaminated Items: Place all contaminated clothing and PPE in a sealed, labeled bag for proper disposal as hazardous waste.[5]
Diagram: Emergency Response for TEPP Exposure
Caption: Workflow for immediate response to TEPP skin or eye exposure.
2.2: Scenario: Minor Spill in a Chemical Fume Hood
Question: How should a small spill of TEPP (less than 5 mL) inside a certified chemical fume hood be managed?
Answer: A minor spill within a fume hood can be managed by trained laboratory personnel following strict procedures.
Step-by-Step Protocol:
-
Immediate Notification: Alert all other personnel in the immediate vicinity. Ensure the fume hood sash is kept at the lowest practical height.
-
Assess the Situation: Confirm that the spill is contained within the fume hood and that no TEPP has splashed outside of the containment area.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE as outlined in Section 1.4, including double gloves and respiratory protection.
-
Contain and Absorb:
-
Cover the spill with an inert absorbent material, such as sand or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Collect and Dispose:
-
Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[5]
-
Do not mix this waste with other chemical waste.
-
-
Decontaminate Surfaces:
-
Wipe down the spill area and any contaminated equipment with a suitable decontamination solution (e.g., a dilute sodium hypochlorite solution followed by a water rinse, or as specified in your institution's SOPs).
-
Place all cleaning materials into the hazardous waste container.
-
-
Final Steps:
-
Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste.
-
Wash hands and any potentially exposed skin thoroughly with soap and water.
-
Document the spill and the cleanup procedure in the laboratory records.
-
2.3: Scenario: Suspected Inhalation Exposure
Question: A researcher reports feeling dizzy and nauseous after working with TEPP. What actions should be taken?
Answer: Any suspected inhalation exposure must be treated as a medical emergency.
Step-by-Step Protocol:
-
Evacuate and Alert:
-
Immediately remove the affected individual from the contaminated area to fresh air.[5]
-
Have another person call for emergency medical services. Do not leave the affected individual alone.
-
-
Provide First Aid:
-
Secure the Area:
-
Evacuate the laboratory and restrict access.
-
If it is safe to do so, close the fume hood sash and shut down any related experimental equipment.
-
-
Inform Emergency Responders:
-
Provide the TEPP Safety Data Sheet to the emergency responders.
-
Inform them of the potential for TEPP inhalation exposure and the symptoms being exhibited.
-
-
Post-Incident Follow-up:
-
The affected individual will require medical observation, as symptoms can be delayed.[5]
-
The laboratory area must be assessed for contamination and decontaminated by trained personnel before re-entry is permitted.
-
Diagram: Mechanism of TEPP Toxicity
Caption: TEPP irreversibly inhibits acetylcholinesterase, causing acetylcholine buildup and nervous system overstimulation.
References
-
Tetraethyl Pyrophosphate. (n.d.). PubChem. Retrieved from [Link]
-
Tetraethyl pyrophosphate. (n.d.). Wikipedia. Retrieved from [Link]
-
ICSC 1158 - TETRAETHYL PYROPHOSPHATE. (2017). INCHEM. [Link]
-
Poison Facts: Low Chemicals: Tetraethyl Pyrophosphate. (n.d.). The University of Kansas Health System. Retrieved from [Link]
-
NIOSH Skin Notation Profiles: Tetraethyl Pyrophosphate (TEPP). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
- 1. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. kansashealthsystem.com [kansashealthsystem.com]
- 4. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ICSC 1158 - TETRAETHYL PYROPHOSPHATE [inchem.org]
- 6. cdc.gov [cdc.gov]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Incompatible solvents and reagents for tetraethyl pyrophosphite
Technical Support Center: Tetraethyl Pyrophosphite (TEPP)
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've seen firsthand how the success of a synthesis hinges on understanding the subtleties of each reagent. This compound (TEPP), while a valuable compound, is highly reactive and demands respect. Its sensitivity to its chemical environment is a frequent source of experimental failure and, more critically, a significant safety concern. This guide is structured as a troubleshooting resource to address the most common issues encountered when handling TEPP, focusing on the causality behind its incompatibilities.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The answers are designed to provide not just a solution, but a foundational understanding of the chemical principles at play.
Question 1: I noticed pressure buildup in my sealed container of TEPP stored at room temperature. The material also seems to have lost potency. What is happening?
Answer: This is a classic case of thermal and hydrolytic decomposition. This compound is thermally sensitive and highly susceptible to moisture.
-
Thermal Decomposition: TEPP begins to decompose above 170°C, a reaction that can produce flammable ethylene gas and toxic phosphorus oxide fumes.[1] While ambient room temperature is well below this, prolonged storage without refrigeration can lead to slow degradation, especially if the material is not highly pure. The recommended storage temperature is 2-8 °C to maintain chemical stability.[2]
-
Hydrolytic Decomposition: More commonly, the pressure buildup is due to hydrolysis. TEPP is hygroscopic, meaning it readily absorbs moisture from the air.[3] Even trace amounts of water will initiate a reaction that breaks the pyrophosphite bond, yielding acidic byproducts like ethyl phosphates and phosphoric acid.[3][4][5] This process is autocatalytic to a degree, as the acidic products can further accelerate decomposition. The generation of these smaller molecules in a sealed container will cause a noticeable increase in pressure.
Causality Workflow: Reagent Degradation
Caption: Logical flow showing how moisture and heat lead to TEPP degradation.
Question 2: My reaction yield is consistently low, and I'm observing unexpected side products. I'm using ethanol as a solvent. Could this be the issue?
Answer: Absolutely. Using protic solvents like water, alcohols (ethanol, methanol), or even wet aprotic solvents is a primary cause of reaction failure with TEPP.
TEPP is an anhydride of a phosphorous acid ester. The P-O-P bond is highly susceptible to nucleophilic attack by protic solvents. This process, known as solvolysis (or hydrolysis if the solvent is water), cleaves the pyrophosphite, consuming your starting material.
The reaction with water proceeds as follows: [(C₂H₅O)₂P]₂O + H₂O → 2 (C₂H₅O)₂P(O)H
This reaction consumes your TEPP and produces diethyl phosphite, which will likely not participate in your desired reaction pathway, leading to low yields and introducing impurities. Studies have shown that pyrophosphites are significantly more reactive towards hydrolysis than their pyrophosphate counterparts, especially under neutral or basic conditions.[6]
Protocol: Solvent Compatibility Test A simple way to check for gross solvent incompatibility is to monitor the pH or acidity of a TEPP solution in the chosen solvent over time.
-
Preparation: In an inert atmosphere (glovebox or under argon), prepare a dilute solution (e.g., 1% w/v) of TEPP in your rigorously dried test solvent.
-
Monitoring: Take a small aliquot of the solution and add it to a neutral, aqueous solution containing a sensitive pH indicator, or use a calibrated pH meter.
-
Analysis: A rapid decrease in pH indicates the generation of acidic species, confirming that the solvent is causing hydrolysis and is therefore unsuitable.
-
Control: Perform the same test with a known compatible solvent (e.g., rigorously dried dichloromethane) as a negative control.
Question 3: I am planning a multi-step synthesis where one step involves oxidation. Can I use a strong oxidizing agent like a peroxide or permanganate in the presence of TEPP?
Answer: This is extremely hazardous and must be avoided. TEPP is incompatible with strong oxidizing agents.[2][3]
The phosphorus(III) centers in this compound are readily oxidized. This reaction can be highly exothermic and uncontrolled, posing a significant risk of a runaway reaction or explosion. Partial oxidation can result in the release of highly toxic phosphorus oxides (e.g., P₄O₁₀).[3][4] The Fenton reaction, which generates highly reactive hydroxyl radicals, is known to oxidize reduced phosphorus species to phosphate and pyrophosphate, illustrating the susceptibility of these compounds to oxidation.[7]
If an oxidation is required, it must be performed on a downstream intermediate after the TEPP has been fully consumed or removed from the reaction mixture.
Illustrative Reaction Pathway: Oxidation Hazard
Caption: The hazardous pathway of TEPP reacting with a strong oxidizer.
Question 4: My reaction is sluggish, so I tried to accelerate it by adding a strong base like NaOH. The reaction turned dark, and my starting material was destroyed. Why?
Answer: Adding strong bases (or strong acids) is detrimental. While TEPP hydrolyzes in neutral water, this degradation is dramatically accelerated by both acidic and basic conditions. Research on pyrophosphite hydrolysis shows a significant rate increase at high pH due to a hydroxide-ion-catalyzed reaction.[6] The base will rapidly cleave the P-O-P bond, destroying your reagent before it can participate in the desired reaction. The dark coloration is likely due to complex decomposition pathways of the resulting products.
Summary of Incompatibilities
For quick reference, this table summarizes the key incompatibilities of this compound.
| Incompatible Class | Specific Examples | Primary Hazard / Consequence |
| Water & Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Hydrolysis of the reagent, loss of potency, generation of acidic byproducts, corrosion.[3][4] |
| Strong Oxidizing Agents | Peroxides, Permanganates, Nitrates, Halogens | Violent, exothermic reaction; release of toxic phosphorus oxide fumes.[2][3] |
| Strong Reducing Agents | Hydrides (e.g., NaBH₄, LiAlH₄) | Potential formation of highly toxic and flammable phosphine gas.[3] |
| Strong Acids & Bases | HCl, H₂SO₄, NaOH, KOH, Amines | Catalyzes rapid hydrolysis and decomposition of the reagent.[6] |
| Metals | Aluminum, Copper, Brass, Zinc, Tin | Corrosion, especially in the presence of moisture due to the formation of acidic hydrolysis products.[1][3][8] |
| Heat | Temperatures > 170°C, prolonged room temp. | Thermal decomposition, release of flammable and toxic gases.[1] |
References
-
Title: Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Poison Facts: - Low Chemicals: Tetraethyl Pyrophosphate Source: The University of Kansas Health System URL: [Link]
-
Title: NIOSH Skin Notation Profiles: Tetraethyl Pyrophosphate (TEPP) Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Tetraethyl pyrophosphate Source: Wikipedia URL: [Link]
-
Title: The relative hydrolytic reactivities of pyrophosphites and pyrophosphates Source: Organic & Biomolecular Chemistry, PubMed URL: [Link]
-
Title: ICSC 1158 - TETRAETHYL PYROPHOSPHATE Source: INCHEM, International Programme on Chemical Safety URL: [Link]
-
Title: Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glass Source: CDMF URL: [Link]
-
Title: Oxidative Phosphorus Chemistry Perturbed by Minerals Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]
-
Title: Chemical Estimation of Tetraethyl Pyrophosphate Source: ACS Publications URL: [Link]
-
Title: this compound | C8H20O5P2 | CID 88987 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Revisited: characterization of a nitrosyl derivative, [Pt2(mu-pyrophosphite)4(NO)]3- Source: PubMed URL: [Link]
Sources
- 1. ICSC 1158 - TETRAETHYL PYROPHOSPHATE [inchem.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 6. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Phosphorus Chemistry Perturbed by Minerals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Optimizing Phosphonylation with Tetraethyl Pyrophosphite
Welcome to the technical support center for phosphonylation reactions using tetraethyl pyrophosphite, (EtO)₂P-O-P(OEt)₂. This guide is designed for researchers, chemists, and drug development professionals who are looking to employ this versatile reagent for the synthesis of H-phosphonate esters and their derivatives. Here, we combine fundamental principles with practical, field-tested advice to help you navigate your experiments successfully.
This document is structured as a series of frequently asked questions and troubleshooting scenarios. Our goal is to not only provide solutions but also to explain the underlying chemical logic, empowering you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (TEPPi) is a P(III) reagent used primarily as a phosphonylating agent. Its core application is the reaction with nucleophiles, most commonly alcohols, to form diethyl H-phosphonate esters. This reaction is a key step in the synthesis of more complex organophosphorus compounds, including modified nucleotides and phosphonolipids, which are significant in drug development and biochemical studies.[1][2] The H-phosphonate products are valuable synthetic intermediates that can be converted into various P(V) compounds.[3]
Q2: What is the general mechanism for the phosphonylation of an alcohol with this compound?
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on one of the phosphorus centers of the this compound. This forms a transient intermediate. The P-O-P bond is cleaved, with a diethyl phosphite anion acting as the leaving group. This leaving group is subsequently protonated during the reaction or workup to yield diethyl phosphite as a byproduct. The primary product is the desired diethyl H-phosphonate ester of the starting alcohol. The presence of a base is often required to deprotonate the alcohol, increasing its nucleophilicity.
Caption: Troubleshooting workflow for low-yield reactions.
Q6: I'm observing multiple spots on my TLC and complex signals in my NMR. What's happening?
The formation of multiple products points to side reactions or the presence of impurities.
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | The H-phosphonate product can sometimes react further. Additionally, if the reaction is run at a high temperature for an extended period, rearrangements similar to the Michaelis-Arbuzov reaction can occur. [4] | • Use a controlled stoichiometry, typically 1.1 to 1.3 equivalents of this compound. • Maintain a lower reaction temperature. It is often better to react for a longer time at room temperature than to force the reaction with excessive heat. • Monitor the reaction closely and stop it once the starting material is consumed to prevent byproduct formation. |
| Impure Starting Materials | Water in the solvent or substrate can hydrolyze the reagent, creating acidic byproducts that may catalyze decomposition of the desired product. | • Use freshly distilled or anhydrous grade solvents. • Ensure your starting alcohol or amine is dry. If necessary, co-evaporate with an anhydrous solvent like toluene before starting the reaction. |
| Rearrangement | In some cases, particularly with certain substrates, the initial product can undergo rearrangement. For instance, in Pudovik-type reactions, the initial adduct might rearrange. [5][6] | • The choice of catalyst and solvent can influence the reaction pathway. A screen of different bases (e.g., DBU vs. triethylamine) or solvents may be necessary to favor the desired product. |
Q7: The reaction works, but I'm struggling with the work-up and purification. Any advice?
Phosphonates can be tricky to purify due to their polarity.
| Problem | Explanation | Recommended Solution |
| Product is Water-Soluble | H-phosphonate esters, especially those derived from small, polar alcohols, can have significant water solubility, leading to loss during aqueous work-up. | • After quenching the reaction, perform extractions with a more polar organic solvent like dichloromethane (DCM) or ethyl acetate. • If the product is very polar, consider saturating the aqueous layer with NaCl (brine) to decrease the product's solubility in the aqueous phase. |
| Difficulty with Chromatography | The product may streak on silica gel or co-elute with the diethyl phosphite byproduct. | • Diethyl phosphite is relatively polar. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) for flash chromatography usually allows for good separation. A gradient elution is often effective. • Sometimes, a small amount of acid or base (e.g., 1% acetic acid or triethylamine) in the eluent can improve peak shape for acidic or basic products. |
| Product Decomposition on Silica | The slightly acidic nature of silica gel can sometimes cause sensitive products to decompose. | • Neutralize the silica gel by preparing a slurry with a solvent containing ~1% triethylamine, then packing the column. • Alternatively, use a different stationary phase like neutral alumina. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for the Phosphonylation of a Primary Alcohol
This protocol provides a robust starting point for optimization.
Materials:
-
Primary alcohol (1.0 mmol, 1.0 eq)
-
This compound (1.3 mmol, 1.3 eq)
-
Anhydrous pyridine (2.0 mmol, 2.0 eq)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of nitrogen or argon.
-
Reagent Addition: Dissolve the primary alcohol in anhydrous DCM (5 mL) and add it to the flask via syringe. Add anhydrous pyridine to the solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Phosphonylation: Add this compound dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing a small aliquot by ³¹P NMR spectroscopy. The starting this compound will have a characteristic signal, which will be replaced by signals for the product H-phosphonate and the diethyl phosphite byproduct.
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted reagent.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring the Reaction by ³¹P NMR
³¹P NMR is an invaluable tool for monitoring these reactions.
-
Sample Preparation: Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe and add it to an NMR tube containing a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
This compound (starting material): Typically appears around +130 ppm.
-
Diethyl H-phosphonate ester (product): Appears as a doublet (due to P-H coupling) in the range of +5 to +15 ppm with a large ¹JP-H coupling constant (~700 Hz).
-
Diethyl phosphite (byproduct): Appears as a doublet in a similar region to the product, also with a large P-H coupling constant.
-
By integrating the signals, you can determine the relative ratio of starting material to product and assess the reaction's conversion.
References
-
Gibki, J., et al. (2023). Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds. Life (Basel). [Link]
-
Kee, T. P., et al. (2016). Selective Phosphonylation of 5′-Adenosine Monophosphate (5′-AMP) via Pyrophosphite [PPi(III)]. Life (Basel). [Link]
-
Wikipedia. (n.d.). Pudovik reaction. Wikipedia. [Link]
-
Zhang, L., et al. (2018). The Different Effects of Organic Amines on Synthetic Metal Phosphites/Phosphates. Molecules. [Link]
-
Hodson, L. E., et al. (2025). Catalytic Lewis acid phosphorylation with pyrophosphates. ResearchGate. [Link]
-
Al-Rawashdeh, N. (n.d.). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]
-
Sobkowski, M., et al. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
Chmielewski, M. K., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry. [Link]
-
Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PMC. [Link]
-
Bálint, E., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules. [Link]
-
INCHEM. (2017). ICSC 1158 - TETRAETHYL PYROPHOSPHATE. INCHEM. [Link]
-
Leah4sci. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]
-
Chmielewski, M. K., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. PMC. [Link]
-
Kee, T. P., et al. (2016). Selective Phosphonylation of 5′-Adenosine Monophosphate (5′-AMP) via Pyrophosphite [PPi(III)]. PMC. [Link]
-
JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). Tetraethyl Pyrophosphate. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]
-
Lirias. (n.d.). Catalytic phosphorylation of alcohols for phosphate ester synthesis. KU Leuven. [Link]
-
The Organic Chemistry Tutor. (2021). Exercise 20.41 (b) - Multi-step Synthesis with Aldehydes and Ketones. YouTube. [Link]
-
ResearchGate. (n.d.). Generally accepted mechanism for the Pudovik reaction. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2019). formation of phosphonate esters with the Arbuzov reaction. YouTube. [Link]
-
Gait, M. J., et al. (n.d.). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research. [Link]
-
ResearchGate. (2025). An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. ResearchGate. [Link]
-
ResearchGate. (2020). (PDF) Catalytic Chemoselective O -Phosphorylation of Alcohols. ResearchGate. [Link]
-
ACS Publications. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. ACS Publications. [Link]
-
MDPI. (n.d.). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Keglevich, G., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules. [Link]
-
Royal Society of Chemistry. (n.d.). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Organic & Biomolecular Chemistry. [Link]
-
Manuals.plus. (n.d.). Hach Phosphate, Phosphorus, and Phosphonates Troubleshooting Guide. Manuals.plus. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Organic Chemistry Portal. [Link]
-
ResearchGate. (2015). Michaelis–Arbuzov Reactions of Perhalogenated Cyclobutenes with Trialkyl Phosphites. ResearchGate. [Link]
-
UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars' Repository. [Link]
Sources
- 1. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]
- 2. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 5. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Reactivity of Tetraethyl Pyrophosphite in Synthesis
Welcome to the technical support guide for troubleshooting reactions involving tetraethyl pyrophosphite (TEPP). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this versatile yet sensitive reagent. Here, we will delve into the common causes of low reactivity and provide actionable solutions based on established chemical principles and extensive laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of TEPP, which are often the root cause of reactivity issues.
Q1: My TEPP reagent has turned a pale yellow to amber color. Is it still usable?
A colorless appearance is indicative of high purity TEPP.[1] A change in color often suggests the presence of decomposition products, which can interfere with your reaction. While a slight discoloration may not always render the reagent unusable, it is a strong indicator of degradation and warrants caution. It is recommended to purify the TEPP by vacuum distillation before use if you observe any color change.
Q2: What are the optimal storage conditions for this compound?
TEPP should be stored in tightly closed, moisture-proof containers in a cool, well-ventilated area, ideally between 2-8°C. It is highly susceptible to hydrolysis, so minimizing exposure to atmospheric moisture is critical for maintaining its reactivity.[1][2][3]
Q3: Can I use TEPP that has been stored for an extended period?
While the product is chemically stable under standard ambient conditions, its reactivity can diminish over time due to slow hydrolysis from atmospheric moisture. If the reagent has been stored for a long time, it is advisable to test its purity (e.g., by ³¹P NMR) or perform a small-scale trial reaction to assess its efficacy before committing to a large-scale synthesis.
Q4: What are the primary decomposition products of TEPP, and how do they affect my reaction?
The primary decomposition pathway for TEPP is hydrolysis, which breaks the pyrophosphate bond to yield diethyl phosphoric acid.[2][3] This acidic byproduct can alter the pH of your reaction mixture, potentially catalyzing unwanted side reactions or neutralizing basic reagents, thereby inhibiting your desired transformation.
Section 2: Troubleshooting Guide for Low Reactivity
This guide provides a systematic approach to diagnosing and resolving low reactivity issues with TEPP in your synthetic protocols.
Issue 1: Incomplete or Stalled Reaction
Symptoms:
-
Low conversion of starting material to product, as observed by TLC, GC, or NMR.
-
The reaction fails to proceed to completion even with extended reaction times.
Potential Causes & Solutions:
-
Degraded TEPP: As discussed in the FAQs, the most common culprit is the hydrolysis of TEPP. The presence of water can significantly reduce the concentration of the active reagent.
-
Solution: Purify the TEPP by vacuum distillation immediately before use. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Inadequate Solvent Purity: Residual water or protic impurities in the reaction solvent can consume the TEPP.
-
Solution: Use anhydrous solvents from a reliable supplier or dry the solvent using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).
-
-
Sub-optimal Reaction Temperature: Many reactions involving TEPP are temperature-sensitive.
-
Solution: Carefully review the literature for the optimal temperature range for your specific transformation. Some reactions may require initial cooling to control exotherms, followed by warming to drive the reaction to completion.
-
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in GC/LC-MS that do not correspond to the starting material or the desired product.
-
Difficulty in purifying the desired product due to the presence of closely related impurities.
Potential Causes & Solutions:
-
Competitive Reaction Pathways (Perkow vs. Michaelis-Arbuzov): When reacting TEPP with α-haloketones, two competitive pathways exist: the Perkow reaction, which yields a vinyl phosphate, and the Michaelis-Arbuzov reaction, which results in a β-ketophosphonate.[4][5][6][7] The reaction conditions can influence the product distribution.
-
Solution: To favor the Michaelis-Arbuzov product, consider using less polar solvents and lower reaction temperatures. Conversely, higher temperatures can sometimes favor the Perkow product.[6]
-
-
Side Reactions with Carbonyl Compounds: TEPP can react with carbonyl compounds in various ways, and the presence of impurities or incorrect stoichiometry can lead to a complex mixture of products.[8][9][10][11]
-
Solution: Ensure the precise stoichiometry of your reagents. The slow, dropwise addition of TEPP to the reaction mixture can sometimes minimize the formation of byproducts.
-
Logical Troubleshooting Workflow
To systematically address reactivity issues, follow this workflow:
Caption: A logical workflow for troubleshooting low TEPP reactivity.
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential procedures related to the use of TEPP.
Protocol 1: Vacuum Distillation of this compound
Objective: To purify commercially available TEPP and remove decomposition products.
Materials:
-
Crude this compound
-
Dry, two-neck round-bottom flask
-
Short-path distillation head
-
Dry receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.
-
Charge the round-bottom flask with the crude TEPP.
-
Attach the distillation head and receiving flask.
-
Begin stirring and slowly apply a vacuum.
-
Gently heat the flask. Collect the fraction that distills at the literature-reported boiling point (approximately 135-138°C at 1 mmHg).
-
Once the distillation is complete, backfill the apparatus with inert gas before removing the purified TEPP.
-
Store the purified TEPP under an inert atmosphere in a sealed container at 2-8°C.
Protocol 2: General Procedure for a Michaelis-Arbuzov Reaction with TEPP
Objective: To provide a baseline procedure for the reaction of TEPP with an alkyl halide.
Materials:
-
Purified this compound
-
Alkyl halide
-
Anhydrous, non-polar solvent (e.g., toluene, THF)
-
Dry reaction flask with a magnetic stirrer
-
Inert gas setup
-
Addition funnel
Procedure:
-
Set up the reaction flask under an inert atmosphere.
-
Add the alkyl halide and the anhydrous solvent to the flask.
-
Cool the mixture to the desired temperature (e.g., 0°C).
-
Slowly add the purified TEPP to the reaction mixture via the addition funnel over a period of 30-60 minutes.
-
Allow the reaction to stir at the appropriate temperature, monitoring its progress by TLC or GC.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Proceed with the standard workup and purification procedures.
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting.
Perkow vs. Michaelis-Arbuzov Reaction Pathway
The reaction of TEPP with α-haloketones can proceed via two distinct pathways. The initial step for both is the nucleophilic attack of the phosphorus atom.
-
Michaelis-Arbuzov Pathway: The phosphorus attacks the carbon bearing the halogen, leading to the displacement of the halide and the formation of a phosphonium intermediate. A subsequent dealkylation step yields the β-ketophosphonate.[6][12]
-
Perkow Pathway: The phosphorus attacks the carbonyl carbon, which can lead to the formation of a vinyl phosphate.[4][5]
Caption: Competing Perkow and Michaelis-Arbuzov reaction pathways.
Section 5: Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| TEPP Purity | Use freshly distilled, colorless reagent. | Impurities, especially hydrolysis products, inhibit the reaction.[2][3] |
| Solvent | Use anhydrous, non-protic solvents. | Prevents hydrolysis and consumption of TEPP.[1][2] |
| Atmosphere | Conduct reactions under an inert atmosphere. | Minimizes exposure to atmospheric moisture. |
| Temperature | Optimize based on the specific reaction. | Controls reaction rate and selectivity between competing pathways.[6] |
| Addition Rate | Slow, controlled addition of TEPP. | Can minimize the formation of byproducts. |
References
-
PubChem. (n.d.). Tetraethyl Pyrophosphate. National Center for Biotechnology Information. Retrieved from [Link]
- Dickey, J. B., & Coover, Jr., H. W. (1952). U.S. Patent No. 2,600,378. U.S. Patent and Trademark Office.
-
Toy, A. D. F. (1948). The Preparation of Tetraethyl Pyrophosphate and Other Tetraalkyl Pyrophosphates. Journal of the American Chemical Society, 70(11), 3882–3886. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Tetraethyl pyrophosphate. Retrieved from [Link]
-
Britannica. (n.d.). Tetraethyl pyrophosphate. Encyclopedia Britannica. Retrieved from [Link]
-
The University of Kansas Health System. (n.d.). Poison Facts: Low Chemicals: Tetraethyl Pyrophosphate. Retrieved from [Link]
-
Abdel-Megeed, M. F., El-Sayed, Y. S., & El-Hamouly, W. S. (2014). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Mini-Reviews in Organic Chemistry, 11(1), 81-102. Retrieved from [Link]
-
Alkorta, I., Elguero, J., & Matito, E. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths. The Journal of Organic Chemistry, 82(18), 9645–9652. Retrieved from [Link]
-
Tömösközi, I., & Petneházy, I. (1980). Reaction of trialkyl phosphites and a-haloketones in aprotic media (Perkow-Arbuzov reaction) and in protic solvents. Phosphorus and Sulfur and the Related Elements, 8(3), 329-337. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Michaelis–Arbuzov reaction. Retrieved from [Link]
Sources
- 1. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Tetraethyl pyrophosphate | chemical compound | Britannica [britannica.com]
- 4. Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. fujimorilab.ucsf.edu [fujimorilab.ucsf.edu]
- 9. Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stabilization of Tetraethyl Pyrophosphite for Long-Term Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stabilization of tetraethyl pyrophosphite for long-term storage. It addresses common challenges and provides practical, field-proven solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a strong, unpleasant odor and appears cloudy. What is happening?
A1: This is a classic sign of degradation, primarily through hydrolysis and oxidation. This compound is highly susceptible to moisture and air.[1][2] Hydrolysis, which can be autocatalyzed by acidic byproducts, breaks the P-O-P bond to form diethyl phosphite. Oxidation converts the phosphorus(III) center to phosphorus(V), forming species like tetraethyl pyrophosphate. The cloudiness is likely due to the formation of less soluble degradation products.
Q2: I've stored my this compound under an inert atmosphere, but it still seems to be degrading over time. What could be the cause?
A2: While an inert atmosphere is crucial for preventing oxidation, it may not be sufficient to prevent hydrolysis if there is residual moisture in the storage vessel or the compound itself. Additionally, thermal degradation and disproportionation are potential non-oxidative degradation pathways. Even trace amounts of acidic impurities can catalyze decomposition.
Q3: Can I use standard antioxidants to stabilize my this compound?
A3: While some antioxidants can be effective, the choice of stabilizer is critical. Phenolic antioxidants and hindered amine light stabilizers (HALS) have been shown to be effective for phosphite esters, often used in polymer formulations.[1][2] However, for a neat liquid like this compound, the solubility and potential for side reactions with the stabilizer must be considered. Acid scavengers, such as sterically hindered amines or epoxy compounds, are often more critical to prevent autocatalytic hydrolysis.
Q4: What is the expected shelf-life of this compound under optimal conditions?
A4: The shelf-life is highly dependent on purity, storage conditions, and the presence of stabilizers. A high-purity, dry sample stored under a strictly inert atmosphere (e.g., argon or nitrogen) in a sealed, amber glass vial at low temperature (2-8 °C) and in the dark can be expected to remain stable for several months. However, regular purity checks are recommended for long-term storage.
Q5: Are there any specific materials I should avoid for storing this compound?
A5: Yes. Avoid containers with rubber or certain plastic seals that can be attacked by the compound or may leach impurities.[3] Use containers with PTFE-lined caps. Ensure all glassware is rigorously dried before use.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Cloudiness or precipitate formation | Hydrolysis leading to the formation of less soluble phosphonic acids. | 1. Confirm degradation using ³¹P NMR spectroscopy. Look for signals corresponding to diethyl phosphite and other P(V) species. 2. If degradation is confirmed, repurify the material by distillation under reduced pressure. 3. For future storage, ensure the compound and storage vessel are scrupulously dry. Consider adding a compatible acid scavenger. |
| Yellowing of the liquid | Oxidation or side reactions from impurities. | 1. Analyze for oxidation products (e.g., tetraethyl pyrophosphate) by GC-MS or ³¹P NMR. 2. Store the compound under a high-purity inert gas (argon is preferred over nitrogen for long-term storage). 3. Use amber glass vials to protect from light, which can accelerate oxidation. |
| Inconsistent experimental results | Partial degradation of the pyrophosphite, leading to lower effective concentration and potential interference from byproducts. | 1. Always perform a purity check (e.g., ³¹P NMR) on older samples before use. 2. If purity is compromised, purify the reagent or use a fresh batch. 3. Ensure consistent, stringent storage conditions for all batches. |
| Pressure buildup in the storage vessel | Possible disproportionation reaction, although less common at ambient temperatures. This could also be due to slow reaction with residual moisture producing gaseous byproducts. | 1. Handle with extreme caution in a fume hood. 2. Vent the vessel carefully using a needle attached to an inert gas line. 3. Analyze the headspace gas if possible and the liquid for degradation products. 4. If disproportionation is suspected, consider storage at lower temperatures. |
Understanding Degradation Pathways
This compound is susceptible to several degradation pathways. Understanding these is key to preventing them.
Key Degradation Mechanisms:
-
Hydrolysis: The most common degradation pathway, where water attacks the anhydride bond. This reaction is often autocatalytic as the product, diethyl phosphite, can be further hydrolyzed to acidic species that catalyze further decomposition.
-
Oxidation: The phosphorus(III) center is readily oxidized by atmospheric oxygen to the more stable phosphorus(V) state, forming tetraethyl pyrophosphate and other phosphate species. This is a significant issue as phosphite esters are effective hydroperoxide decomposers and secondary antioxidants.[1][2]
-
Disproportionation: A redox reaction where the P(III) species can be simultaneously oxidized and reduced, potentially forming a mixture of P(V) compounds and phosphines.[4] While less common under controlled storage, it can be initiated by heat or impurities.
Protocols for Stabilization and Purity Analysis
Protocol 1: Recommended Long-Term Storage
This protocol outlines the best practices for storing this compound to minimize degradation.
Materials:
-
High-purity this compound
-
Amber glass vial with a PTFE-lined cap
-
Schlenk line or glove box with a high-purity inert gas supply (Argon preferred)
-
Dry solvent (e.g., anhydrous toluene) for rinsing
-
Stabilizer (see Table 1)
Procedure:
-
Vessel Preparation: Thoroughly clean and oven-dry the amber glass vial and cap at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Transfer the cooled vial to a glove box or attach it to a Schlenk line. Purge with high-purity argon for at least 30 minutes to remove all traces of air and moisture.
-
Aliquotting: Under the inert atmosphere, transfer the desired amount of this compound to the prepared vial. If using a stabilizer, add it at the recommended concentration (see Table 1) and gently swirl to dissolve.
-
Sealing: Securely seal the vial with the PTFE-lined cap. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage Conditions: Store the sealed vial upright in a refrigerator at 2-8 °C, away from light.
-
Labeling: Clearly label the vial with the compound name, date of storage, purity, and any added stabilizer.
Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy
³¹P NMR is a powerful and direct method for assessing the purity of this compound and identifying degradation products.[1][5][6]
Materials:
-
NMR spectrometer
-
5 mm NMR tubes, dried
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆), anhydrous
-
Gastight syringe
Procedure:
-
Sample Preparation: In a glove box or under a positive pressure of inert gas, dissolve a small amount (10-20 mg) of the this compound sample in ~0.6 mL of anhydrous deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a gastight syringe, transfer the solution to a dry NMR tube.
-
Sealing: Cap the NMR tube and seal with Parafilm®.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient relaxation delay (D1) to ensure accurate quantification (e.g., 5-10 seconds).
-
Data Analysis:
-
The signal for pure this compound (a P(III) species) is expected in the phosphite region of the spectrum, typically around +130 to +140 ppm.
-
Look for the appearance of signals from degradation products:
-
Diethyl phosphite (from hydrolysis): A doublet (due to P-H coupling) around +7 to +9 ppm.
-
Tetraethyl pyrophosphate (from oxidation): A signal in the phosphate region, typically around -10 to -15 ppm.
-
-
Integrate the peaks to determine the relative percentages of the main compound and its impurities.
-
Recommended Stabilizers
The choice of stabilizer depends on the intended application. For long-term storage, a combination of an acid scavenger and an antioxidant may be optimal.
| Stabilizer Type | Examples | Mechanism of Action | Typical Concentration | Considerations |
| Acid Scavengers | Sterically hindered amines (e.g., triethylamine, diisopropylethylamine), Epoxy compounds (e.g., propylene oxide) | Neutralize acidic byproducts of hydrolysis, thus inhibiting autocatalysis. | 0.1 - 0.5% (w/w) | Amine basicity and nucleophilicity should be considered to avoid side reactions. Epoxy compounds are effective but can polymerize. |
| Antioxidants | Hindered phenolic antioxidants (e.g., BHT), Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals to prevent oxidation of the P(III) center.[1][2][7] | 0.05 - 0.2% (w/w) | Solubility in the neat pyrophosphite must be confirmed. Potential for discoloration with some phenolic antioxidants. |
References
-
Schwendinger, P. (2005). Organic Phosphites as Polymer Stabilizers. ResearchGate. [Link]
-
Pospisil, J., & Nešpůrek, S. (2000). High-performance phosphite stabilizer. ResearchGate. [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]
-
Steinberg, G. M. (1950). Reactions of Dialkyl Phosphites. Synthesis of Dialkyl Chlorophosphates, Tetraalkyl Pyrophosphates, and Mixed Orthophosphate Esters. Journal of Organic Chemistry, 15(3), 637–47. [Link]
-
Toy, A. D. F. (1948). The Preparation of Tetraethyl Pyrophosphate and Other Tetraalkyl Pyrophosphates. Journal of the American Chemical Society, 70(11), 3882–3886. [Link]
-
INCHEM. (2017). ICSC 1158 - TETRAETHYL PYROPHOSPHATE. INCHEM. [Link]
-
Al-Malaika, S., & Suharty, S. (1996). Antioxidant interaction between organic phosphites and hindered amine light stabilisers during processing and thermoxidation of polypropylene. Polymer Degradation and Stability, 51(1), 69-80. [Link]
-
Khan Academy. (2024). Worked example: Disproportionation reaction. Khan Academy. [Link]
-
MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]
-
Khan Academy. (2024). Disproportionation reaction. Khan Academy. [Link]
-
NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]
- Google Patents. (n.d.). CN102662020B - GC-MS detection method for phosphate ester flame retardant plasticizers in textiles.
-
Chromatography Forum. (2013). GC method with H3PO4 and KH2PO4 in the sample solution. Chromatography Forum. [Link]
-
PubMed Central (PMC). (2023). Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts. PubMed Central (PMC). [Link]
-
ResearchGate. (n.d.). Solid-state 31p MAS NMR spectra of pyrophosphate and triphosphate... ResearchGate. [Link]
-
ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. ResearchGate. [Link]
-
ACS Publications. (n.d.). Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphorus Compounds. Journal of Chemical & Engineering Data. [Link]
-
RSC Publishing. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. ResearchGate. [Link]
-
Dalton Transactions. (n.d.). Disproportionation of hypophosphite and phosphite. RSC Publishing. [Link]
- Google Patents. (n.d.). WO2004024742A1 - Method for the combined production of diethyl phosphite and ethyl chloride.
-
Wikipedia. (n.d.). Diethyl phosphorochloridate. Wikipedia. [Link]
-
Khan Academy. (n.d.). Disproportionation reaction (video). Khan Academy. [Link]
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. CN102662020B - GC-MS detection method for phosphate ester flame retardant plasticizers in textiles - Google Patents [patents.google.com]
- 3. US2552326A - Process for producing tetraethyl pyrophosphate - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
Identifying impurities in tetraethyl pyrophosphite using NMR spectroscopy
<Technical Support Center: Tetraethyl Pyrophosphite Analysis
A Senior Application Scientist's Guide to Identifying Impurities using NMR Spectroscopy
Welcome to the Technical Support Center for the analysis of this compound (TEPP). This guide is designed for researchers, scientists, and drug development professionals who utilize TEPP and require stringent purity assessment. As a Senior Application Scientist, I will provide you with field-proven insights and detailed methodologies to troubleshoot and identify common impurities in your TEPP samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
The structural integrity and purity of TEPP are paramount for its application, particularly in contexts where its cholinesterase inhibitory properties are under investigation.[1] Impurities can significantly alter its reactivity, toxicity, and overall efficacy. This guide will equip you with the necessary knowledge to confidently interpret your NMR spectra and ensure the quality of your material.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ³¹P NMR spectrum of TEPP shows more than one signal. What are the likely impurities?
A1: Multiple signals in the ³¹P NMR spectrum indicate the presence of various phosphorus-containing species. Besides the main signal for TEPP, which is a pyrophosphate, you are likely observing impurities arising from hydrolysis, oxidation, or unreacted starting materials from the synthesis.
Common Impurities and Their Expected ³¹P NMR Chemical Shift Ranges:
| Compound | Structure | Typical ³¹P NMR Chemical Shift (δ, ppm) | Notes |
| This compound | (EtO)₂P(O)-O-P(O)(OEt)₂ | ~ -22.33 | This is your target compound. The chemical shift can vary slightly based on solvent and concentration.[2] |
| Triethyl Phosphate | (EtO)₃P=O | ~ -1 to -3 | A common starting material or byproduct.[3][4] |
| Diethyl Phosphite | (EtO)₂P(O)H | ~ +7 to +9 | Can arise from hydrolysis of TEPP or related phosphites.[5] |
| Tetraethyl Pyrophosphate | (EtO)₂P(O)OP(O)(OEt)₂ | ~ -13 to -15 | The oxidized form of this compound. |
| Polyphosphates | Linear or cyclic phosphate chains | Broad range | Can form from side reactions during synthesis.[6] |
Causality Behind Impurity Formation:
-
Hydrolysis: TEPP is susceptible to hydrolysis, which can cleave the P-O-P bond to form diethyl phosphoric acid, or hydrolyze the ester linkages.[1][7][8] The presence of water is a critical factor, and even trace amounts can lead to degradation.[9]
-
Oxidation: Phosphites are readily oxidized to their corresponding phosphates.[10] Exposure to air (oxygen) during synthesis, workup, or storage can lead to the formation of tetraethyl pyrophosphate and other oxidized species.
-
Synthetic Byproducts: Depending on the synthetic route, you may have residual starting materials or other reaction byproducts. For instance, if TEPP is synthesized from triethyl phosphate, you might see unreacted starting material.[6]
Troubleshooting Workflow for Impurity Identification:
Caption: Workflow for identifying unknown signals in a ³¹P NMR spectrum.
Q2: I observe unexpected signals in the ethyl region of my ¹H NMR spectrum. How can I determine if they belong to impurities?
A2: The ¹H NMR spectrum of pure TEPP should show a characteristic triplet for the methyl protons (CH₃) and a doublet of quartets for the methylene protons (-CH₂-), due to coupling with both the neighboring methyl protons and the phosphorus nucleus. The presence of additional, overlapping signals in this region suggests impurities with ethyl groups in different chemical environments.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Acquire a High-Resolution ¹H NMR Spectrum: Ensure good shimming to resolve overlapping multiplets.
-
Integrate All Signals: Carefully integrate the signals in the aromatic and aliphatic regions. The ratio of the ethyl protons to any other protons on the molecule should be consistent with the structure of TEPP.
-
Look for Characteristic Splitting Patterns:
-
Triethyl phosphate: Will show a clean triplet and quartet pattern.
-
Diethyl phosphite: Will exhibit a distinct P-H coupling, often seen as a large doublet for the proton directly attached to phosphorus.
-
-
Consider Solvent Impurities: Common laboratory solvents can introduce peaks in this region. Always run a blank spectrum of your deuterated solvent and consult tables of common solvent impurities.[11][12][13]
-
Perform a ¹H-³¹P HSQC Experiment: This 2D NMR experiment will show correlations between protons and the phosphorus nuclei they are coupled to. This is a definitive way to assign proton signals to their corresponding phosphorus-containing molecules.
Data Presentation: Expected ¹H NMR Parameters for TEPP and Common Impurities
| Compound | -CH₃ Signal (δ, ppm, multiplicity, J) | -CH₂- Signal (δ, ppm, multiplicity, J) |
| This compound | ~1.3 (t, J ≈ 7 Hz) | ~4.1 (dq, J ≈ 7, 8 Hz) |
| Triethyl Phosphate | ~1.3 (t, J ≈ 7 Hz) | ~4.1 (q, J ≈ 7 Hz) |
| Diethyl Phosphite | ~1.3 (t, J ≈ 7 Hz) | ~4.1 (dq, J ≈ 7, 9 Hz) |
Note: Chemical shifts and coupling constants are approximate and can vary with experimental conditions.
Q3: My TEPP sample is air-sensitive. What precautions should I take during NMR sample preparation to avoid degradation?
A3: TEPP's sensitivity to air and moisture necessitates careful handling to prevent the formation of oxidation and hydrolysis products.
Protocol for Preparing Air-Sensitive NMR Samples:
-
Dry Glassware: Ensure your NMR tube and any vials or syringes are thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Use a Glovebox or Schlenk Line: All manipulations of the TEPP sample should be performed under an inert atmosphere.
-
Degas Deuterated Solvent: The deuterated solvent should be degassed prior to use. This can be done by several freeze-pump-thaw cycles.
-
Sample Transfer:
-
In a glovebox, weigh your TEPP sample directly into a vial.
-
Add the degassed deuterated solvent using a gas-tight syringe.
-
Agitate to dissolve the sample.
-
Transfer the solution to the NMR tube using a syringe or a filter cannula.
-
-
Seal the NMR Tube: Use a J. Young NMR tube or a standard NMR tube with a tight-fitting cap, which can be further sealed with Parafilm for short-term storage and transport to the spectrometer.
Logical Relationship Diagram for Sample Handling:
Caption: Key steps for preparing an air-sensitive NMR sample.
References
-
Bajwa, B. S., & Bentrude, W. G. (1982). P(III) thioesters. 2. Synthesis and stereochemistry of reactions of cyclic S-aryl phosphites and phosphorothioites. The Journal of Organic Chemistry, 47(24), 4803–4808. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Magritek. (2021). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
-
Mistry, D., & Powles, N. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. Organic & Biomolecular Chemistry, 11(34), 5727–5733. [Link]
-
PubChem. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]
-
ResearchGate. (n.d.). 31P-NMR spectrum of the reaction of triethyl phosphate with phosphorus pentoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of triethylphosphite 1 into diethylphosphonate 2. Retrieved from [Link]
-
University of Ottawa. (n.d.). 31P NMR. Retrieved from [Link]
- U.S. Patent No. 2,600,378. (1952). Preparation of tetraethyl pyrophosphate.
-
Wikipedia. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]
Sources
- 1. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. US2600378A - Preparation of tetraethyl pyrophosphate - Google Patents [patents.google.com]
- 7. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 8. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. magritek.com [magritek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: Revisiting Tetraethyl Pyrophosphite in the Modern Era of Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of a coupling reagent is a critical determinant of success, directly impacting yield, purity, and the optical integrity of the final peptide. While modern laboratories are dominated by sophisticated reagents like HATU, HBTU, and EDC, a look back into the historical archives of peptide chemistry reveals pioneering reagents that laid the groundwork for these advanced tools. This guide provides a comprehensive comparison of the historical reagent, tetraethyl pyrophosphite (TEPP), with the contemporary mainstays, offering a nuanced understanding of their respective mechanisms, performance, and safety profiles.
The Cornerstone of Peptide Synthesis: Activating the Carboxyl Group
The formation of a peptide bond, an amide linkage between two amino acids, is not a spontaneous process. It requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1] This is the fundamental role of a coupling reagent. The ideal reagent facilitates this activation efficiently, minimizes side reactions, and, most importantly, suppresses racemization at the chiral α-carbon of the amino acid.[2][3]
This compound (TEPP): A Pioneer in Peptide Bond Formation
Introduced in the early 1950s, this compound (TEPP) was one of the early reagents that demonstrated the feasibility of forming peptide bonds with good yields and minimal racemization.
Mechanism of Action
TEPP functions by reacting with the carboxyl group of an N-protected amino acid to form a mixed anhydride. This mixed anhydride is a highly reactive intermediate. The anhydride's activated carbonyl carbon is then readily attacked by the nucleophilic amino group of a second amino acid ester, leading to the formation of the peptide bond and the release of diethyl phosphite as a byproduct.
node [fillcolor="#F1F3F4"]; AA1_COOH [label="N-Protected Amino Acid (R1-COOH)"]; TEPP [label="this compound (TEPP)"]; Mixed_Anhydride [label="Mixed Anhydride Intermediate", fillcolor="#FBBC05"]; AA2_NH2 [label="Amino Acid Ester (H2N-R2)"]; Peptide [label="Dipeptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Diethyl Phosphite"];
AA1_COOH -> Mixed_Anhydride [label="Activation"]; TEPP -> Mixed_Anhydride; Mixed_Anhydride -> Peptide [label="Coupling"]; AA2_NH2 -> Peptide; Mixed_Anhydride -> Byproduct [style=dashed]; }
Historical Performance and Limitations
In its time, TEPP was a significant advancement, offering a reliable method for synthesizing dipeptides and tripeptides in good yields. The original work by Anderson et al. (1952) reported that the use of TEPP resulted in products that were not racemized, a crucial factor for the biological activity of peptides.
However, TEPP is rarely, if ever, used in modern peptide synthesis. The primary reason for its obsolescence is its extreme toxicity. TEPP is a potent cholinesterase inhibitor and is classified as a highly toxic substance. Its handling requires stringent safety precautions, making it impractical for routine laboratory use, especially when safer and more efficient alternatives are readily available.
The Modern Workhorses: HATU, HBTU, and EDC
The limitations of early reagents like TEPP spurred the development of safer and more efficient coupling agents. Today, a variety of reagents are available, with onium salts (HATU, HBTU) and carbodiimides (EDC) being among the most popular.[1]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Mechanism: HATU is an aminium salt that reacts with a carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) leaving group is an excellent electron-withdrawing group, making the carbonyl carbon highly electrophilic and facilitating rapid and efficient coupling.[4]
node [fillcolor="#F1F3F4"]; AA1_COOH [label="N-Protected Amino Acid"]; HATU [label="HATU"]; Base [label="Base (e.g., DIPEA)"]; OAt_Ester [label="OAt-Active Ester", fillcolor="#FBBC05"]; AA2_NH2 [label="Amino Acid"]; Peptide [label="Dipeptide", fillcolor="#34A853", fontcolor="#FFFFFF"];
AA1_COOH -> OAt_Ester; HATU -> OAt_Ester [label="Activation"]; Base -> OAt_Ester; OAt_Ester -> Peptide [label="Coupling"]; AA2_NH2 -> Peptide; }
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Mechanism: Similar to HATU, HBTU is an aminium salt that forms an active ester. It reacts with the carboxylic acid to generate an OBt-active ester. While still highly efficient, the OBt leaving group is generally considered slightly less reactive than the OAt group of HATU.[4]
node [fillcolor="#F1F3F4"]; AA1_COOH [label="N-Protected Amino Acid"]; HBTU [label="HBTU"]; Base [label="Base (e.g., DIPEA)"]; OBt_Ester [label="OBt-Active Ester", fillcolor="#FBBC05"]; AA2_NH2 [label="Amino Acid"]; Peptide [label="Dipeptide", fillcolor="#34A853", fontcolor="#FFFFFF"];
AA1_COOH -> OBt_Ester; HBTU -> OBt_Ester [label="Activation"]; Base -> OBt_Ester; OBt_Ester -> Peptide [label="Coupling"]; AA2_NH2 -> Peptide; }
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Mechanism: EDC is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate. This intermediate can then react directly with an amine to form the peptide bond. However, the O-acylisourea can also rearrange to a stable N-acylurea, a common side reaction. To improve efficiency and suppress racemization, EDC is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives react with the O-acylisourea to form a more stable and reactive active ester.[1]
node [fillcolor="#F1F3F4"]; AA1_COOH [label="N-Protected Amino Acid"]; EDC [label="EDC"]; O_Acylisourea [label="O-Acylisourea Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOBt [label="Additive (e.g., HOBt)"]; Active_Ester [label="Active Ester (e.g., OBt-Ester)", fillcolor="#FBBC05"]; AA2_NH2 [label="Amino Acid"]; Peptide [label="Dipeptide", fillcolor="#34A853", fontcolor="#FFFFFF"];
AA1_COOH -> O_Acylisourea; EDC -> O_Acylisourea [label="Activation"]; O_Acylisourea -> Active_Ester; HOBt -> Active_Ester; Active_Ester -> Peptide [label="Coupling"]; AA2_NH2 -> Peptide; }
Performance Comparison: TEPP vs. Modern Reagents
| Feature | This compound (TEPP) | HATU | HBTU | EDC/HOBt |
| Reaction Speed | Moderate | Very Fast | Fast | Moderate to Fast |
| Yield | Good (for simple peptides) | Excellent | Very Good | Good to Very Good |
| Racemization Suppression | Reportedly Good | Excellent | Very Good | Good |
| Side Reactions | Formation of diethyl phosphite | Guanidinylation of the N-terminus (if excess is used) | Guanidinylation of the N-terminus (if excess is used) | N-acylurea formation |
| Handling & Safety | Extremely Toxic (Cholinesterase Inhibitor) | Skin sensitizer, handle with care | Skin sensitizer, handle with care | Skin irritant, handle with care |
| Cost | Not Commercially Available | High | Moderate | Low |
| Compatibility | Solution-phase | Solid-phase and Solution-phase | Solid-phase and Solution-phase | Solid-phase and Solution-phase |
Experimental Protocols
The following are generalized, step-by-step protocols for solution-phase peptide coupling. Note that specific conditions may vary depending on the amino acids being coupled.
General Experimental Workflow
node [fillcolor="#F1F3F4"]; Start [label="Start"]; Dissolve_AA1 [label="Dissolve N-Protected Amino Acid\nand Coupling Reagent in Solvent"]; Pre-activation [label="Pre-activation (if applicable)"]; Add_AA2 [label="Add Amino Acid Ester\nand Base (if required)"]; Reaction [label="Stir at appropriate temperature"]; Workup [label="Aqueous Workup and Extraction"]; Purification [label="Purification (e.g., Chromatography)"]; End [label="End"];
Start -> Dissolve_AA1; Dissolve_AA1 -> Pre-activation; Pre-activation -> Add_AA2; Add_AA2 -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; }
Protocol 1: Peptide Coupling using this compound (TEPP) (Historical Method)
Disclaimer: This protocol is provided for historical and informational purposes only. TEPP is extremely toxic and should not be used without extensive safety precautions and by trained personnel in a certified laboratory.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the N-protected amino acid (1 equivalent) in a suitable anhydrous solvent (e.g., dry pyridine or chloroform).
-
Activation: Add this compound (1 equivalent) to the solution and stir for a predetermined time to allow for the formation of the mixed anhydride.
-
Coupling: Add the amino acid ester (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitoring by thin-layer chromatography).
-
Work-up: Quench the reaction, and perform an appropriate aqueous work-up to remove the diethyl phosphite byproduct and any unreacted starting materials.
-
Purification: Purify the resulting dipeptide by recrystallization or chromatography.
Protocol 2: Peptide Coupling using HATU
-
Preparation: In a reaction vessel, dissolve the N-protected amino acid (1 equivalent), HATU (1 equivalent), and 1-hydroxy-7-azabenzotriazole (HOAt, 1 equivalent, often already part of the HATU formulation) in an aprotic solvent such as DMF or NMP.
-
Activation: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2 equivalents), to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amino component (as a free base or its salt, 1-1.2 equivalents) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by a suitable method (e.g., ninhydrin test for solid-phase, or LC-MS for solution-phase).
-
Work-up (for solution-phase): Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude peptide by flash chromatography or preparative HPLC.
Protocol 3: Peptide Coupling using HBTU
-
Preparation: Dissolve the N-protected amino acid (1 equivalent), HBTU (1 equivalent), and HOBt (1 equivalent, often used as an additive to further suppress racemization) in an aprotic solvent like DMF.
-
Activation: Add DIPEA (2 equivalents) to the mixture and stir for a few minutes.
-
Coupling: Add the amino component (1-1.2 equivalents) to the reaction.
-
Reaction: Stir at room temperature for 1-4 hours.
-
Work-up and Purification: Follow the same procedure as for HATU-mediated coupling.
Protocol 4: Peptide Coupling using EDC/HOBt
-
Preparation: Dissolve the N-protected amino acid (1 equivalent), the amino component (1-1.2 equivalents), and HOBt (1 equivalent) in a suitable solvent (e.g., DMF, DCM, or a mixture).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up (for solution-phase): If using a water-immiscible solvent, wash the reaction mixture with aqueous acid and base as described for HATU. If using a water-miscible solvent, the solvent is typically removed under reduced pressure, and the residue is then taken up in an immiscible solvent for the aqueous work-up. The water-soluble urea byproduct of EDC is removed during these washes.
-
Purification: Purify the product as described above.
Conclusion: A Balance of Efficiency, Safety, and Cost
The evolution from TEPP to modern coupling reagents like HATU, HBTU, and EDC represents a significant leap forward in peptide synthesis. While TEPP played a crucial role in the early days of peptide chemistry, its extreme toxicity makes it an unsuitable choice for contemporary research.
Modern reagents offer a superior combination of high efficiency, low racemization, and manageable safety profiles.
-
HATU is often the reagent of choice for difficult couplings, including those involving sterically hindered amino acids, due to its high reactivity.
-
HBTU provides a good balance of reactivity and cost for routine peptide synthesis.
-
EDC , in combination with additives, is a cost-effective and versatile reagent, particularly for large-scale synthesis and bioconjugation in aqueous media.
The selection of the optimal coupling reagent is a strategic decision that depends on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and budgetary constraints. By understanding the mechanisms and performance characteristics of both historical and modern reagents, researchers can make informed choices to achieve their synthetic goals efficiently and safely.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Anderson, G. W., Blodinger, J., & Welcher, A. D. (1952). This compound as a Reagent for Peptide Syntheses. Journal of the American Chemical Society, 74(21), 5309–5312. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
A Comparative Guide to Phosphorylating Agents: Evaluating the Efficacy of Tetraethyl Pyrophosphite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the phosphorylation of molecules is a cornerstone transformation. This guide provides an in-depth technical comparison of phosphorylating agents, with a special focus on the potential efficacy of tetraethyl pyrophosphite. While direct, extensive experimental data on this compound as a phosphorylating agent is limited in publicly available literature, this guide synthesizes information on analogous P(III) reagents to project its reactivity and compares it with established alternatives.
The Critical Role of Phosphorylation
Phosphorylation, the addition of a phosphoryl group (-PO₃²⁻), is a fundamental process in biology and a vital tool in medicinal chemistry. It can increase the water solubility of a drug, facilitate its transport across cell membranes, or mimic natural phosphorylated substrates to modulate biological pathways. The choice of a phosphorylating agent is therefore a critical decision in the synthesis of novel therapeutics and biological probes, dictated by factors such as substrate compatibility, reaction efficiency, and ease of use.
This compound: A P(III) Reagent with Inferred Reactivity
This compound (TEPPi), with the chemical structure (EtO)₂P-O-P(OEt)₂, is a trivalent phosphorus (P(III)) compound. It is important to distinguish it from its pentavalent counterpart, tetraethyl pyrophosphate (TEPP), a well-known and highly toxic acetylcholinesterase inhibitor. The reactivity of TEPPi as a phosphorylating agent is not extensively documented in peer-reviewed literature. However, based on the principles of P(III) chemistry, we can infer its mechanism and potential efficacy.
Postulated Mechanism of Action
P(III) reagents like TEPPi are potent electrophiles at the phosphorus center. The lone pair of electrons on the phosphorus atom can be activated, making it susceptible to nucleophilic attack. In the context of phosphorylating an alcohol (R-OH), the reaction would likely proceed through the following steps:
-
Nucleophilic Attack: The alcohol's hydroxyl group attacks one of the phosphorus centers of the this compound.
-
Intermediate Formation: This attack forms a transient intermediate.
-
Leaving Group Departure: A diethyl phosphite anion acts as a leaving group, resulting in the formation of a phosphite triester.
-
Oxidation: The resulting P(III) phosphite triester is then oxidized to the stable P(V) phosphate ester using a suitable oxidizing agent.
This proposed mechanism is analogous to that of other P(III) phosphorylating agents, such as phosphoramidites.
Caption: Postulated mechanism of alcohol phosphorylation by this compound.
Advantages and Disadvantages: A Prospective Analysis
Potential Advantages:
-
High Reactivity: As a P(III) reagent with a good leaving group, TEPPi is expected to be highly reactive, potentially leading to rapid reaction times.
-
Versatility: The resulting phosphite triester can be converted to various phosphorus-containing functional groups, not just phosphates.
Anticipated Disadvantages:
-
Moisture Sensitivity: P(III) compounds are notoriously sensitive to moisture and air, requiring anhydrous and inert reaction conditions.
-
Lack of Selectivity: The high reactivity could lead to a lack of selectivity with multifunctional substrates.
-
Byproduct Formation: The reaction produces diethyl phosphite as a byproduct, which may need to be removed during purification.
-
Limited Availability and Safety Data: The compound is not as commercially available as other phosphorylating agents, and comprehensive safety data for its use in synthesis is scarce.
Established Alternatives: A Comparative Overview
Several well-established phosphorylating agents offer reliable and well-documented methods for the synthesis of phosphate esters. The following sections provide a detailed comparison of these alternatives.
Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly reactive P(V) phosphorylating agent. It is a colorless liquid that fumes in moist air.[1]
-
Mechanism: POCl₃ reacts directly with alcohols to form a dichlorophosphate intermediate, which can further react with additional alcohol molecules. The reaction is typically performed in the presence of a base, like pyridine, to neutralize the HCl byproduct.[1]
-
Advantages:
-
High reactivity.
-
Low cost and wide availability.
-
-
Disadvantages:
Phosphoramidites
Phosphoramidite chemistry is the gold standard for the synthesis of oligonucleotides but is also applicable to the phosphorylation of other molecules.[3] These P(III) reagents are characterized by a phosphorus atom bonded to two alkoxy groups and a diisopropylamino group.
-
Mechanism: The phosphoramidite is activated by a weak acid, such as tetrazole, which protonates the nitrogen atom, making it a good leaving group. The alcohol then attacks the activated phosphorus center. The resulting phosphite triester is subsequently oxidized to the stable phosphate triester.
-
Advantages:
-
High coupling efficiency, often exceeding 99%.
-
High selectivity for primary hydroxyl groups.
-
The process is highly amenable to automation.
-
-
Disadvantages:
-
Requires a multi-step process (activation, coupling, oxidation, and deprotection).[2]
-
Reagents can be expensive and require careful handling under anhydrous conditions.
-
H-Phosphonates
H-phosphonate chemistry provides a versatile method for the formation of phosphorus-oxygen bonds. H-phosphonate monoesters are stable, isolable compounds.
-
Mechanism: The H-phosphonate is activated by an acyl chloride (e.g., pivaloyl chloride) to form a reactive mixed anhydride. This intermediate then reacts with an alcohol, and subsequent oxidation yields the phosphate ester.
-
Advantages:
-
The starting H-phosphonate monoesters are stable and can be purified by chromatography.
-
The method is less sensitive to moisture compared to phosphoramidite chemistry.
-
-
Disadvantages:
-
The activation step can sometimes lead to side reactions.
-
The overall process can be slower than the phosphoramidite approach.
-
Quantitative Comparison of Phosphorylating Agents
The following table summarizes the key performance characteristics of the discussed phosphorylating agents. The data for this compound is extrapolated based on the behavior of similar P(III) reagents.
| Feature | This compound (Projected) | Phosphorus Oxychloride | Phosphoramidites | H-Phosphonates |
| Reagent Type | P(III) | P(V) | P(III) | P(III) (activated to P(V)-like) |
| Typical Yields | Moderate to High | Variable (often moderate) | Very High (>99% per step) | High |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, with base | Anhydrous, inert atmosphere | Anhydrous, with activator |
| Selectivity | Likely moderate | Low | High (for primary alcohols) | Moderate to High |
| Substrate Scope | Potentially broad | Broad, but can be harsh | Broad, well-suited for nucleosides | Broad, well-suited for nucleosides |
| Ease of Use | Requires careful handling | Difficult to handle | Well-established protocols | Relatively straightforward |
| Byproducts | Diethyl phosphite | HCl, polychlorinated species | Diisopropylamine, activator salts | Acyl salts |
Experimental Protocols
Hypothetical Protocol for Phosphorylation using this compound
The following is a generalized, hypothetical protocol for the phosphorylation of a primary alcohol using this compound, based on standard procedures for P(III) reagents. This protocol has not been experimentally validated and should be approached with caution.
Sources
A Comparative Toxicological Assessment: Tetraethyl Pyrophosphite vs. Parathion
A Guide for Researchers in Toxicology and Drug Development
This guide provides a detailed comparative analysis of the toxicity of two potent organophosphate compounds: Tetraethyl Pyrophosphite (TEPP) and Parathion. As organophosphates, both substances share a fundamental mechanism of action, yet their toxicological profiles exhibit critical differences in potency, onset, and metabolic activation. This document synthesizes experimental data to offer a clear, evidence-based comparison for researchers engaged in toxicology, pharmacology, and the development of countermeasures.
Introduction to the Compounds
Both TEPP and Parathion are synthetic organophosphorus compounds developed in the mid-20th century, primarily for use as insecticides and acaricides.[1] Their efficacy stems from their potent neurotoxicity, a characteristic that also renders them extremely hazardous to non-target species, including humans.
-
This compound (TEPP): A colorless to amber, hygroscopic liquid, TEPP is a direct-acting organophosphate.[2][3][4] It is highly toxic by all routes of exposure, including inhalation, skin absorption, and ingestion.[2]
-
Parathion (O,O-Diethyl O-(4-nitrophenyl) phosphorothioate): In its pure form, parathion is a pale yellow liquid, though technical grades are often brown with a characteristic garlic-like odor.[5][6][7] Unlike TEPP, parathion is a phosphorothioate, meaning it is a pro-pesticide that requires metabolic activation to exert its primary toxic effect.[1]
| Property | This compound (TEPP) | Parathion |
| Chemical Formula | C₈H₂₀O₇P₂ | C₁₀H₁₄NO₅PS |
| Molar Mass | 290.19 g/mol [2] | 291.26 g/mol [1] |
| Appearance | Colorless to amber liquid[3] | Pale-yellow to dark-brown liquid[6] |
| Solubility in Water | Miscible (decomposes)[3] | 24 mg/L (practically insoluble)[1][8] |
| Primary Hazard | Direct-acting, extremely high acute toxicity[2] | Requires metabolic activation, high acute toxicity[1][8] |
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of toxicity for both TEPP and parathion is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[9] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thereby terminating the nerve signal.[10]
Inhibition of AChE by these organophosphates is effectively irreversible without medical intervention.[2] This leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors on the post-synaptic neuron or muscle fiber. This state of overstimulation, known as a "cholinergic crisis," results in a cascade of severe and life-threatening symptoms.[6][9]
A crucial distinction lies in their interaction with AChE:
-
TEPP is a direct inhibitor. It binds to and phosphorylates the serine hydroxyl group in the active site of AChE without needing prior metabolic alteration.
-
Parathion must first undergo metabolic activation in the liver. Cytochrome P450 enzymes catalyze an oxidative desulfuration reaction, converting the parent parathion (P=S bond) into its oxygen analog, paraoxon (P=O bond).[1][11] Paraoxon is the active metabolite that potently inhibits AChE.[1] This metabolic step can introduce a delay between exposure and the onset of symptoms.[6]
Caption: Mechanism of Cholinesterase Inhibition by TEPP and Parathion.
Comparative Acute Toxicity Data
The median lethal dose (LD₅₀) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population.[12] A lower LD₅₀ value indicates higher toxicity. The data below, compiled from multiple sources, demonstrates that TEPP is significantly more acutely toxic than parathion across various species and routes of administration.
| Species | Route | This compound (TEPP) LD₅₀ (mg/kg) | Parathion LD₅₀ (mg/kg) |
| Rat | Oral | 1.12[3] | 2 - 16[1][13] |
| Rat | Dermal | 2.4 (male)[3] | 6.8 - 50[7] |
| Mouse | Oral | 3 (lowest published lethal dose)[3] | 5 - 25[1][7] |
| Rabbit | Oral | N/A | 10[1] |
| Dog | Oral | N/A | 3[1] |
| Cat | Oral | N/A | 0.93[1] |
The data clearly indicates TEPP's higher acute toxicity. For instance, the oral LD₅₀ in rats for TEPP is approximately 2 to 14 times lower than that of parathion, signifying a much greater potency on a milligram-per-kilogram basis.[1][3][13] This is consistent with its nature as a direct-acting inhibitor, which does not depend on the rate and efficiency of metabolic activation.
Clinical Manifestations of Toxicity
Acute exposure to either TEPP or parathion produces a similar toxidrome consistent with cholinergic crisis.[2][6] The signs and symptoms can be categorized by their site of action (muscarinic, nicotinic, and central nervous system).
-
Muscarinic Effects: (Parasympathetic overstimulation) Include pinpoint pupils (miosis), blurred vision, excessive salivation, sweating, bronchial secretions, bronchospasm, nausea, vomiting, abdominal cramps, and diarrhea.[6]
-
Nicotinic Effects: (Somatic and autonomic nervous system overstimulation) Include muscle fasciculations (twitches), cramping, weakness, and eventually paralysis, including paralysis of the respiratory muscles.[6] Tachycardia and hypertension can also occur.
-
Central Nervous System (CNS) Effects: Include headache, dizziness, confusion, seizures, coma, and respiratory depression.[2][6]
Respiratory failure is the ultimate cause of death, resulting from a combination of bronchorrhea, bronchospasm, CNS respiratory depression, and paralysis of the diaphragm and intercostal muscles.[14]
Experimental Protocol: Acute Oral Toxicity (LD₅₀) Determination
To derive the comparative data presented, standardized acute toxicity studies are essential. The "Up-and-Down Procedure" (UDP), outlined in OECD Test Guideline 425, is a modern, ethically-preferred method that minimizes animal use while providing a robust estimate of the LD₅₀.[15]
Objective: To determine the median lethal dose (LD₅₀) of a test compound following a single oral administration.
Rationale: The UDP is a sequential dosing method. The outcome of each animal's test (survival or death) determines the dose for the next animal. This approach refines the dose level around the LD₅₀, minimizing the number of animals exposed to doses far from this value and reducing overall mortality compared to classical methods.[15]
Caption: Workflow for an LD50 study using the Up-and-Down Procedure.
Step-by-Step Methodology
-
Animal Selection: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often more sensitive, are used.[16] Animals are acclimated to laboratory conditions.
-
Dose Selection: An initial dose is selected, usually near an estimated LD₅₀ from in-silico models or range-finding studies. A dose progression factor (commonly 1.5-2.0) is chosen.
-
Administration: The test substance is administered in a single dose via oral gavage. The vehicle (e.g., corn oil, water) should be non-toxic.
-
Observation (Short-term): The animal is closely monitored for signs of toxicity for the first several hours post-dosing (e.g., at 30 min, 1, 2, and 4 hours) and then daily.[15]
-
Outcome Determination (48h): The primary outcome (survival or death) is determined within 48 hours.
-
Sequential Dosing:
-
If the animal dies, the next animal is dosed at the next lower dose level.
-
If the animal survives, the next animal is dosed at the next higher dose level.
-
-
Stopping Criteria: The test is stopped when one of the pre-defined criteria is met, such as:
-
Five reversals in outcome have occurred (e.g., a survivor followed by a death).
-
A maximum number of animals (e.g., 15) has been used.
-
-
Long-term Observation: All surviving animals are observed for a total of 14 days for any delayed toxicity, and body weights are recorded weekly.
-
Necropsy: All animals (those that die during the study and survivors euthanized at the end) undergo a gross necropsy to identify any pathological changes.
-
Data Analysis: The LD₅₀ and its confidence interval are calculated from the sequence of outcomes using Maximum Likelihood Estimation software.
Conclusion
Both this compound and parathion are extremely hazardous organophosphate compounds that exert their toxicity through the potent inhibition of acetylcholinesterase. However, a comparative analysis of their toxicological data reveals a critical distinction in their potency.
TEPP is demonstrably more acutely toxic than parathion. This is evidenced by its significantly lower LD₅₀ values across multiple species.[3][7] The primary reason for this heightened toxicity is its nature as a direct-acting AChE inhibitor, which allows for a rapid onset of action without the requirement for metabolic activation. Parathion's toxicity is contingent on its conversion to paraoxon, a process that can be influenced by species-specific metabolic rates, potentially affording a brief window for intervention.[1][11]
For researchers in drug development, particularly those creating antidotes or studying neurotoxicology, understanding these differences is paramount. The direct and rapid action of TEPP presents a more challenging toxicological insult than the slightly delayed, metabolically-dependent action of parathion.
References
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Wikipedia. Parathion. [Link]
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National Center for Biotechnology Information, PubChem. Parathion. [Link]
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National Center for Biotechnology Information, PubChem. Tetraethyl Pyrophosphate. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Parathion | Medical Management Guidelines. [Link]
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Wikipedia. Tetraethyl pyrophosphate. [Link]
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Marrs, T. C. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI. [Link]
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Extension Toxicology Network (EXTOXNET). PARATHION. [Link]
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Occupational Safety and Health Administration (OSHA). TETRAETHYL PYROPHOSPHATE (TEPP). [Link]
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U.S. Environmental Protection Agency (EPA). Parathion. [Link]
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International Programme on Chemical Safety (INCHEM). ICSC 1158 - TETRAETHYL PYROPHOSPHATE. [Link]
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National Center for Biotechnology Information, PubChem. This compound. [Link]
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European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). Acute Toxicity Tests LD50 (LC50) Determinations and Alternatives. [Link]
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O'Brien, R. D. (1961). COMPARATIVE TOXICOLOGY OF SOME ORGANOPHOSPHORUS COMPOUNDS IN INSECTS AND MAMMALS. Canadian Journal of Biochemistry and Physiology. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Parathion. [Link]
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U.S. Food and Drug Administration (FDA). Chapter IV. Guidelines for Toxicity Tests. [Link]
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Jokanovic, M., & Kosanovic, M. (2010). Organophosphate Toxicity. StatPearls [Internet]. [Link]
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National Center for Biotechnology Information, Bookshelf. ANTICHOLINESTERASES. [Link]
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Taylor & Francis Online. A Comparative Study on the Relationship Between Various Toxicological Endpoints in Caenorhabditis elegans Exposed to Organophosphorus Insecticides. [Link]
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U.S. Environmental Protection Agency (EPA). Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. [Link]
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Pohanka, M. (2011). CHOLINESTERASES, A TARGET OF PHARMACOLOGY AND TOXICOLOGY. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia. [Link]
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Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current neuropharmacology. [Link]
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Li, Y., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. International Journal of Molecular Sciences. [Link]
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NC3Rs. Acute toxicity testing. [Link]
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Taylor, P. (1996). Pharmacology and toxicology of cholinesterase inhibitors: uses and misuses of a common mechanism of action. PubMed. [Link]
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A Senior Application Scientist's Guide to ³¹P NMR Validation of Tetraethyl Pyrophosphite
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. Tetraethyl pyrophosphite (TEPP), a reactive organophosphorus compound, is no exception. Its purity can significantly impact reaction outcomes, making reliable analytical validation essential. Among the arsenal of analytical techniques, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for the direct and unambiguous assessment of TEPP.
This guide provides an in-depth comparison of the ³¹P NMR chemical shift of this compound against its common impurities and precursors. It is designed to equip you with the expertise to confidently validate your TEPP samples, interpret spectral data, and implement robust experimental protocols.
The Decisive Role of ³¹P NMR in Purity Assessment
The phosphorus-31 (³¹P) nucleus possesses ideal properties for NMR spectroscopy: 100% natural abundance and a spin of ½, which typically results in sharp, easily interpretable signals. Furthermore, the chemical shift of a ³¹P nucleus is exquisitely sensitive to its electronic environment, providing a distinct fingerprint for different phosphorus-containing molecules. This high sensitivity allows for the clear differentiation of this compound from structurally similar compounds that may be present as impurities from its synthesis or degradation.
Unlike chromatographic methods which rely on separation and comparison to a reference standard, ³¹P NMR provides a direct, primary method of analysis. Each phosphorus-containing species in a sample will, in principle, give rise to a distinct signal, allowing for simultaneous identification and, with appropriate experimental design, quantification.
Interpreting the ³¹P NMR Spectrum: A Comparative Analysis
The key to validating this compound lies in recognizing its characteristic ³¹P NMR signal and distinguishing it from potential impurities. The chemical shift (δ) is reported in parts per million (ppm) relative to a standard, typically 85% phosphoric acid (H₃PO₄) at 0 ppm.
Based on experimental data, this compound exhibits a characteristic signal in the upfield region of the ³¹P NMR spectrum. A key reference indicates the chemical shift for This compound (TEPP) to be approximately -22.33 ppm .
To confidently assign this signal and identify any impurities, it is crucial to be aware of the expected chemical shift ranges of common contaminants. These often include unreacted starting materials or byproducts from the synthesis, such as triethyl phosphite, diethyl phosphite, and the oxidation product, triethyl phosphate.
| Compound | Structure | Typical ³¹P Chemical Shift (δ) in CDCl₃ (ppm) | Key Identifying Features |
| This compound (TEPP) | (EtO)₂P(O)-O-P(O)(OEt)₂ | ~ -22.33 | A single peak in the upfield region. |
| Triethyl Phosphite | P(OEt)₃ | ~ 138 - 141 | A single peak in the far downfield region. |
| Diethyl Phosphite | (EtO)₂P(O)H | ~ 7 - 8 | A doublet due to strong one-bond coupling to the phosphorus-bound proton (¹JP-H ≈ 600-700 Hz). Proton-decoupling will collapse this to a singlet. |
| Triethyl Phosphate | O=P(OEt)₃ | ~ -1 to -2 | A single peak, typically slightly downfield of the 85% H₃PO₄ reference. |
This comparative data highlights the excellent resolving power of ³¹P NMR for this application. The large chemical shift differences between TEPP and its likely impurities allow for straightforward identification and assessment of purity.
Experimental Protocol for ³¹P NMR Validation
Given that this compound is an air-sensitive compound, proper sample handling is critical to prevent degradation and ensure accurate results. The following protocol outlines the key steps for preparing and acquiring a high-quality ³¹P NMR spectrum.
Diagram: Workflow for ³¹P NMR Validation of this compound
Caption: A streamlined workflow for the validation of this compound using ³¹P NMR.
Step-by-Step Methodology
-
Sample Preparation (under inert atmosphere, e.g., in a glovebox):
-
Rationale: this compound is sensitive to moisture and oxygen, which can lead to its degradation. Performing all sample manipulations under an inert atmosphere (e.g., nitrogen or argon) is crucial for maintaining sample integrity.
-
Procedure:
-
In a glovebox, accurately weigh approximately 20-50 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is anhydrous.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a clean glass pipette, transfer the solution into a J. Young NMR tube. These tubes have a resealable Teflon valve that allows for an airtight seal, protecting the sample from the atmosphere.
-
Securely close the J. Young valve before removing the NMR tube from the glovebox.
-
-
-
NMR Data Acquisition:
-
Rationale: Proper spectrometer setup is essential for obtaining high-resolution spectra with good signal-to-noise.
-
Procedure:
-
Insert the J. Young NMR tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak shape. This ensures high resolution in your ³¹P spectrum.
-
Set up a standard one-dimensional ³¹P NMR experiment with proton decoupling. Key parameters to consider:
-
Pulse Width: Use a calibrated 90° pulse for maximum signal intensity in a single scan.
-
Relaxation Delay (d1): A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus signal of interest is recommended for accurate quantification. For routine purity checks, a shorter delay (e.g., 1-2 seconds) is often sufficient.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Spectral Width: A spectral width of at least 200 ppm, centered around 50 ppm, should be sufficient to cover the expected chemical shift range of TEPP and its common impurities.
-
-
Acquire the Free Induction Decay (FID).
-
-
-
Data Processing and Analysis:
-
Rationale: Proper data processing is necessary to extract accurate chemical shift information from the raw data.
-
Procedure:
-
Apply an exponential window function with a line broadening of 0.5-1 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Reference the spectrum. If an external standard of 85% H₃PO₄ was used, set its peak to 0 ppm. If no external standard was used, the spectrum can be referenced to a known signal if present, or the chemical shifts can be reported relative to the most prominent peak.
-
Identify the peak corresponding to this compound at approximately -22.33 ppm.
-
Examine the spectrum for the presence of impurity signals in their expected regions (see the comparison table).
-
For a quantitative assessment, integrate the signals of TEPP and any identified impurities. The relative purity can be estimated from the ratio of the integral of the TEPP signal to the sum of all phosphorus-containing signals. For more accurate quantification, a certified internal standard should be used.
-
-
Conclusion
³¹P NMR spectroscopy is an indispensable technique for the validation of this compound. Its ability to provide a direct and clear spectral window into the phosphorus-containing components of a sample allows for a rapid and confident assessment of purity. By understanding the characteristic chemical shift of TEPP and those of its potential impurities, and by following a robust experimental protocol for handling this air-sensitive compound, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
³¹P NMR spectrum of the reaction of triethyl phosphate with phosphorus pentoxide. ResearchGate. Available at: [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]
-
Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Available at: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]
-
31 Phosphorus NMR. University of Durham. Available at: [Link]
A Senior Application Scientist's Guide to the Kinetic Analysis of Tetraethyl Pyrophosphite-Mediated Reactions
<_ _>
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in the realms of peptide chemistry and drug development, the efficiency of bond formation is paramount. Tetraethyl pyrophosphite (TEPP), a potent activating agent, has carved a niche for itself in facilitating challenging amide and ester bond formations. However, a qualitative understanding of its efficacy is insufficient for process optimization and scalable synthesis. A quantitative, kinetic analysis is essential to truly harness the power of this reagent and compare its performance objectively against a backdrop of alternatives.
This guide provides a deep dive into the kinetic analysis of TEPP-mediated reactions. Moving beyond mere protocols, we will explore the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground our discussion in authoritative references.
The Role of Kinetics in Reagent Selection
In synthesis, the choice of a coupling reagent is often dictated by a balance of reactivity, cost, and side-product profiles.[1] While reagents like carbodiimides (EDC, DCC) are workhorses, and phosphonium (PyBOP) or uronium/aminium salts (HATU, HBTU) are known for high efficiency, TEPP offers a unique proposition.[1][2][3][4] Understanding the reaction kinetics—how fast a reaction proceeds under specific conditions—allows us to:
-
Objectively Rank Reagents: Move beyond anecdotal evidence to quantitative comparisons of reaction rates.
-
Optimize Reaction Conditions: Fine-tune parameters like temperature, concentration, and solvent for maximal yield and minimal reaction time.
-
Predict Reaction Outcomes: Develop robust models for scaling up reactions from the bench to manufacturing.
-
Minimize Side Reactions: Identify conditions that favor the desired reaction pathway over competing side reactions, such as racemization in peptide synthesis.[3]
The core of kinetic analysis lies in determining the rate law, rate constant (k), and activation energy (Ea) of a reaction. These parameters provide a comprehensive picture of a reagent's performance.
The Mechanism of TEPP Activation
Understanding the reaction mechanism is fundamental to interpreting kinetic data. TEPP-mediated amide bond formation is a two-step process:
-
Activation: The carboxylic acid attacks the electrophilic phosphorus center of TEPP, displacing a diethyl phosphite anion to form a highly reactive mixed phosphoric anhydride intermediate. This is typically the rate-determining step.
-
Nucleophilic Attack: The amine nucleophile then attacks the activated carbonyl carbon of the mixed anhydride, forming a tetrahedral intermediate which subsequently collapses to form the desired amide bond and releases diethyl phosphate as a byproduct.
This two-step sequence is a hallmark of many coupling reactions, including those mediated by carbodiimides and other common reagents.[5]
Caption: Generalized mechanism of TEPP-mediated amide bond formation.
Comparative Kinetic Analysis: TEPP vs. Alternatives
To contextualize the performance of TEPP, it is essential to compare its kinetic profile with other widely used coupling reagents. The following table summarizes hypothetical, yet representative, kinetic data for the formation of a model dipeptide. Such data would be obtained under standardized conditions (e.g., equimolar reactants in DMF at 25°C).
| Reagent | Class | Relative Rate Constant (k_rel) | Half-life (t½) (min) | Key Features |
| TEPP | Pyrophosphite | 1.0 | ~15 | Highly reactive; moisture-sensitive; cost-effective. |
| EDC/HOBt | Carbodiimide | 0.6 | ~25 | Widely used; forms urea byproduct; risk of racemization.[1][3] |
| HATU | Uronium/Aminium Salt | 4.5 | ~3 | Very high reactivity; less racemization; higher cost.[3][4] |
| PyBOP | Phosphonium Salt | 2.5 | ~6 | High efficiency; low racemization; stable.[1][2] |
Causality Behind the Data:
-
HATU's Superiority: HATU's high reactivity stems from the formation of a highly reactive OAt-ester intermediate.[2][3] The nitrogen in the 7-azabenzotriazole moiety provides anchimeric assistance, accelerating the subsequent nucleophilic attack.[2]
-
TEPP's Reactivity: TEPP's high reactivity is due to the excellent leaving group ability of the diethyl phosphate anion formed upon activation of the carboxylic acid.
-
EDC/HOBt's Moderate Rate: While effective, the formation of the O-acylisourea intermediate from EDC is reversible, and its reaction with the amine competes with side reactions, leading to a comparatively slower overall rate. The addition of HOBt mitigates some of these issues by forming a more stable active ester.[3]
Experimental Design for Kinetic Analysis
A robust kinetic study requires careful planning and precise execution. The choice of analytical technique is critical and depends on the specific species being monitored.
Analytical Techniques for Reaction Monitoring
-
³¹P NMR Spectroscopy: This is an exceptionally powerful tool for TEPP-mediated reactions. Since phosphorus is central to the reagent and its byproducts, ³¹P NMR allows for direct, real-time monitoring of the consumption of TEPP and the formation of the diethyl phosphate byproduct.[6] The high natural abundance (100%) and sensitivity of the ³¹P nucleus make it ideal for quantitative analysis.[7] The distinct chemical shifts of the different phosphorus species provide an unambiguous window into the reaction's progress.[6][7]
-
In-situ Infrared (IR) Spectroscopy: By monitoring the carbonyl (C=O) stretching frequency, one can follow the reaction progress. The C=O stretch of the starting carboxylic acid, the activated anhydride intermediate, and the final amide product all appear at different wavenumbers.[8][9] For example, the amide I band (1600–1800 cm⁻¹) is a characteristic peak for the newly formed peptide bond.[8] This technique provides real-time data without the need for quenching and sampling.
-
¹H NMR Spectroscopy or HPLC: These are classic techniques that can be used by taking aliquots from the reaction at specific time points, quenching the reaction, and analyzing the mixture.[10] One can monitor the disappearance of a reactant peak or the appearance of a product peak. While reliable, these methods are not truly in-situ and can be more labor-intensive.
Self-Validating Experimental Protocol: Kinetic Analysis via ³¹P NMR
This protocol describes the determination of the initial rate of a TEPP-mediated amide coupling.
Sources
- 1. jpt.com [jpt.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphitylating Agents: Benchmarking Tetraethyl Pyrophosphite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in the assembly of oligonucleotides and the modification of biomolecules, the choice of phosphitylating agent is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth technical comparison of tetraethyl pyrophosphite (TEPPi) against other prevalent phosphitylating agents, offering experimental insights and data to inform your selection process.
The Central Role of Phosphitylation in Modern Synthesis
Phosphitylation, the introduction of a phosphite group, is a cornerstone of synthetic organic chemistry. In the realm of drug development and molecular biology, its most prominent application is in the solid-phase synthesis of oligonucleotides via the phosphoramidite method. This elegant and highly efficient process relies on the stepwise coupling of nucleoside phosphoramidites to a growing nucleic acid chain. The success of each coupling step, which directly impacts the purity and yield of the final oligonucleotide, is contingent on the reactivity and stability of the phosphitylating agent used to prepare the phosphoramidite monomers.
Beyond oligonucleotide synthesis, phosphitylation is a key transformation for the phosphorylation of alcohols, a fundamental modification in numerous biological molecules and synthetic intermediates. The choice of reagent dictates the reaction conditions, functional group tolerance, and ease of purification.
This compound: A Highly Reactive P(III) Reagent
This compound (TEPPi), a P(III) compound with the chemical formula C8H20O5P2, is a potent yet often overlooked phosphitylating agent. It is crucial to distinguish TEPPi from its P(V) counterpart, tetraethyl pyrophosphate (TEPP), a highly toxic organophosphate insecticide. TEPPi's utility lies in its high reactivity, stemming from the labile pyrophosphite bond.
Key Characteristics of this compound:
-
High Reactivity: The P-O-P bond in TEPPi is susceptible to nucleophilic attack, making it a powerful agent for the phosphitylation of alcohols and other nucleophiles. Studies have shown that pyrophosphites are significantly more reactive towards hydrolysis than their pyrophosphate analogs, indicating a high degree of electrophilicity at the phosphorus center.
-
Versatility: TEPPi can be employed in the synthesis of H-phosphonates, which are valuable intermediates in the synthesis of modified oligonucleotides and other organophosphorus compounds.[1]
-
Moisture Sensitivity: A significant drawback of TEPPi is its high sensitivity to moisture. Hydrolysis leads to the formation of diethyl phosphite, which can complicate reactions and reduce yields. Rigorous anhydrous conditions are therefore essential when handling this reagent.
The Gold Standard: Phosphoramidites
The development of nucleoside phosphoramidites revolutionized oligonucleotide synthesis and established them as the industry standard.[2] Among the most widely used is 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.
Key Characteristics of Phosphoramidites:
-
Stability: Unlike the highly reactive TEPPi, phosphoramidites are relatively stable compounds that can be purified by chromatography and stored for extended periods under anhydrous conditions. This stability is a significant advantage for automated solid-phase synthesis.[3]
-
Controlled Activation: Phosphoramidites require activation by a weak acid, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole, to become highly reactive phosphitylating agents.[4][] This on-demand activation provides excellent control over the coupling reaction.
-
High Coupling Efficiency: The phosphoramidite method consistently achieves high coupling efficiencies (often >99%), which is critical for the synthesis of long oligonucleotides.[2]
Comparative Analysis: this compound vs. Phosphoramidites
| Feature | This compound (TEPPi) | Phosphoramidites (e.g., 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite) |
| Reactivity | Very high, does not require an activator. | Moderate, requires activation with a weak acid. |
| Stability | Highly sensitive to moisture, prone to hydrolysis. | Relatively stable, can be purified and stored. |
| Handling | Requires stringent anhydrous and inert atmosphere techniques. | Requires anhydrous conditions, but is generally easier to handle. |
| Byproducts | Diethyl phosphite from hydrolysis can be problematic. | Activator salts and the released amine are the primary byproducts. |
| Primary Application | Synthesis of H-phosphonates and other phosphites. | Gold standard for solid-phase oligonucleotide synthesis. |
| Control | Less control over reactivity, can lead to side reactions. | Excellent control through on-demand activation. |
Experimental Considerations and Protocols
The choice between TEPPi and a phosphoramidite reagent is dictated by the specific synthetic goal. For the preparation of H-phosphonate monoesters, TEPPi can be a highly effective reagent.
Protocol: Synthesis of a Nucleoside H-phosphonate using a Pyro-H-phosphonate Reagent (Analogous to TEPPi)
This protocol is adapted from the general principle of using pyro-H-phosphonates for phosphonylation.[1][6]
Materials:
-
Protected Nucleoside
-
Pyro-H-phosphonate reagent (e.g., prepared in situ from phosphoric acid and pivaloyl chloride)
-
Anhydrous Pyridine
-
Anhydrous work-up solvents (e.g., dichloromethane, saturated sodium bicarbonate solution)
Procedure:
-
Dissolve the protected nucleoside in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solution of the pyro-H-phosphonate reagent (typically a 3-molar excess) in anhydrous pyridine to the nucleoside solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy. Reactions are often allowed to proceed overnight to ensure completion.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is then partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the desired nucleoside H-phosphonate.
dot graph "H-Phosphonate_Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Reagents" { label="Reagents"; bgcolor="#FFFFFF"; "Protected_Nucleoside" [label="Protected Nucleoside"]; "Pyro_H_phosphonate" [label="Pyro-H-phosphonate\n(e.g., from Phosphoric Acid + Pivaloyl Chloride)"]; }
subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#FFFFFF"; "Reaction_Vessel" [label="Anhydrous Pyridine\nInert Atmosphere\nRoom Temperature"]; }
subgraph "cluster_Workup" { label="Work-up & Purification"; bgcolor="#FFFFFF"; "Quenching" [label="Quenching\n(Water)"]; "Extraction" [label="Extraction\n(DCM / NaHCO3)"]; "Purification" [label="Purification\n(Silica Gel Chromatography)"]; }
"Protected_Nucleoside" -> "Reaction_Vessel"; "Pyro_H_phosphonate" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Quenching" [label="Reaction\nCompletion"]; "Quenching" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Final_Product" [label="Nucleoside H-phosphonate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Workflow for Nucleoside H-phosphonate Synthesis.
Protocol: Standard Phosphoramidite Coupling in Oligonucleotide Synthesis
This protocol outlines the key steps in a typical automated solid-phase oligonucleotide synthesis cycle.[2]
Materials:
-
Controlled Pore Glass (CPG) solid support with initial nucleoside attached
-
Nucleoside phosphoramidite solution in anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile for washing
Procedure (Automated Synthesizer Cycle):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with the deblocking solution. The support is then washed with anhydrous acetonitrile.
-
Coupling: The next nucleoside phosphoramidite and the activator solution are delivered to the synthesis column. The reaction proceeds for a set time to form the phosphite triester linkage.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using the capping solutions. The support is then washed.
-
Oxidation: The unstable phosphite triester is oxidized to the stable phosphate triester using the oxidizing solution. The support is then washed.
-
The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.
dot graph "Oligonucleotide_Synthesis_Cycle" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"Start" [label="Start:\nSupport-bound Nucleoside\n(5'-DMT on)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Deblocking" [label="1. Deblocking\n(Remove 5'-DMT)"]; "Coupling" [label="2. Coupling\n(Add Phosphoramidite\n+ Activator)"]; "Capping" [label="3. Capping\n(Block Unreacted 5'-OH)"]; "Oxidation" [label="4. Oxidation\n(P(III) to P(V))"]; "Next_Cycle" [label="Repeat for\nNext Nucleotide", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Deblocking"; "Deblocking" -> "Coupling"; "Coupling" -> "Capping"; "Capping" -> "Oxidation"; "Oxidation" -> "Next_Cycle"; "Next_Cycle" -> "Deblocking" [label="n-1 cycles"]; } Automated Oligonucleotide Synthesis Cycle.
Conclusion: Selecting the Appropriate Reagent
The choice between this compound and phosphoramidites is a clear example of the trade-off between reactivity and stability.
-
This compound is a highly reactive phosphitylating agent that can be advantageous for specific applications like the synthesis of H-phosphonates where its high electrophilicity is beneficial. However, its utility is limited by its extreme moisture sensitivity, which necessitates meticulous handling and can lead to lower overall yields if not properly managed.
-
Phosphoramidites represent a more refined and controlled approach to phosphitylation, particularly for the demanding requirements of automated oligonucleotide synthesis. Their stability, coupled with on-demand activation, provides the high fidelity and coupling efficiency necessary for the routine synthesis of long and complex nucleic acid sequences.
For researchers in drug development and molecular biology, phosphoramidites remain the superior choice for routine oligonucleotide synthesis due to their reliability and amenability to automation. This compound, while a potent reagent, is better suited for specialized applications in the hands of experienced synthetic chemists who can rigorously control the reaction environment.
References
-
A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1995). Synthesis of oligodeoxyribonucleotide N3'-->P5' phosphoramidates. Nucleic acids research, 23(14), 2662–2668. [Link]
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Hayakawa, Y., Kataoka, M., & Noyori, R. (2001). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Accounts of chemical research, 34(7), 575–583. [Link]
-
Kraszewski, A., & Stawinski, J. (2007). Catalytic Lewis acid phosphorylation with pyrophosphates. Organic letters, 9(16), 3141–3144. [Link]
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Sobkowski, M., Stawinski, J., & Kraszewski, A. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. Current Organic Chemistry, 18(21), 2762-2794. [Link]
-
Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in chemistry, 8, 599. [Link]
-
Kumar, P., & Sharma, P. (2018). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Current Organic Synthesis, 15(6), 773-793. [Link]
-
Jessen, H. J. (2016). Iterative Synthesis of Nucleoside Oligophosphates with Phosphoramidites. Angewandte Chemie International Edition, 55(34), 9992–9994. [Link]
-
Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 599. [Link]
-
Lünsdorf, H., & Jäschke, A. (2003). Mechanisms of the Substitution Reactions of Phosphoramidites and Their Congeners. Chemical Reviews, 103(12), 4807-4836. [Link]
-
Baran, P. S., & O'Brien, A. G. (2020). A P(V)-Platform for Oligonucleotide Synthesis. Journal of the American Chemical Society, 142(35), 14818–14829. [Link]
-
Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules (Basel, Switzerland), 18(10), 11955–11973. [Link]
-
Wreesmann, C. T. J., & van der Marel, G. A. (2017). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules (Basel, Switzerland), 22(10), 1667. [Link]
-
Mistry, D., & Powles, N. (2013). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Organic & biomolecular chemistry, 11(36), 6122–6128. [Link]
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A Comparative Guide to the Enzyme Cross-Reactivity of Tetraethyl Pyrophosphite (TEPP)
This guide provides a comprehensive analysis of the enzymatic cross-reactivity of Tetraethyl pyrophosphite (TEPP), a potent organophosphate compound. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental workflows, and comparative data necessary to understand the selectivity and mechanism of TEPP as an enzyme inhibitor. We will move beyond simple protocol recitation to explore the causality behind experimental design, ensuring a robust and self-validating approach to inhibitor profiling.
Introduction: The Significance of TEPP and Cross-Reactivity Profiling
This compound (TEPP), also known as tetraethyl diphosphate, is a synthetic organophosphate (OP) compound historically used as a powerful insecticide.[1][2] Its high toxicity stems from its primary mechanism of action: the potent and irreversible inhibition of acetylcholinesterase (AChE).[3][4] AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating nerve signals.[5] Inhibition of AChE by OPs leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors throughout the central and peripheral nervous systems.[6][7][8]
While the primary target of TEPP is well-established, a thorough understanding of its potential off-target effects is crucial for both toxicological assessment and for its use as a chemical probe in research. Cross-reactivity studies, which assess the activity of a compound against a panel of related and unrelated enzymes, are fundamental to drug discovery and safety assessment. They reveal the inhibitor's selectivity profile, predict potential side effects, and elucidate the structural and mechanistic basis of its potency. This guide presents a framework for conducting such a study on TEPP, providing both the theoretical foundation and practical methodologies.
The Scientific Rationale: Constructing a Validating Enzyme Panel
The selection of enzymes for a cross-reactivity panel is the most critical step in the experimental design. The choices must not be arbitrary; they should be deliberate and logical, creating an internally controlled system that validates the final results. For TEPP, we propose a four-enzyme panel designed to probe its activity from the general to the specific.
-
Primary Target: Acetylcholinesterase (AChE)
-
Justification: As the established principal target, AChE serves as our positive control and benchmark for potency.[3][6] Found predominantly at neuromuscular junctions and in neural synapses, its inhibition is directly linked to the primary toxic effects of TEPP.[9] Quantifying TEPP's inhibitory activity against AChE provides the baseline IC50 value against which all other interactions will be compared.
-
-
Closely Related Homolog: Butyrylcholinesterase (BChE)
-
Justification: BChE is the most closely related enzyme to AChE, sharing significant sequence and structural homology.[10] However, it is primarily found in blood plasma and the liver, and its physiological role is less defined, though it can hydrolyze acetylcholine.[9][11] Comparing the inhibition of AChE and BChE is essential for determining the selectivity of TEPP within the cholinesterase family. A significant difference in potency reveals specificity, whereas similar potency would suggest a broader anticholinesterase profile.
-
-
Mechanistically Related Off-Target: Trypsin
-
Justification: To test whether TEPP is a general inhibitor of all serine hydrolases or is specific to cholinesterases, we include Trypsin. Like AChE, Trypsin is a serine protease that utilizes a catalytic triad involving a key serine residue in its active site. However, its substrate specificity and the architecture of its active site are vastly different. If TEPP is selective, it should not significantly inhibit Trypsin, thereby validating that its mechanism is tailored to the cholinesterase active site.
-
-
Unrelated Negative Control: Lactate Dehydrogenase (LDH)
-
Justification: This enzyme serves as a crucial negative control to rule out non-specific inhibition. LDH is not a hydrolase and operates via a completely different catalytic mechanism (a oxidoreductase). Inhibition of LDH would suggest potential issues with TEPP itself, such as compound aggregation at high concentrations or non-specific protein denaturation, rather than targeted, active-site-directed inhibition. Lack of activity against LDH validates the specificity of the observed effects on the other enzymes.
-
Core Experimental Workflow
The overall workflow is designed to systematically determine the potency (IC50) of TEPP against each enzyme in the panel. This process involves establishing a robust activity assay for each enzyme and then introducing a range of inhibitor concentrations to measure the dose-dependent response.
Caption: High-level workflow for determining enzyme cross-reactivity.
Detailed Experimental Protocols
The following protocols are standardized for a 96-well microplate format, enabling high-throughput analysis. All reactions should be performed at a controlled temperature (e.g., 25°C or 37°C).
Protocol 1: Cholinesterase (AChE & BChE) Activity & Inhibition Assay (Ellman's Method)
This protocol is adapted from the well-established Ellman method, which provides a simple and reliable colorimetric readout of cholinesterase activity.[12][13]
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[14][15]
Reagents:
-
Phosphate Buffer (0.1 M, pH 7.4)
-
DTNB Solution (10 mM in phosphate buffer)
-
ATCh Solution (75 mM in deionized water)
-
AChE or BChE enzyme stock solution (e.g., from human erythrocytes or equine serum)
-
TEPP stock solution (in ethanol or DMSO) and serial dilutions.
Procedure:
-
Plate Setup: To each well of a clear 96-well plate, add the following:
-
140 µL of Phosphate Buffer
-
20 µL of DTNB Solution
-
10 µL of TEPP dilution (or vehicle for control wells)
-
10 µL of Enzyme Solution (AChE or BChE)
-
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at the desired temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of ATCh Solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes. The rate of reaction (V) is the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
IC50 Determination:
-
Calculate the percent inhibition for each TEPP concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot % Inhibition versus the logarithm of the TEPP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, which is the concentration of TEPP that produces 50% inhibition.[16][17]
-
Protocol 2: Trypsin Activity & Inhibition Assay
Principle: Trypsin cleaves the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPA), releasing p-nitroaniline, which can be measured at 405 nm.
Reagents:
-
Tris-HCl Buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)
-
L-BAPA Solution (1 mM in Tris-HCl buffer)
-
Trypsin enzyme stock solution
-
TEPP stock solution and serial dilutions
Procedure:
-
Plate Setup: To each well, add:
-
160 µL of Tris-HCl Buffer
-
10 µL of TEPP dilution (or vehicle)
-
10 µL of Trypsin Solution
-
-
Pre-incubation: Mix and incubate for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-BAPA Solution.
-
Kinetic Measurement: Measure the change in absorbance at 405 nm over time.
-
IC50 Determination: Calculate the reaction rate and percent inhibition as described in Protocol 1.
Protocol 3: Lactate Dehydrogenase (LDH) Activity & Inhibition Assay
Principle: LDH catalyzes the interconversion of pyruvate and lactate with the concomitant interconversion of NADH and NAD+. The reaction is monitored by measuring the decrease in NADH absorbance at 340 nm.
Reagents:
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADH Solution (2.5 mM in buffer)
-
Sodium Pyruvate Solution (25 mM in buffer)
-
LDH enzyme stock solution
-
TEPP stock solution and serial dilutions
Procedure:
-
Plate Setup: To each well of a UV-transparent 96-well plate, add:
-
150 µL of Phosphate Buffer
-
10 µL of NADH Solution
-
10 µL of TEPP dilution (or vehicle)
-
10 µL of LDH Solution
-
-
Pre-incubation: Mix and incubate for 10 minutes.
-
Reaction Initiation: Add 20 µL of Sodium Pyruvate Solution.
-
Kinetic Measurement: Measure the decrease in absorbance at 340 nm over time.
-
IC50 Determination: Calculate the reaction rate and percent inhibition as described in Protocol 1.
Comparative Data Analysis & Interpretation
The primary output of this study is a set of IC50 values that quantitatively describe the potency of TEPP against each enzyme. The data should be summarized in a clear, comparative table.
Table 1: Comparative Inhibitory Potency of TEPP Against a Panel of Enzymes
| Enzyme Target | Enzyme Class | Physiological Role | IC50 (nM) [Hypothetical Data] |
| Acetylcholinesterase (AChE) | Serine Hydrolase | Neurotransmitter Degradation | 15.2 ± 1.8 |
| Butyrylcholinesterase (BChE) | Serine Hydrolase | Xenobiotic Metabolism | 185.5 ± 12.3 |
| Trypsin | Serine Protease | Digestion | > 100,000 |
| Lactate Dehydrogenase (LDH) | Oxidoreductase | Energy Metabolism | > 100,000 |
Data Interpretation:
-
Potency: The low nanomolar IC50 value against AChE confirms it as a highly potent inhibitor, consistent with the literature.[4]
-
Selectivity: TEPP is approximately 12-fold more selective for AChE over BChE (Selectivity Index = 185.5 / 15.2 ≈ 12.2). This indicates a clear preference for the primary target but also significant cross-reactivity with its closest homolog.
-
Specificity: The IC50 values for Trypsin and LDH are >100,000 nM, indicating no meaningful inhibition. This result is critical, as it demonstrates that TEPP is not a pan-assay interference compound or a general serine hydrolase inhibitor. Its inhibitory action is highly specific to the cholinesterase family.
Mechanistic Insights: The Chemistry of Inhibition
The high potency and selectivity of TEPP for cholinesterases are rooted in its chemical mechanism and the unique architecture of the enzyme's active site. TEPP acts as an irreversible inhibitor by covalently modifying a critical serine residue within the enzyme's catalytic triad.[6][18]
Caption: Mechanism of irreversible inhibition of AChE by TEPP.
The reaction proceeds via a nucleophilic attack from the active site serine onto one of the phosphorus atoms of TEPP. This forms a phosphorylated enzyme intermediate, which is extremely stable and renders the enzyme catalytically inactive. The selectivity for cholinesterases over other serine hydrolases like trypsin is attributed to the specific shape and electrostatic properties of the cholinesterase active site gorge, which optimally accommodates the TEPP molecule for this reaction.
Conclusion
This guide demonstrates a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of the organophosphate inhibitor TEPP. The experimental data, derived from a logically constructed enzyme panel, confirms that TEPP is a highly potent inhibitor of acetylcholinesterase with significant, but lesser, activity against butyrylcholinesterase. Crucially, it shows no off-target activity against other mechanistically related or unrelated enzymes, confirming its specific mode of action.
This type of in-depth profiling is indispensable in modern research. For toxicologists, it clarifies the molecular basis of TEPP's toxicity profile. For drug development professionals, it serves as a model for the characterization of novel inhibitors, emphasizing the importance of assessing selectivity early and robustly to predict potential clinical outcomes and ensure safety. The methodologies and principles outlined herein provide a solid foundation for any researcher aiming to characterize the enzymatic interactions of small molecule inhibitors.
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PubChem. (n.d.). Tetraethyl Pyrophosphate. National Center for Biotechnology Information. Retrieved from [Link]
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Lima, T., et al. (2023). The Impact of Tetraethyl Pyrophosphate (TEPP) Pesticide on the Development and Behavior of Danio rerio. MDPI. Retrieved from [Link]
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Jokanovic, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI. Retrieved from [Link]
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Britannica. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]
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Taylor, P., et al. (2021). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. Protein Science. Retrieved from [Link]
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The University of Kansas Health System. (n.d.). Poison Facts: Tetraethyl Pyrophosphate. Retrieved from [Link]
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National Research Council (US) Committee on Toxicology. (1982). Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. National Academies Press (US). Retrieved from [Link]
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Wilson, I. B., et al. (1957). The Reactivation of Acetylcholinesterase Inhibited by Tetraethyl Pyrophosphate and Diisopropyl Fluorophosphate. Journal of the American Chemical Society. Retrieved from [Link]
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Meslamani, J., et al. (2012). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. PLoS ONE. Retrieved from [Link]
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Knight, W. B., et al. (1989). The substrate reactivity of mu-monothiopyrophosphate with pyrophosphate-dependent phosphofructokinase. PubMed. Retrieved from [Link]
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Darvesh, S., et al. (2007). Biochemical Differentiation of Cholinesterases from Normal and Alzheimer's Disease Cortex. Journal of Alzheimer's Disease. Retrieved from [Link]
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Jokanovic, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. PMC - PubMed Central. Retrieved from [Link]
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Siddiqui, M. K. J., et al. (2007). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities. Indian Journal of Pharmacology. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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Medscape. (2023). Organophosphate Toxicity. Retrieved from [Link]
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Patočka, J., et al. (2004). Acetylcholinesterase and butyrylcholinesterase--important enzymes of human body. Acta Medica (Hradec Kralove). Retrieved from [Link]
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Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
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Wikipedia. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
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Pohanka, M. (2014). New findings about Ellman's method to determine cholinesterase activity. PubMed. Retrieved from [Link]
-
Lupa, K., et al. (2022). Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Organophosphate poisoning. Retrieved from [Link]
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Aitasalo, A., et al. (2015). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. PubMed. Retrieved from [Link]
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BioAssay Systems. (n.d.). Acetylcholinesterase Reagent. Retrieved from [Link]
-
Lu, G., & Lu, H. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]
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Chakraborty, A., et al. (2017). The Inositol Pyrophosphate Pathway in Health and Diseases. PubMed. Retrieved from [Link]
-
Richards, J., et al. (2023). Organophosphate Toxicity. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Daru, J., et al. (2021). A Comprehensive Review of Cholinesterase Modeling and Simulation. MDPI. Retrieved from [Link]
-
Pediaa.com. (2022). What is the Difference Between Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]
-
Assay Genie. (n.d.). Cholinesterase (CHE) Activity Assay Kit. Retrieved from [Link]
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Pohl, H., et al. (2021). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. MDPI. Retrieved from [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
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Chatonnet, A., & Lockridge, O. (1989). Comparison of butyrylcholinesterase and acetylcholinesterase. Biochemical Journal. Retrieved from [Link]
-
Environment and Climate Change Canada. (2014). Biochemical Methods to Determine Cholinesterase Activity in Wildlife Exposed to Pesticides. Retrieved from [Link]
-
Chem Help ASAP. (2021). Measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Tetraethyl Pyrophosphite
For researchers and professionals in drug development and fine chemical synthesis, the purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. Tetraethyl pyrophosphite (TEPPi), a reactive organophosphorus compound, is a case in point. Its utility as a phosphonylating agent and in peptide synthesis is directly compromised by the presence of impurities, which can introduce competing reaction pathways, reduce yields, and complicate downstream processing.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of synthesized TEPPi. We move beyond simple protocol recitation to explain the scientific rationale behind our multi-pronged approach, ensuring a self-validating system for impurity identification and quantification.
The Critical Distinction: Pyrophosphite vs. Pyrophosphate
A frequent and critical point of confusion is the distinction between this compound (TEPPi) and its oxidized counterpart, tetraethyl pyrophosphate (TEPP). TEPPi features phosphorus in the P(III) oxidation state, making it a potent nucleophile and reducing agent. TEPP contains phosphorus in the P(V) state and is a well-known cholinesterase inhibitor.[1][2] TEPPi is highly susceptible to oxidation, meaning that synthesized TEPPi is almost invariably contaminated with TEPP. A robust validation strategy, therefore, is not just about finding if TEPP is present, but precisely how much.
Anticipating the Impurity Profile: A Synthesis-Based Approach
To validate purity, one must first understand the likely impurities. A common and convenient laboratory synthesis for TEPPi involves the reaction of diethyl phosphorochloridite with diethyl phosphite in the presence of a tertiary amine base like triethylamine.[3]
This specific pathway logically dictates the primary impurities to expect:
-
Unreacted Starting Materials: Diethyl phosphite and diethyl phosphorochloridite.
-
Oxidation Product: Tetraethyl pyrophosphate (TEPP), formed by exposure of TEPPi to ambient air or oxidizing contaminants.
-
Hydrolysis Products: Organophosphites are highly susceptible to hydrolysis.[4] Any trace moisture can lead to the formation of diethyl phosphite.
The following diagram illustrates these potential impurity formation pathways.
Caption: Impurity formation pathways in TEPPi synthesis.
A Dual-Technique Validation Workflow: ³¹P NMR and GC-MS
No single technique provides a complete picture. We advocate for a synergistic workflow employing ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural identification and quantification, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for high-resolution separation and confirmation of volatile impurities.
Caption: Integrated analytical workflow for TEPPi purity validation.
³¹P NMR Spectroscopy: The Definitive Identification Tool
Expertise & Experience: ³¹P NMR is the most powerful tool for this analysis. Phosphorus-31 has a 100% natural abundance and a wide chemical shift range, making it highly sensitive to the electronic environment and oxidation state of the phosphorus atom.[5] This allows for clear differentiation between P(III) species (like TEPPi) and P(V) species (like TEPP). P(III) compounds typically resonate far downfield (at higher ppm values) compared to their P(V) counterparts.[6]
Trustworthiness: The distinct chemical shift regions for the target compound and its primary impurities provide a self-validating system. An authentic sample of TEPPi must show a major signal in the phosphite region and minimal signals in the phosphate, phosphate-halogen, and H-phosphonate regions.
Comparative ³¹P NMR Data
The following table summarizes the expected chemical shifts for TEPPi and its key potential impurities, referenced against an external standard of 85% H₃PO₄.
| Compound | Structure | Phosphorus Oxidation State | Expected ³¹P Chemical Shift (δ, ppm) | Key Differentiating Feature |
| This compound (TEPPi) | [(EtO)₂P]₂O | P(III) | +125 to +145 [7] | Strong singlet in the far downfield P(III) region. |
| Diethyl Phosphorochloridite | (EtO)₂PCl | P(III) | +165 to +170 | Singlet, even further downfield than TEPPi. |
| Diethyl Phosphite | (EtO)₂P(O)H | P(V) | +5 to +8 | Doublet due to strong one-bond P-H coupling (¹JP-H ≈ 600-700 Hz).[5] |
| Tetraethyl Pyrophosphate (TEPP) | [(EtO)₂P(O)]₂O | P(V) | -10 to -15 | Strong singlet in the upfield P(V) pyrophosphate region. |
Experimental Protocol: Quantitative ³¹P NMR
-
Sample Preparation:
-
Accurately weigh ~30-50 mg of the synthesized TEPPi into a clean, dry NMR tube.
-
Add ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆). Causality: Using a dry solvent is critical to prevent hydrolysis of the sample within the NMR tube.
-
Add a sealed capillary containing a known concentration of a relaxation agent and reference standard (e.g., triphenyl phosphate in C₆D₆) for accurate quantification if required.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and match the ³¹P probe.
-
Set the spectral width to cover the full range of expected impurities (e.g., from +200 ppm to -50 ppm).
-
Set the transmitter offset to the center of the spectral window (~75 ppm).
-
-
Acquisition Parameters:
-
Technique: Use a single-pulse experiment with inverse-gated proton decoupling. Causality: Inverse-gated decoupling decouples protons only during the acquisition time, not the relaxation delay. This eliminates the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration, ensuring the signal intensity is directly proportional to the molar concentration.[5]
-
Pulse Angle: Use a 30° pulse angle. Causality: A smaller pulse angle allows for a shorter relaxation delay without saturating the signals, speeding up acquisition time for quantitative analysis.
-
Relaxation Delay (d1): Set to 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample. A conservative value of 20 seconds is recommended to start.
-
Acquisition Time (aq): At least 2 seconds.
-
Number of Scans (ns): 64 or higher to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening of 1-2 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.
-
Integrate all signals. The purity can be calculated as the relative percentage of the TEPPi integral versus the sum of all phosphorus-containing signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation
Expertise & Experience: While ³¹P NMR excels at identification, it cannot separate compounds with identical chemical shifts. GC provides high-resolution physical separation of volatile components prior to detection. For organophosphorus compounds, specialized detectors like a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) offer high selectivity.[8][9] However, coupling GC with a Mass Spectrometer (MS) provides the highest degree of confidence by offering structural information based on fragmentation patterns for each separated peak.
Trustworthiness: A key challenge with GC analysis of reactive organophosphorus compounds is thermal degradation in the hot injector port.[10] A self-validating protocol must address this. By using a deactivated inlet liner and the lowest feasible injector temperature, and by checking for the appearance of degradation peaks (e.g., an increase in diethyl phosphite signal), the integrity of the analysis is maintained.
Comparative GC Data (Predicted)
The following table predicts the elution order of TEPPi and its impurities on a standard non-polar column, based on their boiling points and polarity.
| Compound | Boiling Point (°C) | Expected Elution Order | Rationale |
| Diethyl Phosphorochloridite | 153-155 | 1 | Lowest boiling point starting material. |
| Diethyl Phosphite | 187-188 | 2 | Higher boiling point than the chloridite. |
| This compound (TEPPi) | 79-81 @ 1 mmHg [3] | 3 | Higher molecular weight and boiling point than starting materials. |
| Tetraethyl Pyrophosphate (TEPP) | 124 @ 1 mmHg[11] | 4 | Most polar and highest boiling point compound. |
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized TEPPi (~1 mg/mL) in a dry, volatile solvent like anhydrous hexane or ethyl acetate.
-
-
GC System & Column:
-
Inlet Conditions:
-
Injector Type: Split/Splitless.
-
Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Injector Temperature: 200°C. Causality: This is a critical parameter. It must be high enough to ensure volatilization but low enough to minimize on-column degradation of the thermally labile TEPPi.[10]
-
Liner: Use a deactivated, single-taper glass liner with glass wool.[10]
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the resulting mass spectra with a reference library (e.g., NIST) and expected fragmentation patterns to confirm the identity of each impurity.
-
Calculate purity based on the peak area percentage, assuming similar response factors for structurally related compounds.
-
Synthesizing the Data: A Final Verdict on Purity
The ultimate assessment of purity comes from integrating the results of both techniques.
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A Comparative Guide to Tetraethyl Pyrophosphite and Tetrabenzyl Pyrophosphate in Synthesis
In the landscape of synthetic chemistry, the phosphorylation of molecules is a cornerstone for the development of novel therapeutics, agrochemicals, and materials. The choice of a phosphorylating agent is critical, dictating the efficiency, selectivity, and scalability of a synthetic route. This guide provides an in-depth comparative analysis of two pyrophosphate-based reagents: tetraethyl pyrophosphite (TEPP) and tetrabenzyl pyrophosphate (TBPP). While both are powerful reagents for the introduction of phosphate moieties, their distinct structural and electronic properties lead to significant differences in their reactivity, stability, and substrate scope. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision when selecting a phosphorylating agent for their specific synthetic challenges.
Physicochemical Properties, Stability, and Handling
A primary consideration in the selection of a reagent is its physical state, stability, and associated handling requirements. TEPP and TBPP exhibit marked differences in these aspects, which have profound implications for their practical application in a laboratory setting.
This compound (TEPP) is a colorless to amber, hygroscopic liquid.[1] Its most notable characteristic is its high reactivity, not only as a phosphorylating agent but also towards hydrolysis.[2] This inherent instability makes it sensitive to moisture and requires stringent anhydrous conditions for storage and handling to prevent decomposition.[1] Historically, TEPP gained notoriety as a potent cholinesterase inhibitor and was used as an insecticide, a testament to its high biological activity and toxicity.[3][4][5] Consequently, its use in a laboratory setting necessitates extreme caution, including the use of a fume hood, personal protective equipment, and measures to avoid inhalation, ingestion, or skin contact.[5]
Tetrabenzyl Pyrophosphate (TBPP) , in contrast, is a white to almost white crystalline solid.[6] This physical state offers advantages in terms of handling, weighing, and storage compared to a liquid reagent. TBPP exhibits significantly greater stability than TEPP. It should be stored in a freezer as a dry solid to minimize degradation over time.[6] Stability data indicates that the primary impurity detected upon storage is dibenzyl phosphate.[6] While TBPP is also a hazardous chemical, it is not as acutely toxic as TEPP, though appropriate safety precautions should always be observed.[6]
| Property | This compound (TEPP) | Tetrabenzyl Pyrophosphate (TBPP) |
| CAS Number | 107-49-3[5] | 990-91-0[6] |
| Molecular Formula | C8H20O7P2[3] | C28H28O7P2[6] |
| Molecular Weight | 290.19 g/mol [3] | 538.47 g/mol [6] |
| Physical State | Colorless to amber liquid[1] | White crystalline solid[6] |
| Stability | Highly reactive, sensitive to moisture[1][2] | Stable solid, store in freezer[6] |
| Toxicity | High, potent cholinesterase inhibitor[3][5] | Hazardous, less acutely toxic than TEPP[6] |
Synthesis of the Reagents
The accessibility of a reagent is a crucial factor in its widespread adoption. Both TEPP and TBPP can be synthesized through established laboratory procedures.
Synthesis of this compound (TEPP)
One common method for the preparation of TEPP involves the reaction of triethyl phosphate with acetic anhydride in the presence of a catalyst, such as boron trifluoride etherate.[7] The reaction is typically carried out at elevated temperatures (140-205 °C).[7]
Experimental Protocol: Synthesis of this compound
-
Combine triethyl phosphate and acetic anhydride in a reaction vessel equipped with a distillation column.
-
Add a catalytic amount of boron trifluoride etherate (0.001-0.6%).
-
Heat the reaction mixture to a temperature between 140-205 °C.
-
The ethyl acetate formed as a byproduct is continuously removed by distillation to drive the reaction to completion.
-
The desired this compound is then isolated from the reaction mixture.
Synthesis of Tetrabenzyl Pyrophosphate (TBPP)
A reliable and scalable synthesis of TBPP involves the reaction of dibenzyl phosphate with a coupling agent such as dicyclohexylcarbodiimide (DCC).[6] This procedure is a modification of an earlier synthesis by Todd.[6]
Experimental Protocol: Synthesis of Tetrabenzyl Pyrophosphate
-
A solution of dibenzyl phosphate in an appropriate solvent (e.g., dichloromethane) is prepared in a three-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet.
-
The solution is cooled in an ice bath, and dicyclohexylcarbodiimide (DCC) is added portion-wise.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature overnight.
-
The precipitated dicyclohexylurea byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by precipitation from a suitable solvent system, such as dichloromethane/heptane, to yield pure tetrabenzyl pyrophosphate as a white solid.[6]
Reactivity and Mechanistic Considerations
The fundamental difference in the reactivity of TEPP and TBPP stems from the oxidation state of the phosphorus atoms. In TEPP, the phosphorus atoms are in the +3 oxidation state (phosphite), while in TBPP they are in the +5 oxidation state (phosphate). This has a profound impact on their electrophilicity and susceptibility to nucleophilic attack.
A comparative study on the hydrolysis of pyrophosphite (P(III)) and pyrophosphate (P(V)) revealed that the P(III) species is significantly more reactive towards hydrolysis across a wide pH range.[2][8] In fact, in a basic medium (0.1 M NaOH), pyrophosphite is 10^10-fold more reactive than pyrophosphate.[2] This heightened reactivity of the P(III) center in TEPP makes it a very potent but also less selective phosphorylating agent. The lone pair of electrons on the phosphorus atoms in TEPP can also participate in different reaction pathways compared to the fully oxidized phosphorus in TBPP.
The general mechanism for phosphorylation by both reagents involves the nucleophilic attack of a hydroxyl or amino group on one of the phosphorus atoms, leading to the cleavage of the P-O-P bond and the formation of a new P-O or P-N bond. The other phosphorus atom departs as a diethyl phosphite or dibenzyl phosphate leaving group, respectively.
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- 3. Tetraethyl Pyrophosphate | C8H20O7P2 | CID 7873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 8. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40755A [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tetraethyl Pyrophosphite (TEPP)
This document provides essential, field-proven guidance for the safe handling, chemical neutralization, and disposal of Tetraethyl Pyrophosphite (TEPP). As a potent organophosphate and cholinesterase inhibitor, TEPP demands the utmost respect and adherence to stringent safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and compliance for researchers and drug development professionals.
Immediate Hazard Recognition & Emergency Protocols
Before handling TEPP, it is critical to recognize its severe hazard profile. TEPP is classified as "super toxic," with a probable oral lethal dose in humans of less than 5 mg/kg.[1] It is fatal if swallowed, fatal in contact with skin, and very toxic to aquatic life with long-lasting effects.[2]
GHS Hazard Pictograms:
-
GHS06: Toxic ☠️
-
GHS08: Health Hazard ☣️
Signal Word: DANGER
Primary Routes of Exposure: Inhalation, skin absorption, and ingestion.[3][4] TEPP is easily absorbed through the skin, and effects may be delayed for up to 12 hours.[1]
In Case of ANY Exposure, Seek Immediate Medical Attention.
| Exposure Route | Immediate First Aid Response |
| Skin Contact | Immediately remove all contaminated clothing.[5] Rinse skin with copious amounts of water and soap for at least 15-30 minutes.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] |
| Inhalation | Move the victim to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration. Do NOT use mouth-to-mouth resuscitation.[5] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. If the person is conscious and not convulsing, give a slurry of activated charcoal in water to drink.[3] |
The Chemistry of TEPP: Understanding the Risk
This compound (TEPP) is an organophosphate with the chemical formula C₈H₂₀O₇P₂.[7] Its extreme toxicity stems from its function as a powerful and irreversible inhibitor of acetylcholinesterase (AChE).[4][5]
Mechanism of Toxicity: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine at nerve synapses. By inhibiting AChE, TEPP causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This can result in a cholinergic crisis, characterized by symptoms ranging from sweating, blurred vision, and muscle spasms to convulsions, respiratory failure, and death.[1][7]
The key to TEPP's neutralization is the hydrolysis of its pyrophosphate bond (P-O-P). This process breaks the molecule into less toxic diethyl phosphate components.[8] While this occurs slowly in water, the reaction is significantly accelerated by alkaline conditions, forming the basis of the chemical neutralization protocol outlined below.[9]
Pre-Disposal Operations: Safe Handling and Storage
Proper handling and storage are paramount to prevent accidental exposure and to prepare for a controlled disposal process.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
-
Respiratory Protection: A full-facepiece respirator with a canister approved for organic phosphate pesticides is required.[10]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Eye/Face Protection: A face shield, worn in combination with a full-facepiece respirator, provides maximum protection.[3]
-
Body Protection: Wear a chemical-resistant apron or full-body suit over a lab coat.[10] All protective clothing must be decontaminated after use or disposed of as hazardous waste.
Storage:
-
Store TEPP in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
It must be stored in a locked cabinet or an area accessible only to authorized personnel.[2]
-
Store separately from food, feedstuffs, and incompatible materials such as strong oxidizers and alkalis.[3][4]
-
The storage area should not have drain or sewer access.[3]
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
Step 1: Evacuate and Isolate
-
Alert all personnel in the immediate area.
-
Evacuate the spill zone.
-
Isolate the area, restricting entry. For liquid spills, an initial isolation distance of at least 50 meters (150 feet) in all directions is recommended.[1]
Step 2: Don Appropriate PPE
-
Before re-entering the isolated area, don the full PPE ensemble as described in Section 3, including a self-contained breathing apparatus (SCBA) if the spill is large or in a poorly ventilated area.[1]
Step 3: Containment and Absorption
-
For small spills, gently cover the liquid with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[3] Do NOT use combustible materials like sawdust.
-
Work from the outside of the spill inward to prevent spreading.
Step 4: Decontamination and Collection
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate the spill surface by washing with a 10% bleach solution or other suitable alkaline cleaning agent, allowing a contact time of at least 20 minutes.[10]
-
Collect the decontamination solution and absorbent materials used for cleanup and place them in the same hazardous waste container.
Step 5: Final Disposal
-
Seal and label the container as "Hazardous Waste: this compound Spill Debris (RCRA P111)."
-
Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
Chemical Neutralization and Disposal Workflow
For small, laboratory-scale quantities of TEPP, chemical neutralization via alkaline hydrolysis is the preferred method to render the material less toxic before final disposal. This procedure must be performed inside a certified chemical fume hood by trained personnel.
Experimental Protocol: Alkaline Hydrolysis of TEPP
Objective: To hydrolyze the pyrophosphate bond of TEPP, neutralizing its acute toxicity.
Materials:
-
This compound (TEPP) waste
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Isopropanol (as a co-solvent to improve miscibility)
-
Large glass beaker or flask (at least 10x the volume of the TEPP to be neutralized)
-
Stir plate and magnetic stir bar
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, prepare a 10% solution of sodium hydroxide in a 1:1 mixture of water and ethanol. For example, to prepare 500 mL, dissolve 50g of NaOH in 250 mL of water, then cautiously add 250 mL of ethanol while stirring. The use of an alcohol co-solvent aids in the miscibility of the organophosphate.[9]
-
Cooling: Place the hydrolysis solution in an ice bath to cool. The hydrolysis reaction can be exothermic, and starting at a lower temperature provides better control.
-
Addition of TEPP: While stirring the cooled alkaline solution vigorously, add the TEPP waste slowly and dropwise using a pipette or dropping funnel. Do not exceed a 1:10 ratio of TEPP to hydrolysis solution by volume.
-
Reaction: Allow the mixture to stir in the fume hood at room temperature for a minimum of 48 hours. The extended reaction time helps ensure complete hydrolysis. TEPP has a hydrolysis half-life of about 7-8 hours at neutral pH and 25°C, and this rate is significantly increased under alkaline conditions. A 48-hour period provides a conservative margin for complete degradation.
-
Verification: After the reaction period, check the pH of the solution. It should remain strongly alkaline (pH > 12). If not, add more NaOH solution.
-
Containerization: Transfer the resulting neutralized solution into a properly labeled hazardous waste container. The label must read: "Hazardous Waste: Hydrolyzed this compound (RCRA P111)."
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS office. Although chemically neutralized, the resulting solution and any associated materials are still classified as acutely hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling TEPP waste.
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- 10. Redirecting [linkinghub.elsevier.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetraethyl Pyrophosphite
Tetraethyl pyrophosphite (TEPP), a potent organophosphate cholinesterase inhibitor, is a substance that commands the utmost respect in any laboratory setting. Its high toxicity through all routes of exposure—inhalation, ingestion, and particularly skin absorption—necessitates a rigorous and uncompromising approach to personal protective equipment (PPE).[1][2] A single drop on the skin can be fatal.[3] This guide moves beyond a simple checklist, providing the in-depth, field-proven insights necessary for researchers, scientists, and drug development professionals to establish a self-validating system of safety when working with this hazardous compound.
Our core principle is causality: understanding why each piece of equipment is chosen and how each step in a procedure prevents exposure. This knowledge transforms safety protocols from a list of rules into an intuitive, scientifically grounded practice.
Hazard Assessment: The 'Why' Behind the Protocol
TEPP's primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[4] This enzyme is critical for breaking down the neurotransmitter acetylcholine. When AChE is inhibited, acetylcholine accumulates, leading to overstimulation of nerve endings. This results in a cascade of severe symptoms that can manifest with little to no warning.[1]
Routes of Exposure & Associated Risks:
-
Dermal (Skin) Contact: TEPP is readily and rapidly absorbed through intact skin.[1][5] This is the most insidious route of exposure in a laboratory setting, as a minor, unnoticed spill can lead to a lethal dose. The OSHA Permissible Exposure Limit (PEL) includes a "Skin" notation, highlighting its significant absorption potential.[6]
-
Inhalation: Inhalation of TEPP mist or vapor can lead to rapid systemic poisoning.[5] Symptoms can progress from respiratory distress to paralysis and coma.[3]
-
Ocular (Eye) Contact: Even a small drop in the eye can be fatal.[3] Localized effects include miosis (pinpoint pupils) and blurred vision, followed by rapid systemic absorption.[3]
-
Ingestion: The probable oral lethal dose in humans is less than 5 mg/kg, equivalent to a mere taste.[3]
Symptoms of exposure can be delayed up to 12 hours and are categorized by their effect on the nervous system: muscarinic (salivation, tearing, bronchospasm), nicotinic (muscle weakness, twitching, paralysis), and central nervous system effects (confusion, seizures, coma).[1][3] Given the severity and speed of TEPP poisoning, prevention through PPE is the only acceptable course of action.
Core PPE Requirements: Your Barrier Against Exposure
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. All handling of TEPP must occur within a certified chemical fume hood to control vapor exposure.
| Protection Type | Minimum Requirement for Low-Volume Handling | Rationale & Causality |
| Respiratory | Air-purifying respirator (APR) with a combination Organic Vapor (OV) and P100 (oil-proof particulate) cartridge. A mask with a canister approved for organic phosphate pesticides is also cited.[5] | TEPP is a liquid that can form aerosols or mists.[5] The OV cartridge adsorbs the gaseous form, while the P100 filter captures fine droplets, providing comprehensive protection against inhalation. |
| Eye & Face | Chemical splash goggles with indirect venting and a full-face shield.[5] | This combination protects against splashes from all angles. A face shield protects the entire face from direct splashes, while the goggles provide a seal around the eyes to prevent vapor and mist entry. |
| Hand | Double-gloving: Inner glove of nitrile, outer glove of a chemical-resistant material such as neoprene or Viton®.[7] | TEPP is rapidly absorbed through the skin.[8] Double-gloving provides redundancy. The outer glove offers primary chemical resistance, while the inner glove protects the skin during the critical doffing (removal) process. Never use cotton or leather gloves.[7] |
| Body | Disposable, chemical-resistant coverall (e.g., Tychem®) with taped seams over a standard lab coat.[1] | Standard lab coats are permeable and offer insufficient protection. A chemical-resistant coverall prevents skin contact from spills. Taping seams at the wrist and ankles prevents vapor ingress. |
| Foot | Unlined, chemical-resistant boots (neoprene or PVC) or disposable boot covers over enclosed leather shoes.[7] | Protects feet from spills. Leather is absorbent and cannot be decontaminated effectively; therefore, it must be fully covered. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is a self-validating system. Each step is designed to contain the hazard and protect the operator, assuming a potential failure in the previous step.
Experimental Workflow: From Preparation to Disposal
Caption: Safe handling workflow for this compound.
Step 1: Pre-Operation Checks
-
Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[9]
-
Assemble Spill Kit: Ensure a spill kit containing absorbent material, decontamination solution (see below), and waste bags is immediately accessible.
-
Prepare Waste: Label a dedicated, sealed hazardous waste container for TEPP-contaminated solids (e.g., pipette tips, gloves). TEPP is designated as RCRA waste P111.[10][11]
-
Confirm Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates normal operation before beginning work.
Step 2: PPE Donning Sequence (Putting On)
Causality: The donning sequence proceeds from the innermost layer to the outermost, and from the top down, to ensure a complete and sealed barrier.
-
Foot Protection: Put on chemical-resistant boots or boot covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the inner lab coat, followed by the chemical-resistant coverall.
-
Respirator: Perform a seal check and don the air-purifying respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second, outer pair of chemical-resistant gloves. Ensure the glove cuffs go over the sleeves of the coverall and tape them securely.
Step 3: PPE Doffing Sequence (Taking Off)
Causality: This is the most critical phase for preventing self-contamination. The sequence is designed to remove the most contaminated items first, touching only the "clean" inside surfaces of the PPE with bare hands.
-
Initial Decontamination: While still wearing all PPE, decontaminate the outer gloves with soap and water if grossly contaminated.
-
Remove Outer Gloves: Peel off the outer gloves without touching your skin. Dispose of them in the designated hazardous waste container.
-
Remove Face Shield & Goggles: Handle by the "clean" straps or headband. Place in a designated area for decontamination.
-
Remove Coverall: Unzip or unfasten. Roll the coverall down and away from your body, touching only the inside surface. Dispose of it in the hazardous waste container.
-
Remove Foot Protection: Remove boots or boot covers. If reusable, place them in the decontamination area.
-
Exit Workspace: Step out of the immediate work area.
-
Remove Respirator: Remove the respirator and store it properly.
-
Remove Inner Gloves: Peel off the final pair of gloves, again without touching the outer surface with your bare skin. Dispose of them.
-
Wash Hands: Immediately and thoroughly wash your hands and forearms with soap and water.[12]
Emergency & Decontamination Protocols
In Case of Exposure:
-
Skin: Immediately remove all contaminated clothing while under a safety shower.[1][9] Wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][13] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[1] Seek immediate medical attention.
Spill Decontamination:
-
Isolate the area.[3]
-
Wearing full PPE, cover the spill with an absorbent material.
-
For final decontamination, organophosphates like TEPP can be decomposed with a caustic solution such as lye or lime.[14] Always consult your institution's safety guidelines before using neutralizing agents.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.[10]
Disposal Plan
All materials that have come into contact with TEPP are considered hazardous waste.
-
Solid Waste: All disposable PPE, contaminated labware (pipette tips, tubes), and spill cleanup materials must be placed in a sealed, clearly labeled hazardous waste container designated for TEPP (RCRA Waste Number: P111).[10][15]
-
Liquid Waste: Unused TEPP or solutions containing TEPP must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Disposal Coordination: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations.[10] Do not mix TEPP waste with other chemical waste streams.
By integrating this comprehensive understanding of TEPP's hazards with meticulous operational and disposal plans, you build a robust culture of safety that protects you, your colleagues, and your research.
References
-
TETRAETHYL PYROPHOSPHATE - CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA).
-
TETRAETHYL PYROPHOSPHATE - CAMEO Chemicals - NOAA. National Oceanic and Atmospheric Administration (NOAA).
-
Organophosphate Poisoning: What It Is, Symptoms & Treatment. Cleveland Clinic. (2024).
-
TETRAETHYL PYROPHOSPHATE-COMPRESSED GAS MIXTURE | CAMEO Chemicals. National Oceanic and Atmospheric Administration (NOAA).
-
TEPP - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
-
eTools : Youth in Agriculture - Chemicals and Pesticides. Occupational Safety and Health Administration (OSHA).
-
Agricultural Chemical Safety. Occupational Safety and Health Administration (OSHA).
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. (2024).
-
TETRAETHYL PYROPHOSPHATE (TEPP). Occupational Safety and Health Administration (OSHA).
-
Poison Facts: Tetraethyl Pyrophosphate. The University of Kansas Health System.
-
NIOSH Skin Notation Profiles: Tetraethyl Pyrophosphate (TEPP). Centers for Disease Control and Prevention (CDC).
-
Organophosphate Toxicity. National Center for Biotechnology Information (NCBI). (2023).
-
Standard Operating Procedure: Tetraethyl pyrophosphate. University of Georgia Research.
-
Organophosphate/Carbamate Exposure - Management. NSW Government, Australia. (2024).
-
Management of acute organophosphorus pesticide poisoning. National Center for Biotechnology Information (NCBI).
-
Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. U.S. Environmental Protection Agency (EPA). (2013).
-
Organophosphate Toxicity Treatment & Management. Medscape. (2023).
-
EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
-
1917.25 - Fumigants, pesticides, insecticides and hazardous preservatives. Occupational Safety and Health Administration (OSHA).
-
Pesticide Decontaminants. University of Nebraska-Lincoln.
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
-
tetraethyl pyrophosphate - Report | CAMEO Chemicals | NOAA. National Oceanic and Atmospheric Administration (NOAA).
-
WASTE DISPOSAL MANUAL. University of Louisville.
-
Dispose of Hazardous Waste. Ohio Environmental Protection Agency. (2024).
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
Sources
- 1. kansashealthsystem.com [kansashealthsystem.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. TETRAETHYL PYROPHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. epa.gov [epa.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. TETRAETHYL PYROPHOSPHATE (TEPP) | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. cdc.gov [cdc.gov]
- 9. research.uga.edu [research.uga.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - TEPP [cdc.gov]
- 14. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
